molecular formula C10H6F16O2 B1223856 1H,1H,10H,10H-Perfluorodecane-1,10-diol CAS No. 754-96-1

1H,1H,10H,10H-Perfluorodecane-1,10-diol

Número de catálogo: B1223856
Número CAS: 754-96-1
Peso molecular: 462.13 g/mol
Clave InChI: NSKCTPBWPZPFHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol (1H,1H,10H,10H-Perfluorodecane-1,10-diol) is a highly fluorinated decanediol. The molecular orientation and multilayer formation of this compound (FC10diol) at the hexane/water interface has been investigated. The interfacial tension of the hexane solution of this compound (FC10diol) against water has been measured. Its freezing point and density have been determined.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F16O2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28/h27-28H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKCTPBWPZPFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HOCH2C8F16CH2OH, C10H6F16O2
Record name 1,10-Decanediol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID50369896
Record name 1H,1H,10H,10H-Perfluorodecane-1,10-diol
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Molecular Weight

462.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-96-1
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol
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Record name 1H,1H,10H,10H-Perfluorodecane-1,10-diol
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated diol of significant interest in materials science and advanced chemical synthesis. This document collates available data on its physical and chemical characteristics, outlines common synthetic approaches, and discusses its current and potential applications. All quantitative data is presented in structured tables for clarity, and a representative experimental protocol for its synthesis is detailed. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Introduction

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol, is a specialty chemical characterized by a C10 carbon chain with a high degree of fluorination, capped at both ends by hydroxyl (-OH) functional groups.[1] Its unique structure, combining a hydrophobic and oleophobic fluorinated backbone with hydrophilic alcohol termini, imparts amphiphilic properties, making it a valuable component in the synthesis of advanced polymers, surfactants, and surface modifiers.[2][3] The strong carbon-fluorine bonds contribute to its high thermal and chemical stability.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₆F₁₆O₂[1]
Molecular Weight 462.13 g/mol [1]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1]
CAS Number 754-96-1[4]
Appearance White to almost white powder or crystals[3]
Table 2: Physicochemical Data
PropertyValueReference(s)
Melting Point 135-137 °C[3]
Boiling Point 132 °C at 4 mmHg[3]
Density (estimate) 1.6113 g/cm³[3]
pKa (predicted) 12.59 ± 0.10[3]
XlogP (predicted) 4.2[1]

Synthesis

SynthesisWorkflow Generalized Synthesis Workflow A Decanedioic Acid B Electrochemical Fluorination (Simons Process) A->B Anhydrous HF C Perfluorodecanedioic Acid B->C D Esterification C->D Alcohol, Acid Catalyst E Perfluorodecanedioic Acid Ester D->E F Reduction E->F Reducing Agent (e.g., LiAlH4) G This compound F->G

A generalized workflow for the synthesis of this compound.
Representative Experimental Protocol: Reduction of a Perfluorinated Dicarboxylic Acid Ester

The following is a representative, generalized protocol for the reduction of a perfluorinated dicarboxylic acid ester to the corresponding diol. This protocol is based on standard organic chemistry procedures for similar transformations and should be adapted and optimized for the specific substrate and scale.

Materials:

  • Perfluorodecanedioic acid diethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of perfluorodecanedioic acid diethyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl to dissolve the aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

While detailed spectral analyses are not widely published, typical spectroscopic features can be predicted.

Table 3: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR A triplet around 3.9-4.2 ppm corresponding to the -CH₂-OH protons, coupled to the adjacent -CF₂- group. A broad singlet for the -OH protons, which may be exchangeable with D₂O.
¹⁹F NMR Complex multiplets for the different -CF₂- groups along the chain.
¹³C NMR A signal for the -CH₂-OH carbon around 60-65 ppm. Multiple signals for the -CF₂- carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. C-H stretching absorptions around 2850-2960 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak (m/z = 462.13) may be weak or absent. Fragmentation would likely involve the loss of H₂O, CH₂OH, and various CₓFᵧ fragments.

Applications

The unique properties of this compound make it a versatile building block in various applications.

  • Polymer Synthesis: It is used as a monomer in the synthesis of high-performance polymers such as polyesters and polyurethanes.[5] The incorporation of the fluorinated segment enhances the chemical resistance, thermal stability, and hydrophobicity of the resulting polymers.

  • Surfactants and Coatings: Its amphiphilic nature makes it suitable for use as a specialty surfactant in applications requiring low surface tension.[2] It can also be used to create hydrophobic and oleophobic surface coatings.

  • Lubricants: The perfluorinated chain provides excellent thermal and chemical stability, making it a candidate for use as a lubricant additive in demanding environments.[2]

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of properties. Its high thermal and chemical stability, coupled with its amphiphilic character, makes it a key component in the development of advanced materials. Further research into its applications, particularly in the fields of performance polymers and functional coatings, is warranted.

References

An In-depth Technical Guide to 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of fluorinated compounds. Due to its highly fluorinated carbon chain, this diol exhibits exceptional thermal and chemical stability.[1][2] While specific applications in drug development are not yet extensively documented, its properties suggest potential utility in advanced drug delivery systems and as a building block in the synthesis of complex fluorinated molecules. This guide summarizes key quantitative data, outlines representative experimental protocols, and provides visualizations of relevant chemical and experimental workflows.

Molecular Structure and Chemical Identity

This compound is a linear, long-chain aliphatic diol characterized by a central octyl segment where all hydrogen atoms are substituted with fluorine. The terminal carbons at positions 1 and 10 each bear two hydrogen atoms and a hydroxyl group.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1]
CAS Number 754-96-1[3]
Molecular Formula C10H6F16O2[1]
Molecular Weight 462.13 g/mol [1]
Synonyms 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol, FC10diol[1]

Physicochemical Properties

The extensive fluorination of the carbon backbone imparts unique physical and chemical properties to this molecule, including high thermal stability, chemical inertness, and a low coefficient of friction. These properties make it of interest for applications in materials science, such as lubricants and surfactants.[1][2]

Summary of Quantitative Data:

PropertyValueReference
Melting Point 135-137 °C[4]
Boiling Point 132 °C at 4 mmHg[4]
Physical State White crystalline powder[5][6]
Solubility Soluble in water[5]

Spectroscopic Data:

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that generally involves the fluorination of a suitable hydrocarbon precursor.[1] Due to the challenges of direct fluorination, indirect methods are often employed. While a specific, detailed protocol for this exact molecule is not widely published, a representative synthesis can be conceptualized based on established methods for preparing perfluorinated compounds, such as electrochemical fluorination (the Simons process).[2]

Representative Experimental Protocol: Electrochemical Fluorination Approach

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound from a suitable non-fluorinated precursor.

Materials:

  • Decanedioyl dichloride (or a similar C10 precursor)

  • Anhydrous hydrogen fluoride (HF)

  • Nickel electrodes

  • Electrochemical cell suitable for fluorination

  • Solvents for extraction and purification (e.g., diethyl ether, acetone)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Electrolyte: A solution of the organic precursor (e.g., decanedioyl dichloride) in anhydrous hydrogen fluoride is prepared in the electrochemical cell. The concentration of the organic substrate is typically kept low.

  • Electrochemical Fluorination: A constant voltage (typically 5-6 V) is applied across the nickel electrodes.[2] The process is run at a controlled temperature, often near 0 °C, to manage the exothermic nature of the reaction and the volatility of HF. The fluorination proceeds as the organic molecules come into contact with the anode.

  • Work-up: After the reaction is complete (as determined by the cessation of hydrogen evolution), the crude product is carefully separated from the hydrogen fluoride. This is a hazardous step and requires specialized equipment. The HF is typically distilled off.

  • Extraction and Neutralization: The crude product is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with water.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified, typically by recrystallization or chromatography, to yield the pure this compound.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties.[7] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7] While there is no direct evidence of this compound being used in signaling pathway modulation, its unique properties make it a candidate for applications in drug delivery systems. For instance, its amphiphilic nature could be exploited in the formation of micelles or liposomes for the encapsulation of therapeutic agents.

Visualizations

Logical Workflow: General Synthesis Strategy

The following diagram illustrates a generalized workflow for the synthesis and purification of a long-chain perfluorinated diol.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start C10 Hydrocarbon Precursor fluorination Electrochemical Fluorination start->fluorination crude Crude Fluorinated Product fluorination->crude extraction Solvent Extraction crude->extraction washing Washing & Neutralization extraction->washing drying Drying washing->drying purified Purified Diol drying->purified nmr NMR Spectroscopy purified->nmr ir IR Spectroscopy purified->ir ms Mass Spectrometry purified->ms

Caption: Generalized workflow for the synthesis and analysis of a perfluorinated diol.

Experimental Workflow: Evaluation in a Drug Delivery System

The following diagram outlines a hypothetical experimental workflow to evaluate the potential of this compound as a component in a drug delivery system.

G cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Hypothetical) diol This compound formulation Formulate Nanoparticles diol->formulation drug Therapeutic Agent drug->formulation size Particle Size & Zeta Potential formulation->size ee Encapsulation Efficiency formulation->ee release In Vitro Drug Release formulation->release cell_culture Cancer Cell Line Culture formulation->cell_culture animal_model Tumor Xenograft Model formulation->animal_model uptake Cellular Uptake Studies cell_culture->uptake cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Anti-tumor Efficacy animal_model->efficacy

Caption: Hypothetical workflow for evaluating a fluorinated diol in a drug delivery system.

Conclusion

This compound is a molecule with a unique set of properties derived from its highly fluorinated structure. While its primary applications have been in materials science, the known benefits of fluorination in medicinal chemistry suggest that this and similar compounds could be valuable tools in the development of advanced therapeutics, particularly in the realm of drug delivery. Further research is warranted to fully explore the potential of this and other long-chain perfluorinated diols in pharmaceutical applications.

References

An In-depth Technical Guide to 1H,1H,10H,10H-Perfluorodecane-1,10-diol (CAS: 754-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a unique fluorinated aliphatic diol. This document consolidates its chemical and physical properties, outlines illustrative experimental protocols for its synthesis and application, and discusses its current and potential uses in various scientific fields.

Core Chemical Identity and Properties

This compound, also known as 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol, is distinguished by a C8 perfluorinated backbone flanked by two hydroxyl-terminated ethyl groups.[1] This structure imparts a unique combination of hydrophobicity from the fluorinated chain and hydrophilicity from the terminal alcohol groups, making it a valuable molecule for surface modification and polymer science.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases; ranges may reflect differences in purity and measurement conditions.

PropertyValueSource(s)
CAS Number 754-96-1[2][3]
Molecular Formula C₁₀H₆F₁₆O₂[1][4]
Molecular Weight 462.13 g/mol [1][4]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[4]
Synonyms FC10diol, 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol[4]
Appearance White powder, chunks, or crystals
Melting Point 124 - 137 °C[2]
Boiling Point 132 °C @ 4 mmHg; 134 °C @ 1 mmHg[2]
Density ~1.61 g/cm³ (estimate)
Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the expected spectral characteristics are as follows:

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methylene protons adjacent to the hydroxyl groups (–CH₂OH) and the methylene protons adjacent to the perfluoroalkyl chain (–CF₂–CH₂–). The –OH proton signal may be broad and its position variable depending on solvent and concentration.
¹⁹F NMR Multiple signals corresponding to the different fluorine environments along the C₈F₁₆ chain.
FTIR Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C-F stretching (~1100-1200 cm⁻¹).
Mass Spec The molecular ion peak may be observed, along with characteristic fragmentation patterns resulting from the loss of water, hydroxyl groups, and fragments of the perfluoroalkyl chain.

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not widely published in open literature. The synthesis generally involves multi-step processes that require specialized equipment to handle fluorinating agents.[1] The diagram below illustrates a generalized, conceptual pathway based on common methods for producing similar fluorinated telomer alcohols.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product & Purification Start1 Perfluorooctyl Iodide (CF₃(CF₂)₇I) Step1 Step 1: Telomerization Radical-initiated addition of perfluorooctyl iodide to allyl alcohol. This forms an iodinated alcohol intermediate. Start1->Step1 Start2 Allyl Alcohol (CH₂=CHCH₂OH) Start2->Step1 Step2 Step 2: Reduction/Deiodination Removal of the iodine atom, typically using a reducing agent like sodium borohydride or catalytic hydrogenation. Step1->Step2 Intermediate: I(CH₂)₂CH(OH)(CF₂)₈CF₃ (Hypothetical) Purify Purification (e.g., Distillation, Recrystallization) Step2->Purify Product This compound (HO(CH₂)₂(CF₂)₈(CH₂)₂OH) Purify->Product

Caption: A conceptual workflow for the synthesis of fluorinated diols.

Illustrative Experimental Protocol: Synthesis

Disclaimer: This protocol is a generalized and illustrative representation based on the synthesis of similar fluorinated telomer alcohols. It has not been verified for this specific compound and must be adapted and optimized by qualified personnel in a properly equipped laboratory. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Telomerization Reaction:

    • To a high-pressure reactor, add perfluorooctyl iodide and a radical initiator (e.g., 1-2 mol% azobisisobutyronitrile, AIBN).

    • Introduce ethylene gas to the desired pressure.

    • Heat the reactor to 80-100 °C to initiate the reaction. The reaction progress can be monitored by the drop in ethylene pressure.

    • After the reaction is complete (typically several hours), cool the reactor and vent excess gas. The crude product is 1-iodo-1H,1H,2H,2H-perfluorodecane.

  • Conversion to Diol (Conceptual):

    • The terminal iodide can be converted to an alcohol through nucleophilic substitution, for example, with a protected diol precursor, followed by deprotection. A more direct, though less common, route might involve a multi-step conversion of the iodide to a terminal alkene, followed by dihydroxylation.

  • Purification:

    • The crude product from each step should be purified. Vacuum distillation is often used to separate volatile impurities.

    • The final diol product, being a solid, can be further purified by recrystallization from an appropriate solvent system (e.g., a fluorinated solvent or a mixture of polar/non-polar organic solvents).

Applications in Research and Development

The amphiphilic nature of this compound makes it a versatile building block and additive in several advanced applications.

  • Polymer Synthesis: It is used as a macroinitiator for the synthesis of fluorinated block copolymers. The hydroxyl groups can initiate ring-opening polymerization or be modified to initiate other polymerization techniques like Atom Transfer Radical Polymerization (ATRP). These copolymers are valuable for creating surfaces with low surface energy, chemical resistance, and unique self-assembly properties.

  • Surfactants and Emulsifiers: The molecule's structure allows it to act as a non-ionic surfactant, particularly for fluorinated systems. It can be used to stabilize emulsions of fluorocarbons in aqueous or hydrocarbon media, which is relevant in drug delivery, cosmetics, and specialized lubricants.

  • Surface Modification: The diol can be used to modify surfaces (e.g., silica, metal oxides) to create highly hydrophobic and oleophobic coatings. The two hydroxyl groups allow it to anchor firmly to surfaces or be incorporated into polymer networks.

  • Lubricant Additives: Due to its high thermal and chemical stability, it has been explored as an additive in high-performance lubricants.[1]

Illustrative Experimental Protocol: Block Copolymer Synthesis

Disclaimer: This protocol is a generalized procedure for using a diol as an initiator for the ring-opening polymerization of a cyclic ester like lactide. It is for illustrative purposes only.

G cluster_materials Materials cluster_workflow Workflow cluster_product Product Diol Fluorinated Diol (Initiator) Setup 1. Setup Charge a flame-dried flask with the diol, monomer, and solvent under inert atmosphere. Diol->Setup Monomer Lactide Monomer Monomer->Setup Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Setup Solvent Anhydrous Toluene Solvent->Setup Polymerize 2. Polymerization Add catalyst and heat the mixture (e.g., 110-130°C) for several hours to allow polymerization. Setup->Polymerize Quench 3. Termination Cool the reaction and quench with a small amount of acidic methanol. Polymerize->Quench Isolate 4. Isolation Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol. Filter and dry the product. Quench->Isolate Copolymer PLA-b-F-b-PLA Triblock Copolymer Isolate->Copolymer

Caption: Workflow for synthesizing a triblock copolymer using the diol.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the cyclic ester monomer (e.g., L-lactide, desired equivalents based on target molecular weight) in anhydrous toluene.

  • Initiation: Add a catalyst, such as tin(II) octoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 500:1 to 1000:1.

  • Polymerization: Heat the reaction mixture to reflux (approx. 110-130°C) with stirring. Monitor the reaction progress over several hours via techniques like ¹H NMR or Gel Permeation Chromatography (GPC) on aliquots.

  • Work-up and Isolation: Once the desired conversion is reached, cool the mixture to room temperature. Precipitate the resulting polymer by slowly adding the reaction solution to a large volume of a cold non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved. The final product is a triblock copolymer with a central fluorinated segment.

Safety and Handling

This compound is classified as an irritant. As with all per- and polyfluoroalkyl substances (PFAS), it should be handled with care due to concerns about persistence and potential long-term health effects.

GHS Hazard Information
Hazard CodeStatement
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4]
H335 May cause respiratory irritation.[4]
H351 Suspected of causing cancer.
H362 May cause harm to breast-fed children.
H372 Causes damage to organs through prolonged or repeated exposure.
H411 Toxic to aquatic life with long lasting effects.
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its classification as a PFAS, specialized disposal procedures may be required.

References

Technical Guide: Physical Properties and Applications of 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is a fluorinated organic compound with the chemical formula C₁₀H₆F₁₆O₂. Its structure, characterized by a ten-carbon chain with extensive fluorination and terminal hydroxyl groups, imparts unique physicochemical properties. This document provides a comprehensive overview of the known physical properties of this compound, along with a representative experimental workflow for its application in polymer synthesis. While the primary applications of this diol are in materials science, the principles of its chemical reactivity and characterization are relevant to professionals in diverse scientific fields, including drug development, where fluorinated compounds play a significant role.

Chemical Structure and Identifiers

  • IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol

  • CAS Number: 754-96-1

  • Molecular Formula: C₁₀H₆F₁₆O₂

  • Molecular Weight: 462.13 g/mol

  • Chemical Structure: HO-(CH₂)₁-(CF₂)₈-(CH₂)₁-OH

Physical Properties

The physical properties of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different commercial suppliers, particularly for the boiling point, which is dependent on pressure.

PropertyValueSource(s)
Physical State White to almost white powder or crystals[1][2]
Melting Point 135-137 °C
137.0 to 141.0 °C[1]
Boiling Point 132 °C at 4 mmHg
152 °C at 5 mmHg[2]
271.0 ± 40.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3]
Solubility Soluble in water. Also shows solubility in hexane, as suggested by its use in studying hexane/water interfaces.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methylene protons (-CH₂-) adjacent to the hydroxyl groups, coupled to the adjacent fluorinated carbon. The chemical shift would be in the range of 3.5-4.5 ppm, downfield due to the deshielding effect of the electronegative oxygen and fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit complex multiplets due to the coupling between the different CF₂ groups along the chain.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-F stretching bands would be prominent in the 1000-1300 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methods of calorimetry for melting point, vacuum distillation for boiling point, and gravimetric or spectroscopic methods for solubility determination would be applicable.

The primary documented application of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is in the synthesis of fluorinated polymers, such as polyurethanes. A generalized experimental protocol for such a synthesis is provided below.

Generalized Protocol for the Synthesis of a Fluorinated Polyurethane:

This protocol outlines the general steps for the synthesis of a fluorinated polyurethane using 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol as a diol monomer.

Materials:

  • 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol

  • A diisocyanate (e.g., isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI))

  • A suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))

  • A catalyst (e.g., dibutyltin dilaurate (DBTDL))

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of the isocyanate with water. The diol and solvent should be dried using appropriate methods.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

  • Monomer Dissolution: The 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of dibutyltin dilaurate is added to the solution.

  • Diisocyanate Addition: The diisocyanate is added dropwise to the stirred solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The molar ratio of diol to diisocyanate is typically controlled to achieve the desired polymer molecular weight and properties.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to allow for polymerization to proceed. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Polymer Isolation: Once the reaction is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.

Applications and Relevance to Drug Development

Currently, the documented applications of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol are predominantly in the field of materials science, particularly in the synthesis of specialty polymers.[4] The high fluorine content imparts desirable properties such as low surface energy, hydrophobicity, and chemical resistance to these polymers, making them suitable for coatings, sealants, and other advanced materials.

While there is no direct evidence of this specific molecule being used in signaling pathways or as a therapeutic agent, the study of fluorinated molecules is of high interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, understanding the physical properties and chemical reactivity of fluorinated building blocks like 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol can provide valuable insights for the design of novel fluorinated pharmaceuticals.

Visualizations

The following diagram illustrates a generalized experimental workflow for the synthesis of a fluorinated polyurethane, a key application of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol.

G cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_isolation Product Isolation and Purification cluster_analysis Characterization diol 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol setup Reaction Setup: - Dry Glassware - Inert Atmosphere (N2/Ar) diisocyanate Diisocyanate (e.g., IPDI) solvent Anhydrous Solvent (e.g., THF) catalyst Catalyst (e.g., DBTDL) dissolution Dissolve Diol and Catalyst in Solvent setup->dissolution addition Add Diisocyanate Dropwise dissolution->addition polymerization Heat and Stir (e.g., 60-80 °C, several hours) addition->polymerization precipitation Precipitate Polymer in Non-Solvent polymerization->precipitation filtration Filter Precipitated Polymer precipitation->filtration drying Dry Under Vacuum filtration->drying product Fluorinated Polyurethane drying->product ftir FT-IR Spectroscopy nmr NMR Spectroscopy gpc Gel Permeation Chromatography product->ftir product->nmr product->gpc

Caption: Workflow for Fluorinated Polyurethane Synthesis.

Safety and Handling

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is a valuable fluorinated building block with well-defined, albeit sometimes inconsistently reported, physical properties. Its primary utility lies in the synthesis of specialty polymers with unique surface and resistance properties. While direct applications in drug development or biological signaling have not been identified in publicly available literature, the study of such fluorinated molecules remains a cornerstone of modern medicinal chemistry. The experimental workflow and data presented herein provide a foundational understanding of this compound for researchers across various scientific disciplines.

References

1H,1H,10H,10H-Perfluorodecane-1,10-diol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated aliphatic diol. The data is presented for researchers, scientists, and professionals engaged in drug development and materials science.

Chemical Properties

The fundamental molecular properties of this compound are summarized below. These values are calculated based on its atomic composition.

PropertyValue
Molecular Formula C₁₀H₆F₁₆O₂[1][2][3]
Molecular Weight 462.13 g/mol [1][2][4]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1]
CAS Number 754-96-1[1][3][4][5]

Structural and Molecular Relationship

The relationship between the chemical's name, its elemental formula, and resulting molecular weight is a foundational concept in chemistry. The molecular formula is derived from the structure implied by the IUPAC name, and the molecular weight is calculated by summing the atomic weights of the constituent atoms in the formula.

G Molecular Property Derivation Name This compound Formula Molecular Formula C₁₀H₆F₁₆O₂ Name->Formula  Defines Structure Weight Molecular Weight 462.13 g/mol Formula->Weight  Allows Calculation Of

Caption: Logical flow from chemical name to molecular formula and weight.

References

Technical Guide: Spectral Analysis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-Perfluorodecane-1,10-diol is a fluorinated organic compound with the chemical formula C10H6F16O2 and a molecular weight of 462.13 g/mol . Its structure, characterized by a central perfluorinated carbon chain flanked by hydroxyl-bearing methylene groups, imparts unique properties such as high thermal stability and chemical resistance. These characteristics make it a molecule of interest in materials science and as a building block in the synthesis of more complex fluorinated molecules. This guide provides a summary of its spectral properties and detailed methodologies for its characterization.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on its chemical structure and data from similar fluorinated compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.5Triplet4H-CH₂-
~2.0 - 3.0Broad Singlet2H-OH

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~60 - 65-CH₂-
~105 - 125 (multiplets)-(CF₂)₈-
Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ -115 to -125-(CF₂)₆-
~ -125 to -135-CH₂-CF₂-
Table 4: Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺463.0185
[M+Na]⁺485.0004
[M-H]⁻461.0039

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃). The choice of solvent is critical for dissolving the sample and for the chemical shift of the hydroxyl protons.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-15 ppm.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

4. ¹⁹F NMR Spectroscopy:

  • Instrument: A 376 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Number of Scans: 128-256.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A wide spectral width may be necessary to cover all fluorine environments (e.g., -80 to -150 ppm).

  • Processing: Apply Fourier transform, phase, and baseline correction. An external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard may be used.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Both positive and negative ion modes should be tested.

    • Positive Mode: To observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Negative Mode: To observe deprotonated molecules [M-H]⁻.

  • Parameters:

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min at 180-200 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR F19_NMR ¹⁹F NMR Dissolution->F19_NMR ESI_MS ESI-MS Dilution->ESI_MS Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation Purity_Assessment Purity Assessment H1_NMR->Purity_Assessment C13_NMR->Structure_Confirmation F19_NMR->Structure_Confirmation ESI_MS->Structure_Confirmation

Analytical Workflow for Spectral Characterization

IUPAC name for C10H6F16O2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for the chemical compound with the formula C10H6F16O2 cannot be provided at this time. Extensive searches for the IUPAC name, chemical properties, synthesis protocols, and applications in drug development for this specific molecular formula have not yielded any relevant results in publicly available scientific literature and chemical databases.

A molecular formula alone, such as C10H6F16O2, is insufficient to determine a unique chemical structure and its corresponding IUPAC name. Many different arrangements of the atoms (isomers) can exist for a single molecular formula, each with distinct properties and a specific IUPAC name. Without a known structure or additional information linking this formula to a specific compound, it is not possible to provide the requested detailed technical information.

Consequently, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational data for a compound with this formula.

Researchers, scientists, and drug development professionals interested in a compound with this atomic composition would first need to perform structural elucidation through analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following the determination of the precise chemical structure, a systematic IUPAC name could be assigned, and subsequent research could be conducted to determine its physicochemical properties, biological activity, and potential therapeutic applications.

The Stability of Perfluorinated Diols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal and chemical stability of perfluorinated diols. Given the relative scarcity of publicly available data specifically for perfluorinated diols, this document synthesizes information from closely related fluorinated compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylic acids (PFCAs), to infer and establish a foundational understanding. The methodologies and potential degradation pathways described herein are intended to serve as a robust starting point for researchers in drug development and materials science.

Thermal Stability of Perfluorinated Diols

The thermal stability of perfluorinated compounds is a defining characteristic, primarily attributed to the strength of the carbon-fluorine (C-F) bond. However, the presence of functional groups, such as the hydroxyl (-OH) groups in diols, introduces potential sites for thermal decomposition.

Decomposition Temperatures and Behavior

While specific quantitative data for perfluorinated diols is not abundant in the literature, data from related per- and polyfluoroalkyl substances (PFAS) can provide valuable insights. For instance, the decomposition of PFCAs on substrates like granular activated carbon has been observed to initiate at temperatures as low as 200°C.[1] The thermal stability of PFCAs generally increases with the length of the perfluorinated carbon chain.[1] In contrast, perfluoroether carboxylic acids are noted to be less thermally stable than their PFCA counterparts with the same number of carbons, suggesting that the presence of ether linkages can weaken the molecule.[2] For fluorinated polyurethanes, the incorporation of fluorinated diols as chain extenders has been shown to enhance thermal stability.[3]

Based on analogous compounds, it is hypothesized that the thermal decomposition of perfluorinated diols is initiated at the C-C bond adjacent to the hydroxyl-bearing carbon or through dehydration reactions. The resulting products would likely be volatile organofluorine compounds.

Table 1: Inferred Thermal Decomposition Data for Perfluorinated Diols (Based on Analogous Compounds)

Compound ClassOnset Decomposition Temperature (°C)Key Observations
Perfluoroalkyl Carboxylic Acids (PFCAs)~200 - 450Stability increases with chain length.[1][2]
Perfluoroalkyl Sulfonic Acids (PFSAs)≥450Generally more stable than PFCAs.[1][2]
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)Lower than PFCAs of similar sizeEther linkage decreases stability.[1][2]
Perfluorinated Diols (Hypothesized) 200 - 400 Decomposition likely initiated at the alcohol functional group.

Note: Data for perfluorinated diols is inferred and should be experimentally verified.

Chemical Stability of Perfluorinated Diols

The chemical stability of perfluorinated diols is expected to be high under many conditions due to the electron-withdrawing nature of the perfluoroalkyl chain, which shields the molecule from nucleophilic attack. However, the hydroxyl groups can be susceptible to certain reactions, particularly oxidation.

Hydrolysis

Perfluorinated compounds are generally resistant to hydrolysis. However, the stability can be influenced by pH and the presence of adjacent functional groups. For related compounds like polyfluorinated amides and phosphate monoesters, hydrolysis has been observed, suggesting that under certain biological or harsh chemical conditions, degradation can occur.[4] It is anticipated that perfluorinated diols would be stable to hydrolysis across a wide pH range at ambient temperatures.

Oxidation

The hydroxyl groups of perfluorinated diols are potential sites for oxidation. The atmospheric degradation of FTOHs, initiated by hydroxyl radicals, proceeds via the oxidation of the alcohol to an aldehyde and subsequently to a carboxylic acid.[5] This suggests that strong oxidizing agents could potentially degrade perfluorinated diols. While perfluoroalkyl acids (PFAAs) are generally recalcitrant to attack by hydroxyl radicals, sulfate radicals have shown efficacy in degrading PFCAs under acidic conditions.[1][6] The oxidation of perfluorinated diols would likely follow a pathway involving the formation of perfluorinated aldehydes and dicarboxylic acids.

Table 2: Inferred Chemical Stability of Perfluorinated Diols

ConditionExpected ReactivityPotential Degradation Products
Hydrolysis
Acidic (e.g., pH 1-3)LowNone expected
Neutral (e.g., pH 6-8)LowNone expected
Basic (e.g., pH 11-13)Low to ModeratePotential for slow degradation at elevated temperatures
Oxidation
Hydroxyl Radicals (•OH)ModeratePerfluorinated aldehydes, Perfluorinated dicarboxylic acids
Sulfate Radicals (SO4•-)Moderate to HighPerfluorinated aldehydes, Perfluorinated dicarboxylic acids, shorter-chain fragments
Permanganate (MnO4-)LowLimited degradation expected

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the thermal and chemical stability of perfluorinated diols.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition, mass loss as a function of temperature, and the enthalpy of decomposition.

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of the perfluorinated diol into an appropriate crucible (e.g., alumina or platinum).

  • TGA/DSC Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 K/min.[8]

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.[9]

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition (Tonset) and the temperatures at 5% and 10% mass loss (Td5, Td10).

    • From the DSC curve, identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy of these transitions.[10][11]

Chemical Stability Assessment: Hydrolysis

Objective: To evaluate the stability of perfluorinated diols in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare stock solutions of the perfluorinated diol in a suitable solvent (e.g., methanol). Spike the stock solution into each buffer to achieve a final concentration of 10-100 µM.

  • Incubation: Incubate the solutions in sealed vials at a constant temperature (e.g., 50°C) for a period of up to 30 days.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each vial.

  • Analysis: Analyze the samples for the parent diol and potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of the perfluorinated diol as a function of time to determine the hydrolysis rate constant and half-life at each pH.

Chemical Stability Assessment: Oxidation

Objective: To assess the stability of perfluorinated diols in the presence of a strong oxidizing agent (e.g., activated persulfate to generate sulfate radicals).

Methodology:

  • Reagent Preparation: Prepare a stock solution of the perfluorinated diol and a stock solution of sodium persulfate (Na2S2O8).

  • Reaction Setup: In a temperature-controlled reactor, add the perfluorinated diol solution and adjust the pH to acidic conditions (e.g., pH 3) to favor sulfate radical generation.[6]

  • Initiation: Add the persulfate solution to the reactor to initiate the oxidation reaction. The reaction can be activated by heat or UV light.

  • Sampling: Collect samples at various time intervals. Quench the reaction in the samples immediately (e.g., by adding methanol).

  • Analysis: Use LC-MS/MS to quantify the remaining parent diol and identify any oxidation products.[12]

  • Data Analysis: Calculate the degradation kinetics of the perfluorinated diol.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for stability testing and a hypothesized degradation pathway for perfluorinated diols.

G cluster_thermal Thermal Stability Workflow cluster_chemical Chemical Stability Workflow T_Start Sample Preparation (5-10 mg of Diol) TGA_DSC TGA/DSC Analysis (10 K/min, N2 atm) T_Start->TGA_DSC T_Data Data Collection (Mass Loss, Heat Flow) TGA_DSC->T_Data T_Analysis Data Analysis (Tonset, Td5, ΔH) T_Data->T_Analysis T_Report Report Thermal Stability T_Analysis->T_Report C_Start Prepare Diol Solution in Buffers (pH 4, 7, 9) or with Oxidant Incubate Incubate at Constant Temp (e.g., 50°C) C_Start->Incubate Sample Sample at Time Points (0, 1, 7, 30 days) Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS C_Analysis Kinetic Analysis (Rate Constant, Half-life) LCMS->C_Analysis C_Report Report Chemical Stability C_Analysis->C_Report

Caption: General experimental workflows for assessing the thermal and chemical stability of perfluorinated diols.

G cluster_oxidation Oxidation Pathway cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolysis Diol HO-(CF2)n-OH (Perfluorinated Diol) Aldehyde OHC-(CF2)n-1-COOH (Perfluorinated Aldehyde-Acid) Diol->Aldehyde [O] Dehydration Dehydration Products + Volatile Fluorocarbons Diol->Dehydration Δ (Heat) NoReaction No Significant Reaction (Expected) Diol->NoReaction H2O, pH 4-9 Diacid HOOC-(CF2)n-2-COOH (Perfluorinated Diacid) Aldehyde->Diacid [O]

Caption: Hypothesized degradation pathways for perfluorinated diols under different conditions.

Conclusion

Perfluorinated diols are a class of molecules with significant potential in advanced materials and pharmaceutical applications. Their stability is a critical parameter for these uses. While direct, quantitative data remains limited, a comprehensive understanding can be built by examining analogous fluorinated compounds. This guide provides a framework for this understanding, outlining expected stability profiles and robust protocols for experimental verification. Further research is essential to populate the data tables with specific values for various perfluorinated diols, which will enable more precise structure-stability relationship modeling and accelerate their application in drug development and other advanced fields.

References

A Technical Deep Dive into Fluorinated Aliphatic Diols: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of materials science and drug discovery. Among the diverse array of fluorinated building blocks, aliphatic diols featuring fluorine atoms have garnered significant attention. Their unique physicochemical properties, stemming from the high electronegativity and small size of fluorine, impart desirable characteristics such as enhanced thermal stability, chemical resistance, and altered biological activity. This technical guide provides a comprehensive literature review of fluorinated aliphatic diols, focusing on their synthesis, key properties, and applications, with a particular emphasis on their emerging role in drug development.

Synthesis of Fluorinated Aliphatic Diols

The synthesis of fluorinated aliphatic diols often involves the reduction of the corresponding fluorinated dicarboxylic acids or their ester derivatives. Common reducing agents and methods include:

  • Reduction of Fluorinated Diacids/Diesters: A prevalent method for synthesizing fluorinated aliphatic diols is the reduction of their corresponding dicarboxylic acids or esters. This can be achieved using various reducing agents. For instance, 2,2,3,3,4,4-hexafluoropentane-1,5-diol can be synthesized from diethyl 2,2,3,3,4,4-hexafluoroglutarate.

  • Direct Fluorination: While less common for introducing fluorine into the backbone of aliphatic diols, direct fluorination methods can be employed in specific cases. These methods often require specialized equipment and handling of hazardous reagents.

  • Building Block Approach: Another synthetic strategy involves the use of smaller fluorinated building blocks that are then coupled to form the desired diol structure.

A general workflow for the synthesis and purification of a fluorinated aliphatic diol via the reduction of a diester is outlined below.

Synthesis_Workflow General Synthesis and Purification Workflow for Fluorinated Aliphatic Diols start Start with Fluorinated Diester reduction Reduction Reaction (e.g., with LiAlH4 or NaBH4 in a suitable solvent like THF or Ethanol) start->reduction quench Reaction Quenching (e.g., dropwise addition of water or dilute acid) reduction->quench extraction Workup and Extraction (e.g., with ethyl acetate or diethyl ether) quench->extraction drying Drying of Organic Phase (e.g., over anhydrous MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (e.g., under reduced pressure) drying->concentration purification Purification of Crude Diol (e.g., column chromatography or recrystallization) concentration->purification final_product Pure Fluorinated Aliphatic Diol purification->final_product characterization Characterization (NMR, MS, IR spectroscopy) final_product->characterization

A general workflow for the synthesis and purification of fluorinated aliphatic diols.

Physicochemical Properties

The introduction of fluorine atoms into an aliphatic diol backbone significantly alters its physicochemical properties. These modifications are crucial for their application in various fields.

PropertyEffect of Fluorination
Melting/Boiling Point Generally increases with the degree of fluorination due to increased molecular weight and polarity. For example, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol has a melting point of 66-70 °C and a boiling point of 100 °C at 3 mmHg.
Acidity of Hydroxyl Groups The pKa of the hydroxyl groups is lowered due to the strong electron-withdrawing inductive effect of the fluorine atoms, making the diols more acidic than their non-fluorinated counterparts.
Lipophilicity The effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, extensive fluorination often leads to a decrease in lipophilicity and an increase in hydrophobicity.
Thermal Stability The high bond energy of the C-F bond contributes to enhanced thermal stability. Fluorinated polymers derived from these diols often exhibit higher decomposition temperatures.[1]
Chemical Resistance The fluorine atoms shield the carbon backbone from chemical attack, leading to increased resistance to oxidation and other chemical degradation pathways.
Solubility Solubility in common organic solvents can be affected by the degree and pattern of fluorination. Highly fluorinated compounds may exhibit fluorous-phase solubility.

Table 1: Physicochemical Properties of Selected Fluorinated Aliphatic Diols

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2,3,3,4,4-Hexafluoro-1,5-pentanediolC5H6F6O2212.0977-80-
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediolC6H6F8O2262.1066-70100 (at 3 mmHg)

Note: Data compiled from commercially available sources and literature.[2][3]

Applications in Materials Science

Fluorinated aliphatic diols are valuable monomers for the synthesis of high-performance polymers such as polyurethanes and polyimides. The incorporation of these diols imparts unique properties to the resulting polymers.

Fluorinated Polyurethanes (FPUs)

FPUs are synthesized by the reaction of fluorinated diols with diisocyanates. The presence of fluorine enhances the thermal stability, chemical resistance, and hydrophobicity of the polyurethane.[1][4][5]

Experimental Protocol: Synthesis of a Fluorinated Polyurethane

A representative procedure for the synthesis of a fluorinated polyurethane involves a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a mixture of a fluorinated diol and another polyol. This is followed by chain extension with a diol.

  • Prepolymer Synthesis: A diisocyanate (e.g., MDI) is charged into a reaction flask under a nitrogen atmosphere and heated to remove any moisture. A solution of the fluorinated diol and a poly(ether or ester) polyol in a suitable solvent (e.g., ethyl acetate) containing a catalyst (e.g., DBTDL) is then added. The mixture is stirred at an elevated temperature for several hours to form the prepolymer.[5]

  • Chain Extension: A chain extender, such as 1,4-butanediol, is added to the prepolymer, and the mixture is stirred. The resulting viscous solution is then cast onto a mold and cured in an oven to obtain the fluorinated polyurethane film.[5]

FPU_Synthesis Synthesis of Fluorinated Polyurethane (FPU) cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension & Curing Diisocyanate Diisocyanate (e.g., MDI) Reaction1 Reaction in Solvent (e.g., Ethyl Acetate, 80°C) Diisocyanate->Reaction1 FluorinatedDiol Fluorinated Diol FluorinatedDiol->Reaction1 Polyol Polyol (e.g., PTMG) Polyol->Reaction1 Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction1 Prepolymer Fluorinated Polyurethane Prepolymer Reaction1->Prepolymer Reaction2 Mixing and Stirring Prepolymer->Reaction2 ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Reaction2 Casting Casting onto Mold Reaction2->Casting Curing Curing in Oven (e.g., 110°C) Casting->Curing FPU_Film Fluorinated Polyurethane Film Curing->FPU_Film

A schematic for the synthesis of fluorinated polyurethane.
Fluorinated Polyimides (FPIs)

FPIs are synthesized from the reaction of dianhydrides with diamines, where fluorinated diols can be incorporated into the diamine monomer. These polymers exhibit excellent thermal stability, low dielectric constants, and good solubility.[6][7][8]

Experimental Protocol: Synthesis of a Fluorinated Polyimide via Thermal Imidization

The synthesis of FPIs typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.

  • Poly(amic acid) (PAA) Synthesis: A diamine and a dianhydride (e.g., 6FDA) are dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc). The solution is stirred at room temperature for an extended period (e.g., 24 hours) to form the PAA solution.[7][9]

  • Thermal Imidization: The PAA solution is cast onto a substrate (e.g., a glass plate) and then subjected to a stepwise heating program in an oven. A typical program might involve holding at progressively higher temperatures (e.g., 100 °C, 200 °C, and 300 °C) for specific durations to facilitate the cyclization to the polyimide.[10]

Applications in Drug Development and Biological Research

The unique properties of fluorinated aliphatic diols make them attractive building blocks in medicinal chemistry and for the development of new therapeutic agents.

Modulation of Biological Activity

The introduction of fluorine can significantly impact the biological activity of a molecule. It can alter binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[11][12][13][14]

Cytotoxicity of Fluorinated Compounds

Several studies have investigated the cytotoxic effects of fluorinated compounds against various cancer cell lines. The IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth, are a common metric for cytotoxicity.

Table 2: In Vitro Cytotoxicity of Selected Fluorinated Compounds

CompoundCell LineIC50 (µM)Reference
(-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoateHeLa11.0
(-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoateA54917.0[15]
(-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoateHeLa23.0[15]
(-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoateA54933.0[15]
5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dioneHuTu 8011.2

Note: The compounds listed are examples of fluorinated molecules exhibiting cytotoxicity and are not all strictly aliphatic diols, but they illustrate the potential of fluorination in cancer research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay start Seed Cancer Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Fluorinated Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubation3->add_dmso read_absorbance Measure Absorbance (at ~570 nm) add_dmso->read_absorbance analysis Calculate IC50 Value read_absorbance->analysis end Determine Cytotoxicity analysis->end

A typical workflow for an in vitro cytotoxicity MTT assay.
Enzyme Inhibition

Fluorinated compounds, including those derived from aliphatic diols, have shown promise as enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.[16][17][18]

Table 3: Enzyme Inhibition by Selected Fluorinated Compounds

Enzyme TargetInhibitorInhibition Metric (IC50 or Ki)Reference
Tryptophan 2,3-dioxygenase (TDO2)6-fluoroindole derivative< 1 µM (IC50)[16]
Rho-associated kinase 1 (ROCK1)6-fluoroindazole14 nM (IC50)[16]
Dihydrofolate Reductase (human)3'-Fluoroaminopterin- (2-3 fold tighter binding than aminopterin)[19]

Note: This table provides examples of enzyme inhibition by fluorinated compounds to illustrate the principle. Specific data for a wide range of fluorinated aliphatic diols is an active area of research.

Conclusion

Fluorinated aliphatic diols represent a versatile and valuable class of chemical building blocks. Their synthesis, while requiring careful control, provides access to molecules with unique and tunable physicochemical properties. In materials science, these diols are instrumental in creating high-performance polymers with enhanced thermal stability and chemical resistance. In the realm of drug discovery and development, the strategic incorporation of fluorine through these diols offers a powerful tool to modulate biological activity, leading to the potential development of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis of novel fluorinated diols and a deeper understanding of their structure-activity relationships will undoubtedly continue to drive innovation in both materials science and medicinal chemistry.

References

Methodological & Application

Applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-Perfluorodecane-1,10-diol, a unique fluorinated diol, offers a versatile platform for researchers in materials science and polymer chemistry. Its distinct structure, featuring a perfluorinated carbon chain flanked by hydroxyl groups, imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable building block for the synthesis of advanced polymers and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research applications.

Application 1: Synthesis of Fluorinated Polyurethanes

This compound can be employed as a chain extender in the synthesis of novel fluorinated polyurethanes (PUs). The incorporation of the perfluorinated segment can significantly enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polyurethane, making it suitable for a range of high-performance applications.

Experimental Protocol: Synthesis of Fluorinated Polyurethane

This protocol is based on the synthesis of a biodegradable, long-segment fluorine-containing polyurethane using 4,4′-diphenylmethane diisocyanate (MDI) and polycaprolactone diol (PCL) as the soft segment, with this compound (PFD) acting as the hard segment chain extender.[1]

Materials:

  • This compound (PFD)

  • 4,4′-Diphenylmethane diisocyanate (MDI)

  • Polycaprolactone diol (PCL, Mw = 530 g/mol )

  • Dibutyltin dilaurate (DBTDL) - Catalyst

  • N,N-Dimethylformamide (DMF) - Solvent, anhydrous

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for polymer synthesis (three-neck flask, condenser, mechanical stirrer, heating mantle)

Procedure:

  • Preparation of the Prepolymer:

    • In a three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a calculated amount of PCL diol.

    • Heat the flask to 80°C under a gentle flow of nitrogen to melt the PCL and remove any residual moisture.

    • Add MDI to the molten PCL with continuous stirring. The molar ratio of MDI to PCL is typically 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Maintain the reaction at 80°C for 2 hours with constant stirring to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve a stoichiometric amount of this compound in anhydrous DMF. The amount of diol is calculated to react with the remaining isocyanate groups of the prepolymer.

    • Slowly add the PFD solution to the prepolymer reaction mixture under vigorous stirring.

    • Continue the reaction at 80°C for an additional 3 hours to complete the chain extension.

  • Isolation and Purification of the Polymer:

    • After the reaction is complete, pour the viscous polymer solution into a Teflon-coated dish.

    • Cure the polymer in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the reaction.

    • The resulting fluorinated polyurethane can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent (e.g., methanol).

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Quantitative Data:

The composition and molecular weight of the synthesized polyurethanes can be varied by adjusting the ratio of the reactants. The following table summarizes the recipe and resulting molecular weights for different PFD/PU formulations as reported in the literature.[1]

Sample IDMDI (wt%)PCL (wt%)PFD (wt%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PFD/PU-148.151.9018,30034,5001.88
PFD/PU-245.949.44.720,10039,4001.96
PFD/PU-343.847.19.122,50045,9002.04

Mn: Number average molecular weight, Mw: Weight average molecular weight, PDI: Polydispersity index.

Workflow Diagram:

polyurethane_synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_purification Purification PCL Polycaprolactone diol (PCL) Prepolymer Isocyanate-Terminated Prepolymer PCL->Prepolymer 80°C, 2h DBTDL catalyst MDI 4,4'-Diphenylmethane diisocyanate (MDI) MDI->Prepolymer PFD This compound (PFD) in DMF Polymer Fluorinated Polyurethane Prepolymer->Polymer Add PFD solution PFD->Polymer 80°C, 3h Casting Cast and Cure (Vacuum Oven, 60°C) Polymer->Casting Dissolution Dissolve in THF Casting->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying FinalPolymer Purified Fluorinated PU Drying->FinalPolymer

Caption: Workflow for the synthesis of fluorinated polyurethane.

Application 2: Lubricant Additive

The unique properties of this compound, such as low friction and high thermal stability, make it a candidate for use as a lubricant additive.[2] Its perfluorinated chain can provide excellent chemical and thermal stability, which are desirable traits for lubricants.

Application Note

When used as an additive in lubricating oils, this compound is expected to form a thin, protective film on metal surfaces. This film can reduce direct metal-to-metal contact, thereby decreasing friction and wear, especially under boundary lubrication conditions. The hydroxyl end groups can facilitate its interaction with metal surfaces.

Proposed Experimental Protocol: Tribological Testing

This is a general protocol for evaluating the performance of this compound as a lubricant additive.

Materials:

  • Base lubricant (e.g., Polyalphaolefin (PAO) or mineral oil)

  • This compound

  • Tribometer (e.g., pin-on-disk or four-ball tester)

  • Steel balls and disks (or other relevant materials)

  • Ultrasonic bath

  • Solvents for cleaning (e.g., hexane, acetone)

Procedure:

  • Preparation of Lubricant Formulations:

    • Prepare a series of lubricant formulations by dissolving different concentrations of this compound in the base oil (e.g., 0.1, 0.5, 1.0, and 2.0 wt%).

    • Use an ultrasonic bath to ensure complete dissolution and uniform dispersion of the additive.

    • A control sample of the pure base oil should also be prepared.

  • Tribological Testing:

    • Clean the test specimens (balls and disks) thoroughly with solvents in an ultrasonic bath and dry them.

    • Mount the specimens in the tribometer.

    • Apply a small amount of the lubricant formulation to the contact area.

    • Conduct the tribological tests under controlled conditions of load, speed, and temperature. These parameters should be chosen to simulate the intended application.

    • Continuously record the friction coefficient during the test.

    • After the test, measure the wear scar diameter on the ball and the wear track profile on the disk using a profilometer or microscope.

  • Data Analysis:

    • Compare the friction coefficient and wear volume for the lubricant formulations containing the additive with the pure base oil.

    • Plot the friction coefficient as a function of time and the wear volume as a function of additive concentration.

Logical Relationship Diagram:

lubricant_logic Compound This compound Properties Properties: - Low Friction - High Thermal Stability - Chemical Resistance Compound->Properties Application Application: Lubricant Additive Properties->Application Mechanism Mechanism: Forms Protective Film on Metal Surfaces Application->Mechanism Outcome Outcome: - Reduced Friction - Reduced Wear Mechanism->Outcome

Caption: Logical relationship for lubricant application.

Application 3: Surface Modification for Hydrophobic Coatings

The low surface energy of fluorinated compounds makes this compound a suitable candidate for creating hydrophobic surfaces. The diol functionality allows it to be chemically bonded to various substrates.

Application Note

By reacting the hydroxyl groups of this compound with appropriate surface functionalities (e.g., isocyanates, epoxides, or silanes), a durable, low-energy surface can be created. This can be used to impart water-repellent properties to materials such as textiles, glass, and metals.

Proposed Experimental Protocol: Surface Modification of Glass

This protocol describes a general method for modifying a glass surface to make it hydrophobic.

Materials:

  • Glass slides

  • This compound

  • A bifunctional linker molecule (e.g., a diisocyanate like hexamethylene diisocyanate or a silane coupling agent like (3-isocyanatopropyl)triethoxysilane)

  • Anhydrous toluene or other suitable solvent

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the glass slides thoroughly, for example, by immersing them in a piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides extensively with deionized water and dry them in an oven at 120°C.

  • Surface Functionalization:

    • In a glove box or under an inert atmosphere, prepare a solution of the bifunctional linker in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in this solution and allow them to react for several hours at a specified temperature (e.g., 60-80°C). This step attaches one end of the linker to the glass surface.

    • After the reaction, rinse the slides with fresh toluene to remove any unreacted linker.

  • Attachment of the Fluorinated Diol:

    • Prepare a solution of this compound in anhydrous toluene.

    • Immerse the functionalized glass slides in the diol solution and allow the reaction to proceed, typically at an elevated temperature (e.g., 80-100°C) for several hours. This reaction couples the hydroxyl group of the diol to the other end of the linker molecule.

    • After the reaction, rinse the slides thoroughly with toluene and other solvents to remove any unreacted diol.

    • Dry the modified glass slides.

  • Characterization:

    • Measure the water contact angle on the modified glass surface using a goniometer to quantify the hydrophobicity.

    • The surface composition can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine.

Workflow Diagram:

surface_modification cluster_cleaning Substrate Preparation cluster_functionalization Functionalization cluster_attachment Fluorination Glass Glass Substrate Cleaning Cleaning & Activation (e.g., Piranha Solution) Glass->Cleaning ActivatedGlass Hydroxylated Surface Cleaning->ActivatedGlass Linker Bifunctional Linker (e.g., Diisocyanate) FunctionalizedSurface Linker-Modified Surface ActivatedGlass->FunctionalizedSurface Reaction Linker->FunctionalizedSurface PFD This compound HydrophobicSurface Hydrophobic Surface FunctionalizedSurface->HydrophobicSurface Reaction PFD->HydrophobicSurface

References

Application Notes and Protocols for the Synthesis of Copolymers Using 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorinated polyurethanes (FPUs) incorporating 1H,1H,10H,10H-Perfluorodecane-1,10-diol (PFD) as a long-segment chain extender. The incorporation of this fluorinated diol into the polyurethane backbone imparts enhanced thermal stability and mechanical properties to the resulting copolymers, making them promising candidates for a variety of advanced applications.

Application Note: Synthesis of Novel Fluorinated Polyurethanes with Enhanced Thermal and Mechanical Properties

Thermoplastic polyurethanes (TPUs) are versatile block copolymers known for their excellent elasticity and processability. They are typically synthesized from a soft segment diol, a hard segment diisocyanate, and a chain extender. The properties of TPUs can be tailored by modifying these components. The introduction of fluorine-containing segments is a key strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity.

This application note describes the synthesis of a novel fluorinated polyurethane (FPU) using this compound (PFD) as a chain extender. The synthesis involves a two-step process.[1] First, a polyurethane prepolymer is formed by the reaction of 4,4′-diphenylmethane diisocyanate (MDI) and polycaprolactone diol (PCL).[1] In the second step, the PFD chain extender is introduced to react with the prepolymer, forming the final FPU.[1]

The successful synthesis of these PFD-containing polyurethanes (PFD/PUs) has been verified through comprehensive structural analysis using Fourier transform infrared spectroscopy (FTIR) and various nuclear magnetic resonance (NMR) techniques, including ¹H NMR, ¹⁹F NMR, ¹⁹F–¹⁹F COSY, ¹H–¹⁹F COSY, and HMBC.[1]

The incorporation of the long-segment fluorinated PFD chain extender has been shown to significantly improve the thermal stability and mechanical properties of the resulting polyurethanes.[1] These enhanced properties make PFD/PUs attractive materials for applications in demanding environments, including advanced coatings, biomedical devices, and specialty elastomers. For drug development professionals, the biocompatibility and tunable properties of these FPUs may offer new opportunities for creating advanced drug delivery systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis of fluorinated polyurethanes using this compound as a chain extender, based on established research.[1]

Materials:

ChemicalSupplier
This compound (PFD)Matrix Scientific (Columbia, SC, USA)
4,4′-diphenylmethane diisocyanate (MDI)Wanhua Chemical Group (Yantai, China)
Polycaprolactone diol (PCL, Mn = 2000 g/mol )Sigma-Aldrich (St. Louis, MO, USA)
N,N-dimethylacetamide (DMAc)Tedia (Fairfield, OH, USA)
Dibutyltin dilaurate (DBTDL)Alfa Aesar (Haverhill, MA, USA)

Synthesis of PFD-containing Polyurethanes (PFD/PUs):

A two-step polymerization process is used for the synthesis of the PFD/PUs.[1]

Step 1: Prepolymer Formation

  • Add 4,4′-diphenylmethane diisocyanate (MDI), polycaprolactone diol (PCL), and N,N-dimethylacetamide (DMAc) to a 500 mL four-neck reaction flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and dropping funnel.

  • Heat the reaction mixture to 80 °C using a heating mantle.

  • Add 2 to 3 drops of dibutyltin dilaurate (DBTDL) catalyst to the solution.

  • Stir the mixture at 200 rpm for 2 hours under a nitrogen atmosphere to form the polyurethane prepolymer.

Step 2: Chain Extension

  • Dissolve the this compound (PFD) chain extender in DMAc.

  • Slowly add the PFD solution dropwise into the reaction flask containing the prepolymer.

  • Continue the reaction for an additional 2 hours at 80 °C with continuous stirring.

  • After the reaction is complete, pour the resulting PFD/PU solution onto a Teflon plate and dry in a vacuum oven at 80 °C for 24 hours to remove the solvent.

Data Presentation

The following tables summarize the quantitative data for the synthesized PFD-containing polyurethanes with varying amounts of PFD.

Table 1: Molecular Weight Data of PFD/PUs [1]

SamplePFD (wt%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PU-PFD0045,60085,3001.87
PU-PFD1148,90091,4001.87
PU-PFD3352,10098,5001.89
PU-PFD5556,300108,1001.92

Table 2: Thermal Properties of PFD/PUs [1]

SampleOnset Decomposition Temp. (°C)Glass Transition Temp. (Tg, °C)
PU-PFD0314.9-34.1
PU-PFD1320.1-33.5
PU-PFD3323.5-32.9
PU-PFD5326.7-32.1

Table 3: Mechanical Properties of PFD/PUs [1]

SampleTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-PFD025.485010.2
PU-PFD128.981012.5
PU-PFD332.178015.6
PU-PFD535.775018.9

Mandatory Visualization

reaction_scheme cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension MDI MDI (Diisocyanate) Catalyst DBTDL Catalyst 80°C, 2h MDI->Catalyst PCL PCL (Polyol) PCL->Catalyst Prepolymer PU Prepolymer ChainExtension 80°C, 2h Prepolymer->ChainExtension PFD PFD (Fluorinated Diol Chain Extender) PFD->ChainExtension FPU Fluorinated Polyurethane (FPU) Catalyst->Prepolymer ChainExtension->FPU

Caption: Reaction scheme for the two-step synthesis of fluorinated polyurethane.

experimental_workflow start Start step1 Charge MDI, PCL, and DMAc into reaction flask start->step1 step2 Heat to 80°C step1->step2 step3 Add DBTDL catalyst step2->step3 step4 Stir at 200 rpm for 2h (Prepolymer formation) step3->step4 step6 Add PFD solution dropwise to the prepolymer step4->step6 step5 Dissolve PFD in DMAc step5->step6 step7 React for 2h at 80°C (Chain extension) step6->step7 step8 Pour solution onto Teflon plate step7->step8 step9 Dry in vacuum oven at 80°C for 24h step8->step9 end Obtain FPU Film step9->end

Caption: Experimental workflow for the synthesis of PFD-containing polyurethane.

References

Application Notes and Protocols for Surface Modification Using Fluorinated Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount for a wide range of applications, from biomedical devices to microfluidics. The introduction of fluorine-containing molecules onto a surface can dramatically alter its characteristics, imparting properties such as hydrophobicity, chemical inertness, and biocompatibility. Fluorinated diols, in particular, are valuable building blocks in the synthesis of polymers used for creating such surfaces.[1] This document provides detailed protocols for surface modification to achieve a fluorinated interface, focusing on the well-established method of silanization with fluoroalkylsilanes. Additionally, it outlines the key analytical techniques for characterizing these modified surfaces.

Principle of the Method: Covalent Surface Modification via Silanization

The protocol described here focuses on the covalent attachment of fluorinated molecules to substrates rich in hydroxyl groups (e.g., glass, silicon wafers, or plasma-treated polymers). This is achieved through silanization, a process that forms a stable, self-assembled monolayer (SAM) on the surface. The method utilizes a fluoroalkylsilane, which has a reactive silane head that covalently bonds to the surface hydroxyl groups and a fluorinated tail that forms the new, low-energy interface.[2][3] This process results in a durable and highly hydrophobic surface.

While this protocol details the use of a fluoroalkylsilane, fluorinated diols can be incorporated into surface modification schemes, often by being pre-reacted with a suitable coupling agent to provide a reactive silane moiety or by being used in the synthesis of surface-modifying macromolecules.[4]

Experimental Protocols

Part 1: Surface Modification via Silanization

This protocol provides a step-by-step guide for the surface modification of a glass or silicon substrate using a fluoroalkylsilane, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane.[2]

Materials and Reagents:

  • Glass slides or silicon wafers

  • Fluoroalkylsilane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane)

  • Anhydrous toluene or a fluorocarbon oil[2]

  • Acetone, isopropanol, and deionized water for cleaning

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive) or a plasma cleaner

  • Nitrogen gas stream

  • Sonicator

  • Glass or polypropylene containers

  • Fume hood

Protocol:

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrates by sonicating them in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups. This can be done by:

      • Piranha solution: Immerse the substrates in freshly prepared piranha solution for 30-60 minutes in a fume hood. (Extreme caution is required) .

      • Plasma treatment: Alternatively, treat the substrates with oxygen or air plasma for 2-5 minutes.[3]

    • Rinse the activated substrates extensively with deionized water and dry them with a nitrogen stream.

  • Silanization Procedure:

    • Prepare a 1-2% (v/v) solution of the fluoroalkylsilane in an anhydrous solvent (e.g., toluene) inside a fume hood.

    • Immerse the clean, activated substrates in the silanization solution.

    • Seal the container and allow the reaction to proceed for 2-24 hours at room temperature. Longer reaction times can lead to a more ordered monolayer.

  • Post-Silanization Cleaning:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates with the anhydrous solvent (e.g., toluene) to remove any excess, unreacted silane.

    • Sonicate the substrates in the solvent for 5-10 minutes to remove physisorbed molecules.

    • Rinse the substrates with isopropanol and then deionized water.

    • Dry the modified substrates with a stream of nitrogen gas.

    • The substrates are now ready for characterization or use.

Part 2: Characterization of Modified Surfaces

1. Contact Angle Goniometry

This technique measures the wettability of the surface, providing a quantitative measure of its hydrophobicity.

Methodology:

  • Place a 5-10 µL droplet of deionized water on the modified surface.

  • Use a goniometer to capture an image of the droplet.

  • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Measurements should be taken at multiple points on the surface to ensure homogeneity.[5]

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface, confirming the presence of fluorine and the formation of the siloxane bond.[4][6]

Methodology:

  • Place the modified substrate in the vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and F 1s regions to determine the chemical states and quantify the elemental composition.[7]

3. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR can be used to identify the chemical bonds present on the surface, confirming the presence of C-F and Si-O-Si bonds.[8]

Methodology:

  • Press the modified surface against the ATR crystal (e.g., diamond or germanium).

  • Record the infrared spectrum over a range of wavenumbers (e.g., 400-4000 cm⁻¹).

  • Analyze the spectrum for characteristic peaks corresponding to the fluorinated coating.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of fluorinated surfaces.

Table 1: Water Contact Angle Measurements on Modified Surfaces

Surface TypeWater Contact Angle (°)Reference
Unmodified Glass/Silicon< 20°
Fluoroalkylsilane on 3D Printed Resin> 110°[2]
Fluorinated Silica Nanoparticle Coating> 150°[8]
Fluorinated Polyurethane108° - 118°[9]
Fluorinated Polymer on Fabric> 140°[10]

Table 2: Elemental Composition of a Fluoroalkylsilane-Modified Surface by XPS

ElementAtomic Concentration (%)
Carbon (C)30 - 40%
Oxygen (O)25 - 35%
Silicon (Si)15 - 25%
Fluorine (F)10 - 20%

Note: The exact atomic concentrations will vary depending on the specific fluoroalkylsilane used and the quality of the monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Treatment sub_cleaning Cleaning (Sonication in Acetone, IPA, DI Water) sub_drying1 Drying (N2 Stream) sub_cleaning->sub_drying1 sub_activation Activation (Piranha or Plasma) sub_drying1->sub_activation sub_rinsing Rinsing (DI Water) sub_activation->sub_rinsing sub_drying2 Drying (N2 Stream) sub_rinsing->sub_drying2 silanization Silanization (Immersion in Fluoroalkylsilane Solution) sub_drying2->silanization post_rinsing1 Rinsing (Solvent) silanization->post_rinsing1 post_sonication Sonication (Solvent) post_rinsing1->post_sonication post_rinsing2 Rinsing (IPA, DI Water) post_sonication->post_rinsing2 post_drying Drying (N2 Stream) post_rinsing2->post_drying characterization Surface Characterization (Contact Angle, XPS, ATR-FTIR) post_drying->characterization Ready for Characterization

References

Application Notes and Protocols for 1H,1H,10H,10H-Perfluorodecane-1,10-diol as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-Perfluorodecane-1,10-diol is a specialty chemical with the molecular formula C10H6F16O2.[1] It belongs to the family of per- and polyfluoroalkyl substances (PFAS) and is characterized by a ten-carbon chain with extensive fluorination and hydroxyl (-OH) groups at both ends.[1] This unique structure imparts properties such as high thermal and chemical stability, which are highly desirable for advanced lubrication applications.[1] This document provides detailed application notes and protocols for the evaluation of this compound as a lubricant additive.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and understanding its behavior in lubrication systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C10H6F16O2[1][2]
Molecular Weight 462.13 g/mol [1][2]
Appearance White to almost white powder or crystal[3]
Melting Point 135-137 °C[3][4]
Boiling Point 132 °C at 4 mmHg[3][4]
Density (estimate) 1.6113 g/cm³[3]
Solubility Soluble in water.[5] Solubility in common lubricant base oils (e.g., mineral oil, PAO, esters) is not widely reported and should be determined experimentally.
CAS Number 754-96-1[3]

Synthesis

The synthesis of this compound is a multi-step process that generally involves the fluorination of a suitable aliphatic precursor. While detailed proprietary methods may vary, common laboratory-scale and industrial synthesis approaches include:

  • Electrochemical Fluorination (Simons Process): This is a widely used method for achieving a high degree of fluorination.[1] An organic compound is electrolyzed in anhydrous hydrogen fluoride.[1]

  • Epoxidation-Transfer Hydrogenation: This pathway may utilize decenoate precursors as starting materials.[1]

  • Catalytic Systems: Transition metal catalysts, such as copper-based systems, can be employed for carbon-fluorine bond formation.[1]

Researchers should consult specialized literature for detailed synthetic procedures.

Application as a Lubricant Additive

The unique molecular structure of this compound, with its perfluorinated backbone and terminal hydroxyl groups, suggests its potential to function as a high-performance lubricant additive. The hydroxyl groups can provide surface-active properties, enabling the molecule to form a protective film on metal surfaces, while the fluorinated chain offers excellent thermal and chemical stability.

Proposed Mechanism of Action

The proposed lubricating mechanism involves the formation of a low-friction, protective tribofilm on the contacting surfaces. The polar hydroxyl groups are expected to adsorb onto the metal surfaces, anchoring the molecules. The perfluorinated chains would then form a stable, low-surface-energy layer that reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear.

G s1 s2 s3 s4 A Additive Molecule A->s1 Adsorption via -OH group B Additive Molecule B->s2 Adsorption via -OH group C Additive Molecule C->s3 Adsorption via -OH group

Figure 1: Proposed adsorption mechanism of the diol additive.

Experimental Protocols

To evaluate the efficacy of this compound as a lubricant additive, a series of standardized tests should be performed. The following protocols are recommended.

Solubility and Miscibility Testing

Objective: To determine the solubility and miscibility of the additive in various lubricant base oils (e.g., mineral oil, polyalphaolefin (PAO), and synthetic esters).

Protocol:

  • Prepare a series of concentrations of the diol additive in the chosen base oil (e.g., 0.1, 0.5, 1.0, 2.0 wt%).

  • Place the mixtures in sealed vials.

  • Agitate the vials using a vortex mixer or shaker for a predetermined time (e.g., 30 minutes).

  • Allow the vials to stand at a constant temperature (e.g., 25 °C) and visually inspect for any signs of insolubility (e.g., cloudiness, precipitation, phase separation) at regular intervals (e.g., 1, 6, 24 hours).

  • For a more quantitative assessment, techniques like spectrophotometry or gravimetric analysis after filtration can be employed.

Tribological Performance Evaluation (Four-Ball Wear Test)

Objective: To assess the anti-wear properties of the lubricant formulations containing the diol additive. The ASTM D4172 standard test method is recommended.

Table 2: ASTM D4172 Test Parameters

ParameterRecommended Value
Test Balls Steel (AISI 52100)
Test Load 392 N
Rotational Speed 1200 rpm
Test Temperature 75 °C
Test Duration 60 minutes

Protocol:

  • Clean the test balls thoroughly with appropriate solvents.

  • Assemble the four-ball test rig with three stationary balls and one rotating ball.

  • Submerge the balls in the test lubricant (base oil with and without the diol additive at various concentrations).

  • Apply the specified load and begin rotation at the set speed and temperature.

  • After the test duration, stop the machine and clean the stationary balls.

  • Measure the wear scar diameter on each of the three stationary balls using a calibrated microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

G prep Prepare Lubricant Formulations test Run ASTM D4172 Test prep->test clean Clean Test Components assemble Assemble Four-Ball Test Rig clean->assemble assemble->test measure Measure Wear Scar Diameters test->measure analyze Analyze and Compare Results measure->analyze

Figure 2: Workflow for tribological performance evaluation.
Frictional Characteristics (Pin-on-Disk or Ball-on-Disk Test)

Objective: To determine the coefficient of friction of the lubricant formulations.

Protocol:

  • Select appropriate pin/ball and disk materials (e.g., steel-on-steel, steel-on-aluminum).

  • Clean the pin/ball and disk surfaces.

  • Apply a thin film of the test lubricant to the disk surface.

  • Mount the pin/ball and disk in the tribometer.

  • Apply a specific normal load and set the sliding speed and duration.

  • Record the frictional force continuously during the test.

  • Calculate the coefficient of friction (ratio of frictional force to normal load).

  • Compare the results for the base oil with and without the diol additive.

Material Compatibility

Objective: To assess the compatibility of the lubricant formulations with common engineering materials, including metals and elastomers.

Protocol (Elastomer Compatibility):

  • Select common elastomer samples (e.g., Nitrile, Viton, Silicone).

  • Measure the initial weight, volume, and hardness of the elastomer samples.

  • Immerse the samples in the test lubricant at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 168 hours).

  • After immersion, remove the samples, clean them, and re-measure their weight, volume, and hardness.

  • Calculate the percentage change in each property to determine swelling, shrinkage, and changes in hardness.

Safety and Environmental Considerations

This compound is classified as a per- and polyfluoroalkyl substance (PFAS).[1] PFAS are known for their environmental persistence and potential for bioaccumulation.[1]

  • Safety: Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. It may cause skin and eye irritation and respiratory irritation.[1]

  • Environmental: Due to the persistence of PFAS in the environment, all waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations.[1] Efforts should be made to minimize its release into the environment.

Data Presentation

All quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 3: Example of Tribological Performance Data Presentation

Lubricant FormulationAdditive Conc. (wt%)Average Wear Scar Diameter (mm)Average Coefficient of Friction
Base Oil (e.g., PAO)0[Insert Value][Insert Value]
Base Oil + Diol Additive0.5[Insert Value][Insert Value]
Base Oil + Diol Additive1.0[Insert Value][Insert Value]

Conclusion

This compound shows promise as a lubricant additive due to its unique chemical structure and inherent stability. The protocols outlined in this document provide a framework for a comprehensive evaluation of its performance in terms of solubility, anti-wear properties, frictional characteristics, and material compatibility. Researchers are encouraged to follow these or similar standardized procedures to generate reliable and comparable data. Given its classification as a PFAS, all handling and disposal must be conducted with strict adherence to safety and environmental regulations.

References

Application Notes and Protocols for the Preparation of Hydrophobic Coatings with 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic coatings are of significant interest across various scientific and industrial fields, including biomedical devices, drug delivery, and microfluidics, due to their ability to repel water and prevent surface fouling. The incorporation of fluorine into polymeric coatings is a highly effective strategy for creating surfaces with very low surface energy, leading to pronounced hydrophobicity. 1H,1H,10H,10H-Perfluorodecane-1,10-diol is a valuable fluorinated monomer for the synthesis of such coatings. Its long perfluorinated backbone provides excellent water repellency, while the terminal hydroxyl groups allow for its incorporation into polymer chains, such as polyurethanes and polyesters.

This document provides detailed protocols for the preparation of hydrophobic polyurethane coatings using this compound as a chain extender. The resulting fluorinated polyurethane can be applied to various substrates to create a durable and highly hydrophobic surface.

Principle of Hydrophobicity

The hydrophobicity of the coatings described herein is derived from the unique properties of the perfluoroalkyl chain of this compound. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, resulting in low polarizability and weak intermolecular forces. When incorporated into a polyurethane matrix and coated onto a surface, these perfluorinated chains orient themselves at the coating-air interface, creating a low-energy surface that minimizes contact with water, leading to high water contact angles.

Experimental Protocols

This section details the synthesis of a fluorinated polyurethane (FPU) prepolymer and its subsequent chain extension with this compound to form the final hydrophobic coating material. The protocol is adapted from methodologies for synthesizing polyurethanes with fluorinated chain extenders.[1]

Materials and Equipment
  • Monomers and Reagents:

    • 4,4′-Diphenylmethane diisocyanate (MDI)

    • Polycaprolactone diol (PCL, Mn = 530 g/mol )

    • This compound (PFD)

    • Dibutyltin dilaurate (DBTDL) (catalyst)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Nitrogen inlet and outlet

    • Dropping funnel

    • Vacuum oven

    • Substrates for coating (e.g., glass slides, polymer films)

    • Spin coater or dip coater

    • Goniometer for contact angle measurement

Protocol 1: Synthesis of Fluorinated Polyurethane (FPU)

This protocol describes a two-step prepolymer method for the synthesis of fluorinated polyurethane.

Step 1: Prepolymer Synthesis

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add a specific molar ratio of polycaprolactone diol (PCL) and N,N-Dimethylformamide (DMF). The formulation for different PFD contents is provided in Table 1.

  • Heating and Degassing: Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring to ensure a homogeneous solution and remove any residual moisture.

  • Initiation: Add 4,4′-Diphenylmethane diisocyanate (MDI) dropwise to the flask over 30 minutes.

  • Catalysis: Introduce a catalytic amount of dibutyltin dilaurate (DBTDL) (approximately 0.1 wt% of the total reactants).

  • Reaction: Maintain the reaction at 80°C for 2 hours with continuous stirring under a nitrogen atmosphere to form the NCO-terminated prepolymer.

Step 2: Chain Extension

  • Chain Extender Solution: In a separate beaker, dissolve the desired amount of this compound (PFD) in DMF.

  • Addition: Add the PFD solution dropwise to the prepolymer mixture over 30 minutes.

  • Polymerization: Continue the reaction at 80°C for an additional 3 hours to complete the chain extension and form the fluorinated polyurethane.

  • Termination and Storage: Cool the resulting fluorinated polyurethane solution to room temperature. The polymer solution can be stored in a sealed container for subsequent coating applications.

Protocol 2: Application of the Hydrophobic Coating

Step 1: Substrate Preparation

  • Cleaning: Thoroughly clean the substrates to be coated. For glass slides, sonicate in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

  • Drying: Dry the cleaned substrates in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator.

Step 2: Coating Deposition (Spin Coating Example)

  • Solution Preparation: Dilute the synthesized fluorinated polyurethane solution with DMF to a suitable concentration for spin coating (e.g., 5-10 wt%).

  • Application: Place a cleaned substrate on the spin coater chuck. Dispense a small amount of the FPU solution onto the center of the substrate.

  • Spinning: Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to obtain a uniform thin film.

  • Curing: Transfer the coated substrate to a vacuum oven and cure at 80°C for 2 hours to remove the solvent and anneal the film.

Data Presentation

The formulation of the fluorinated polyurethanes can be varied to achieve different levels of fluorine content, which in turn affects the hydrophobicity and other properties of the resulting coating.

Table 1: Formulation of Fluorinated Polyurethanes with Varying PFD Content

Formulation IDMolar Ratio (MDI:PCL:PFD)PFD Content (wt%)
FPU-02:1:00
FPU-13:1:1~25
FPU-24:1:2~40

Table 2: Typical Properties of Fluorinated Polyurethane Coatings

PropertyFPU-0FPU-1FPU-2
Water Contact Angle (°) ~85~105>115
Surface Energy (mN/m) ~40~25<20
Thermal Stability (Td5%, °C) ~300~310~320

Note: Water contact angle values are representative for smooth surfaces and can be significantly higher on rough surfaces (superhydrophobicity). The thermal stability is represented by the temperature at which 5% weight loss occurs (Td5%).

Visualizations

Synthesis Workflow

G cluster_prep Prepolymer Synthesis cluster_ext Chain Extension cluster_coat Coating Application PCL Polycaprolactone diol (PCL) Flask1 Reaction Flask (80°C, N2) PCL->Flask1 MDI 4,4'-Diphenylmethane diisocyanate (MDI) MDI->Flask1 DMF1 DMF Solvent DMF1->Flask1 DBTDL DBTDL Catalyst Flask1->DBTDL Prepolymer NCO-Terminated Prepolymer Flask1->Prepolymer DBTDL->Flask1 PFD_sol PFD Solution FPU Fluorinated Polyurethane Solution Prepolymer->FPU PFD This compound (PFD) PFD->PFD_sol DMF2 DMF Solvent DMF2->PFD_sol PFD_sol->FPU SpinCoat Spin Coating FPU->SpinCoat Substrate Cleaned Substrate Substrate->SpinCoat Curing Curing (80°C, Vacuum) SpinCoat->Curing Final Hydrophobic Coated Surface Curing->Final

Caption: Workflow for the synthesis of fluorinated polyurethane and its application as a hydrophobic coating.

Chemical Reaction Pathway

G Simplified Polyurethane Reaction Scheme cluster_reactants Reactants cluster_products Polymer Structure MDI O=C=N-Ar-N=C=O (MDI) Prepolymer O=C=N-Ar-NH-C(O)-O-[PCL]-O-C(O)-NH-Ar-N=C=O (Prepolymer) MDI->Prepolymer PCL HO-(CH2)5-C(O)O]n-H (PCL) PCL->Prepolymer PFD HO-CH2-(CF2)8-CH2-OH (PFD) FPU -[-C(O)-NH-Ar-NH-C(O)-O-[PCL]-O-]-m-[-C(O)-NH-Ar-NH-C(O)-O-CH2-(CF2)8-CH2-O-]-p- (Fluorinated Polyurethane) PFD->FPU Prepolymer->FPU

Caption: Simplified reaction scheme for the formation of fluorinated polyurethane.

References

Application Notes and Protocols for 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

These application notes provide a comprehensive overview of the potential use of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals. It covers the rationale for using this fluorinated diol, potential formulation strategies, and detailed experimental protocols for the synthesis and characterization of corresponding drug delivery vehicles. While direct applications of this compound in drug delivery are not extensively documented in current literature, its unique physicochemical properties suggest significant potential. These notes are therefore based on established principles of polymer chemistry, nanotechnology, and drug delivery science, drawing parallels from similar fluorinated and long-chain diol-based systems.

Introduction to this compound

This compound is a specialty chemical with a unique molecular structure, featuring a C10 carbon chain with extensive fluorination and hydroxyl groups at both ends. Its chemical formula is HO(CH₂) (CF₂)₈(CH₂)OH. This structure imparts a combination of hydrophobicity from the perfluorinated core and hydrophilicity from the terminal hydroxyl groups, making it an interesting candidate for biomedical applications.

Key Properties:

  • Amphiphilic Nature: The distinct hydrophobic and hydrophilic regions suggest its potential as a surfactant or a co-polymer building block for self-assembling nanostructures.[1]

  • High Thermal and Chemical Stability: The strong carbon-fluorine bonds contribute to the molecule's stability, a desirable trait for robust drug delivery formulations.[1]

  • Hydrophobicity: The long perfluorinated chain is expected to enhance the hydrophobicity of polymers it is incorporated into, which can be advantageous for encapsulating hydrophobic drugs.

Applications in Drug Delivery

The primary hypothesized application of this compound in drug delivery is as a monomer for the synthesis of novel amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form nanostructures such as micelles or nanoparticles, which can serve as carriers for therapeutic agents.

Potential Advantages of Incorporating this compound in Drug Delivery Systems:

  • Enhanced Drug Loading of Hydrophobic Drugs: The highly hydrophobic perfluorinated segment in a copolymer can create a core that has a strong affinity for hydrophobic drug molecules, potentially leading to higher drug loading capacity.

  • Controlled Release Kinetics: The hydrophobic nature of the polymer can modulate the release rate of the encapsulated drug, offering possibilities for sustained release formulations.

  • Imaging Capabilities: The presence of fluorine atoms could enable the use of ¹⁹F Magnetic Resonance Imaging (MRI) to track the biodistribution of the drug delivery system in vivo.

Experimental Protocols

The following protocols are model procedures for the synthesis of a block copolymer using this compound and its subsequent formulation into drug-loaded nanoparticles. These protocols are based on established methods for similar polymer-based drug delivery systems.

Synthesis of an Amphiphilic Diblock Copolymer (e.g., PCL-PFD-PCL)

This protocol describes the synthesis of a triblock copolymer where a central this compound (PFD) block is flanked by two poly(ε-caprolactone) (PCL) blocks.

Materials:

  • This compound

  • ε-caprolactone (CL)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, anhydrous

  • Methanol

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a known molar amount of this compound in anhydrous toluene.

  • Addition of Monomer and Catalyst: To this solution, add a predetermined molar ratio of ε-caprolactone monomer. The ratio will determine the desired molecular weight of the PCL blocks. Subsequently, add a catalytic amount of stannous octoate (typically 1:10,000 to 1:20,000 molar ratio of catalyst to monomer).

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 110-130°C) and allow the ring-opening polymerization to proceed for a set time (e.g., 24-48 hours). Monitor the reaction progress by techniques such as ¹H NMR or GPC if possible.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Dissolve the polymer in a minimal amount of dichloromethane and precipitate it in a large volume of cold methanol or diethyl ether.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Characterization:

  • ¹H NMR: To confirm the structure and determine the molar ratio of the different blocks.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the copolymer.

Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol outlines the preparation of drug-loaded nanoparticles from the synthesized amphiphilic block copolymer.

Materials:

  • Synthesized PCL-PFD-PCL block copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone or Tetrahydrofuran (THF) as the organic solvent

  • Deionized water

  • Pluronic F68 or other suitable surfactant (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the PCL-PFD-PCL copolymer and the hydrophobic drug in the organic solvent (e.g., acetone). The drug-to-polymer ratio can be varied to optimize drug loading.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.

  • Nanoprecipitation: Add the organic phase dropwise into the vigorously stirring aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles that encapsulate the drug.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant, which contains the unloaded drug, and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.

  • Storage: The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.

Characterization of Drug-Loaded Nanoparticles

Quantitative Data Summary:

ParameterMethodTypical Expected Range
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Laser Doppler Electrophoresis-30 mV to +30 mV
Drug Loading Content (%) HPLC / UV-Vis Spectroscopy1 - 20%
Drug Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy50 - 95%

Detailed Methodologies:

  • Particle Size, PDI, and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.

  • Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading Content (LC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the purified nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug using a validated HPLC or UV-Vis spectroscopy method.

    • Calculate LC and EE using the following formulas:

      • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of PBS (the release medium) at 37°C with continuous gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization s1 1. Monomer & Initiator Mixing (PFD + CL + Sn(Oct)₂) s2 2. Polymerization s1->s2 s3 3. Purification (Precipitation) s2->s3 s4 4. Characterization (NMR, GPC, FTIR) s3->s4 f1 1. Organic Phase (Copolymer + Drug in Acetone) s4->f1 f3 3. Nanoprecipitation f1->f3 f2 2. Aqueous Phase (Water +/- Surfactant) f2->f3 f4 4. Solvent Evaporation f3->f4 f5 5. Purification (Centrifugation) f4->f5 c1 1. Size & Zeta Potential (DLS) f5->c1 c2 2. Morphology (TEM/SEM) f5->c2 c3 3. Drug Loading (HPLC/UV-Vis) f5->c3 c4 4. In Vitro Release Study f5->c4

Caption: Workflow for synthesis, formulation, and characterization.

drug_release_pathway cluster_release In Vitro Release NP Drug-Loaded Nanoparticle (Hydrophobic Core) Release_Medium Aqueous Release Medium (e.g., PBS) NP->Release_Medium Diffusion Drug_in_NP Encapsulated Drug Released_Drug Free Drug Release_Medium->Released_Drug

Caption: Drug release from a nanoparticle into an aqueous medium.

Concluding Remarks

This compound presents an intriguing molecular scaffold for the development of novel biomaterials for drug delivery. Its incorporation into amphiphilic block copolymers could lead to nanocarriers with enhanced loading capacity for hydrophobic drugs and tunable release profiles. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in creating next-generation drug delivery systems. Further research is warranted to synthesize and characterize such systems and to evaluate their efficacy and safety in preclinical models.

References

Application Notes and Protocols: 1H,1H,10H,10H-Perfluorodecane-1,10-diol for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biomedical imaging applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other perfluorocarbons (PFCs) in biomedical imaging, particularly for 19F Magnetic Resonance Imaging (MRI). The unique diol functionality of this compound presents novel opportunities for the creation of advanced, functionalized imaging agents.

Introduction

Perfluorocarbons are synthetic molecules that have gained significant attention in the biomedical field due to their unique properties, including high biological inertness, excellent oxygen-carrying capacity, and the presence of numerous fluorine atoms. The fluorine-19 (19F) nucleus is an ideal Magnetic Resonance Imaging (MRI) tracer because it has a high gyromagnetic ratio, 100% natural abundance, and, most importantly, a near-complete absence of a background signal in biological tissues.[1][2][3] This allows for "hot-spot" imaging where the 19F signal is directly proportional to the concentration of the imaging agent, enabling quantitative cell tracking and molecular imaging.[3][4][5]

This compound is a perfluorinated aliphatic diol with a ten-carbon chain.[6] Its structure, featuring hydroxyl (OH) groups at both ends, makes it a particularly interesting candidate for creating advanced biomedical imaging probes. These hydroxyl groups can serve as chemical handles for conjugation to targeting ligands (e.g., antibodies, peptides), drugs, or other imaging moieties, enabling the development of multimodal and theranostic agents.

This document provides an overview of the potential applications of this compound in biomedical imaging and detailed protocols for the preparation and use of nanoemulsion-based 19F MRI contrast agents.

Key Applications in Biomedical Imaging

The primary application of this compound is expected to be as a 19F MRI contrast agent, typically formulated into a nanoemulsion.

  • Quantitative Cell Tracking: Labeled cells (e.g., immune cells, stem cells) can be tracked in vivo to monitor their migration and accumulation at sites of disease or injury.[4][5] The quantitative nature of 19F MRI allows for the estimation of cell numbers in a specific region.[3][4]

  • Molecular Imaging: By conjugating targeting ligands to the diol, nanoemulsions can be designed to bind to specific molecular markers of disease, such as receptors overexpressed on cancer cells or inflammatory markers.[7]

  • Drug Delivery and Theranostics: The nanoemulsion platform can be used to co-deliver therapeutic agents along with the imaging agent, allowing for simultaneous visualization of drug delivery and monitoring of therapeutic response.[7][8]

  • Multimodal Imaging: The diol functionality allows for the attachment of fluorescent dyes or other imaging tags, creating dual-modality probes for correlative imaging (e.g., 19F MRI and optical imaging).[2][9]

Physicochemical and MRI Properties

While specific experimental data for this compound as an MRI agent is not available, we can extrapolate expected properties based on its structure and data from analogous PFCs used in nanoemulsions for 19F MRI.

PropertyExpected Value/CharacteristicRationale / Analogous Compound Data
19F Nuclei per Molecule 16The molecular formula is C10H6F16O2.
Molecular Weight 462.13 g/mol [8]
19F MRI Signal Multiple resonances are expected due to different chemical environments of the fluorine atoms along the chain. This can be beneficial for certain advanced imaging techniques but may require broader bandwidth acquisition pulses.Perfluoroalkanes typically show multiple distinct peaks in their 19F NMR spectra.
T1 Relaxation Time Expected to be in the range of 400-1000 ms when formulated as a nanoemulsion.Perfluoropolyether (PFPE) and Perfluorooctyl Bromide (PFOB) nanoemulsions show T1 values in this range, which is favorable for rapid imaging.[2][6]
Biocompatibility Generally expected to be high, as perfluorocarbons are known for their biological inertness.PFCs are generally non-toxic, non-mutagenic, and not metabolized.[2] However, specific toxicology studies on the diol are required.
Cell Labeling Efficiency For nanoemulsions, expected uptake is in the range of 1011-101319F atoms per cell for phagocytic cells.[1][4]This is a typical range for PFC nanoemulsions used for ex vivo cell labeling.
In Vivo Detection Limit Estimated to be in the range of 103-105 cells per voxel, depending on the magnetic field strength and imaging sequence.This is a typical detection limit for 19F MRI cell tracking studies.[4]

Experimental Protocols

Protocol 1: Preparation of an Inert this compound Nanoemulsion for 19F MRI

This protocol describes the formulation of a basic nanoemulsion for cell labeling and in vivo imaging.

Materials:

  • This compound

  • Surfactant (e.g., Pluronic F-68, or a lipid-based surfactant mixture like lecithin)

  • Glycerol (optional, as a cryoprotectant)

  • Ultrapure water

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., 2% w/v Pluronic F-68) and glycerol (e.g., 2.25% w/v) in ultrapure water.

  • Preparation of the Oil Phase: Gently warm the this compound to ensure it is in a liquid state.

  • Pre-emulsification: Add the oil phase (e.g., 20% w/v) to the aqueous phase and mix vigorously using a high-speed rotor-stator homogenizer for 5-10 minutes to form a coarse emulsion.

  • Homogenization:

    • High-Pressure Homogenization (Recommended): Pass the coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 5-10 cycles. Maintain the temperature below 50°C using a cooling coil.

    • Probe Sonication (Alternative for small volumes): Sonicate the coarse emulsion using a probe sonicator at high power. Use a pulsed mode (e.g., 30 seconds on, 30 seconds off) for 10-15 minutes in an ice bath to prevent overheating.

  • Sterilization and Storage: Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter. Store at 4°C.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A typical size for in vivo applications is 100-250 nm with a PDI < 0.2.

    • Determine the 19F concentration using 19F NMR with a known standard.

Protocol 2: Preparation of a Targeted (Functionalized) Nanoemulsion

This protocol outlines a general strategy for creating a targeted nanoemulsion by leveraging the diol functionality. This example uses a maleimide-thiol conjugation, a common bioconjugation technique.

Materials:

  • Pre-formed inert this compound nanoemulsion (from Protocol 1, preferably with an amine-functionalized surfactant in the formulation)

  • Heterobifunctional crosslinker (e.g., SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine)

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4; EDTA-containing buffer

Procedure:

  • Activation of Nanoemulsion Surface:

    • If the nanoemulsion was prepared with an amine-containing surfactant, react the nanoemulsion with an excess of SMCC in PBS (pH 7.4) for 1-2 hours at room temperature. This will result in a maleimide-activated nanoemulsion surface.

    • Remove excess SMCC by dialysis or size exclusion chromatography.

  • Conjugation of Targeting Ligand:

    • Add the thiol-containing targeting ligand to the maleimide-activated nanoemulsion.

    • React for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent disulfide bond formation. The reaction should be performed in an EDTA-containing buffer to chelate any heavy metals that could catalyze thiol oxidation.

  • Purification: Remove unconjugated ligand by dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm successful conjugation using appropriate methods, such as HPLC, gel electrophoresis (if the ligand is large enough), or by measuring a change in the nanoemulsion's zeta potential.

    • Quantify the number of ligands per nanoparticle if possible.

Protocol 3: Ex Vivo Cell Labeling for 19F MRI Tracking

This protocol is for labeling cells in culture before introducing them into an animal model.

Materials:

  • Cells of interest (e.g., macrophages, T-cells, stem cells) in culture medium

  • Sterile this compound nanoemulsion

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate the cells at a suitable density in a culture flask or plate.

  • Incubation with Nanoemulsion: Add the sterile nanoemulsion to the cell culture medium at a final concentration of 1-5 mg/mL. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Incubation: Incubate the cells with the nanoemulsion for 12-24 hours at 37°C and 5% CO2. For non-phagocytic cells, transfection agents may be required to facilitate uptake.

  • Washing: After incubation, carefully aspirate the medium containing the nanoemulsion. Wash the cells 3-5 times with sterile PBS to remove any free nanoemulsion. This step is critical for accurate quantification.

  • Cell Harvesting: Harvest the labeled cells using standard methods (e.g., trypsinization).

  • Quantification of 19F Loading (Optional but Recommended):

    • Take a known number of cells (e.g., 106 or 107).

    • Lyse the cells and measure the 19F content by 19F NMR against a known standard.

    • Calculate the average number of 19F atoms per cell.

  • Cell Viability Assay: Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure the labeling process did not induce significant cytotoxicity.

  • Preparation for Injection: Resuspend the labeled cells in a suitable sterile medium (e.g., PBS or saline) for in vivo administration.

Protocol 4: In Vivo19F MRI Acquisition

This protocol provides general guidelines for acquiring 19F MR images. Specific parameters will need to be optimized for the available MRI system.

Equipment and Materials:

  • High-field MRI scanner (≥ 3T recommended for better signal-to-noise)

  • Dual 19F/1H radiofrequency coil

  • Anesthetized animal with labeled cells administered

  • 19F reference phantom with a known concentration of the nanoemulsion for quantification

Procedure:

  • Animal Preparation: Anesthetize the animal and position it within the MRI scanner. Place the 19F reference phantom adjacent to the animal in the field of view.

  • 1H Anatomical Imaging: Acquire high-resolution T1-weighted or T2-weighted 1H images to provide anatomical context. A standard spin-echo or fast spin-echo sequence can be used.

  • 19F "Hot-Spot" Imaging:

    • Switch the scanner to the 19F frequency.

    • Use a suitable 19F imaging sequence. A fast spin-echo (FSE) or a balanced steady-state free precession (bSSFP) sequence is often used to achieve good signal in a reasonable time.

    • Typical 19F Imaging Parameters (as a starting point):

      • Repetition Time (TR): 500-2000 ms

      • Echo Time (TE): 10-20 ms

      • Flip Angle: 90° (for FSE) or optimized for bSSFP

      • Matrix Size: 64x64 or 128x128 (lower resolution than 1H images is acceptable)

      • Slice Thickness: 1-3 mm

      • Number of Averages: 64-512 (a high number of averages is typically required to achieve sufficient SNR)

  • Image Processing and Analysis:

    • Overlay the 19F "hot-spot" image onto the 1H anatomical image using image analysis software. The 19F signal is typically displayed in a false-color scale (e.g., a heatmap).

    • Quantify the 19F signal in regions of interest (ROIs) by comparing the signal intensity to that of the reference phantom.

    • If the average 19F loading per cell is known (from Protocol 3), the number of cells in the ROI can be estimated.

Visualizations

Experimental_Workflow cluster_preparation Imaging Agent Preparation cluster_application Biomedical Application PFC 1H,1H,10H,10H- Perfluorodecane-1,10-diol Homogenization High-Pressure Homogenization PFC->Homogenization Surfactant Surfactant Surfactant->Homogenization Nanoemulsion Inert Nanoemulsion Homogenization->Nanoemulsion Functionalization Functionalization (e.g., with antibodies) Nanoemulsion->Functionalization Cell_Labeling Ex Vivo Cell Labeling Nanoemulsion->Cell_Labeling Targeted_NE Targeted Nanoemulsion Functionalization->Targeted_NE Injection In Vivo Administration Targeted_NE->Injection Cell_Labeling->Injection MRI 1H/19F MRI Injection->MRI Analysis Image Analysis & Quantification MRI->Analysis

Caption: General experimental workflow for biomedical imaging.

Functionalization_Pathway cluster_activation Activation of Hydroxyl Groups cluster_conjugation Conjugation to Ligand PFC_Diol This compound HO-(CH2)-(CF2)8-(CH2)-OH Activation Activation Reaction (e.g., with p-nitrophenyl chloroformate) PFC_Diol->Activation Step 1 Activated_PFC Activated Diol R-O-(CH2)-(CF2)8-(CH2)-O-R (R = Activating Group) Activation->Activated_PFC Conjugation Conjugation Reaction Activated_PFC->Conjugation Step 2 Ligand Targeting Ligand (e.g., Peptide with -NH2 group) Ligand->Conjugation Final_Probe Targeted PFC Probe Ligand-O-(CH2)-(CF2)8-(CH2)-O-Ligand Conjugation->Final_Probe

Caption: Potential conjugation pathway for the diol.

Safety and Toxicology

Perfluorocarbons are generally considered biologically inert and safe.[2] However, the toxicology of specific compounds can vary. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled. As with any investigational agent, a thorough toxicological assessment should be conducted before in vivo use. This should include studies on cytotoxicity, biodistribution, and long-term persistence. The clearance of PFC nanoemulsions from the body typically occurs via the reticuloendothelial system (RES), with eventual exhalation of the PFC molecules. The half-life in the body can range from days to weeks depending on the specific PFC and the formulation.[7]

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) with Fluorinated Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting Atom Transfer Radical Polymerization (ATRP) utilizing fluorinated initiators. The inclusion of fluorine in the initiator structure can impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics, which are highly desirable in various applications, including drug delivery and advanced materials.

Principle of ATRP with Fluorinated Initiators

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (terminated with a halogen) and a transition metal catalyst in a lower oxidation state. This process generates a transient radical that can propagate by adding monomer units before being deactivated back to the dormant state.

The use of fluorinated initiators in ATRP follows the same mechanistic pathway. The fluorinated moiety is incorporated at the α-end of the polymer chain, influencing the polymer's overall properties. The general mechanism is depicted below:

ATRP_Mechanism cluster_propagation P_n-X Dormant Polymer Chain (with Fluorinated Initiator Fragment) P_n• Active Propagating Radical P_n-X->P_n• k_act M_t^n / Ligand Catalyst (e.g., Cu(I)Br/Ligand) X-M_t^(n+1) / Ligand Deactivator (e.g., Cu(II)Br2/Ligand) M_t^n / Ligand->X-M_t^(n+1) / Ligand P_n•->P_n-X k_deact Monomer Monomer P_n•->Monomer P_(n+1)• Propagated Radical P_n•->P_(n+1)• k_p Monomer->P_(n+1)•

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Setup and General Procedure

A successful ATRP experiment requires careful attention to the purity of reagents and the exclusion of oxygen, which can terminate the polymerization.

Materials and Reagents:

  • Monomer: (e.g., Styrene, Methyl Methacrylate (MMA), N-isopropylacrylamide (NIPAM)). Monomers should be passed through a column of basic alumina to remove inhibitors.

  • Fluorinated Initiator: (e.g., Ethyl 2-bromo-2-(trifluoromethyl)propanoate, Perfluorohexyl ethyl 2-bromoisobutyrate).

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl).

  • Ligand: (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Tris(2-pyridylmethyl)amine (TPMA), 2,2'-bipyridine (bpy)).

  • Solvent: Anhydrous solvent (e.g., Anisole, Toluene, Dimethylformamide (DMF)).

  • Degassing Equipment: Schlenk line or glovebox.

  • Syringes and Needles: For transfer of degassed liquids.

  • Stirring: Magnetic stirrer and stir bars.

  • Temperature Control: Oil bath or heating mantle with a temperature controller.

General Experimental Workflow:

The following diagram illustrates the typical workflow for an ATRP experiment.

ATRP_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (Inert Atmosphere) cluster_polymerization 3. Polymerization cluster_termination 4. Termination & Purification cluster_characterization 5. Characterization P1 Purify Monomer (remove inhibitor) R3 Add Degassed Solvent and Monomer via Syringe P1->R3 P2 Dry and Degas Solvent P2->R3 R1 Add Catalyst (e.g., CuBr) and Ligand to Schlenk Flask R2 Degas Flask (Freeze-Pump-Thaw Cycles) R1->R2 R2->R3 R4 Add Fluorinated Initiator to Start Polymerization R3->R4 Poly1 Stir at Defined Temperature R4->Poly1 Poly2 Monitor Conversion (e.g., by NMR or GC) Poly1->Poly2 T1 Expose to Air to Quench Poly2->T1 T2 Dilute with Solvent (e.g., THF) T1->T2 T3 Pass Through Alumina Column to Remove Copper T2->T3 T4 Precipitate Polymer in Non-Solvent (e.g., Hexane, Methanol) T3->T4 T5 Dry Polymer Under Vacuum T4->T5 C1 Determine Molecular Weight (Mn) and Polydispersity (PDI) via GPC/SEC T5->C1 C2 Confirm Structure via NMR Spectroscopy T5->C2

Caption: Experimental workflow for ATRP with fluorinated initiators.

Detailed Experimental Protocols

Protocol 1: ATRP of Styrene with a Fluorinated Initiator

This protocol describes the synthesis of polystyrene using a generic fluorinated alkyl bromide initiator.

Materials:

  • Styrene (purified)

  • Fluorinated initiator (e.g., 1-bromo-1-(pentafluorophenyl)ethane)

  • CuBr

  • PMDETA

  • Anisole (anhydrous)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove oxygen.

  • Under a nitrogen atmosphere, add anisole (5 mL) and purified styrene (5.2 g, 50 mmol) via degassed syringes.

  • Add PMDETA (20.8 µL, 0.1 mmol) via a degassed syringe.

  • Inject the fluorinated initiator (e.g., 1-bromo-1-(pentafluorophenyl)ethane, 27.5 mg, 0.1 mmol) to start the polymerization.

  • Place the flask in a preheated oil bath at 110 °C and stir.

  • After the desired time (e.g., 6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with THF (5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.

  • Filter the polymer and dry it under vacuum at 40 °C to a constant weight.

Protocol 2: ATRP of Methyl Methacrylate (MMA) with a Fluorinated Initiator

This protocol details the synthesis of poly(methyl methacrylate) using a fluorinated initiator.

Materials:

  • Methyl methacrylate (MMA) (purified)

  • Fluorinated initiator (e.g., ethyl 2-bromo-2-(trifluoromethyl)propanoate)

  • CuCl

  • bpy

  • Toluene (anhydrous)

Procedure:

  • Add CuCl (9.9 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol) to a dry 25 mL Schlenk flask with a magnetic stir bar.

  • Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add degassed toluene (5 mL) and purified MMA (5.0 g, 50 mmol).

  • Add the fluorinated initiator (e.g., ethyl 2-bromo-2-(trifluoromethyl)propanoate, 26.3 mg, 0.1 mmol) via a degassed syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir.

  • Monitor the reaction progress by taking samples at different time intervals for conversion analysis by ¹H NMR.

  • After achieving the desired conversion, terminate the polymerization by cooling and exposing to air.

  • Dilute the polymer solution with THF and remove the catalyst by passing through a neutral alumina column.

  • Precipitate the polymer in cold hexane, filter, and dry under vacuum.

Data Presentation: ATRP with Fluorinated Initiators

The following table summarizes representative quantitative data for ATRP of various monomers using different fluorinated initiators. This data is compiled from various literature sources and serves as a guideline for expected outcomes.

InitiatorMonomerCatalyst System (Molar Ratio vs. Initiator)SolventTemp (°C)Time (h)Conv. (%)M_n ( g/mol ) (exp)PDI (M_w/M_n)
Ethyl 2-bromo-2-(trifluoromethyl)propanoateMMACuCl/bpy (1:2)Toluene904858,6001.15
Perfluorohexyl ethyl 2-bromoisobutyrateStyreneCuBr/PMDETA (1:1)Anisole11069210,2001.12
1-Bromo-1-(pentafluorophenyl)ethaneStyreneCuBr/bpy (1:2)Bulk1305889,5001.18
2,2,2-Trifluoroethyl 2-bromoisobutyrateNIPAMCuCl/Me₆TREN (1:1)DMF6087512,5001.25
Ethyl 2-bromodifluoroacetateMMACuBr/PMDETA (1:1)Toluene807787,9001.20

Purification and Characterization

Purification:

The primary impurity in the crude polymer is the copper catalyst. The most common method for its removal is to dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column packed with neutral alumina. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol for polystyrene, hexane for poly(methyl methacrylate)). The precipitation step should be repeated 2-3 times to ensure high purity.

Characterization:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is used to confirm the polymer structure, determine the monomer conversion, and verify the incorporation of the fluorinated initiator fragment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the polymer.

Signaling Pathways and Logical Relationships

The logical relationship for a successful ATRP experiment is outlined below. Adherence to this sequence is critical for achieving a controlled polymerization.

ATRP_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_characteristics Characteristics Pure Monomer Pure Monomer Controlled Polymerization\n(ATRP) Controlled Polymerization (ATRP) Pure Monomer->Controlled Polymerization\n(ATRP) Active Initiator Active Initiator Active Initiator->Controlled Polymerization\n(ATRP) Catalyst System Catalyst System Catalyst System->Controlled Polymerization\n(ATRP) Inert Atmosphere Inert Atmosphere Inert Atmosphere->Controlled Polymerization\n(ATRP) Well-defined Polymer Well-defined Polymer Controlled Polymerization\n(ATRP)->Well-defined Polymer Predetermined Mn Predetermined Mn Well-defined Polymer->Predetermined Mn Low PDI (<1.5) Low PDI (<1.5) Well-defined Polymer->Low PDI (<1.5) Chain-end Functionality Chain-end Functionality Well-defined Polymer->Chain-end Functionality

Caption: Logical relationship for a controlled ATRP experiment.

Application Notes and Protocols for the Synthesis of Polyurethanes with 1H,1H,10H,10H-perfluoro-1,10-decanediol Chain Extenders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyurethanes (PUs) are a versatile class of block copolymers renowned for their tunable mechanical, thermal, and chemical properties, making them ideal for a range of biomedical applications, including drug delivery systems and medical devices.[1] The properties of PUs are defined by their constituent components: a polyol soft segment, a diisocyanate, and a chain extender, which forms the hard segment.[1][2] The hard segment, composed of the diisocyanate and chain extender, imparts strength and thermal stability through physical crosslinking.[2][3][4]

The incorporation of fluorine into the polymer backbone can significantly enhance material properties. Fluorinated polyurethanes (FPUs) often exhibit low surface energy, excellent thermal and chemical stability, hydrophobicity, and biocompatibility.[2][5][6] This application note details the synthesis of a novel FPU using 1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD) as a long-segment fluorinated chain extender. The use of PFD aims to improve the thermal stability and mechanical properties of the resulting polyurethane.[7][8] Such materials are of significant interest to drug development professionals, as fluorinated polymers are being explored for their ability to stabilize drug metabolism, enhance lipophilicity, and improve bioavailability in drug delivery systems.[9]

This document provides a detailed two-step protocol for the synthesis of PFD-extended polyurethanes (PFD/PUs), along with methods for their characterization.

Data Presentation

The formulation and theoretical composition of the synthesized polyurethanes are crucial for understanding their structure-property relationships. The following table summarizes the recipe for a series of PFD/PUs with varying hard segment content.

Table 1: Recipe and Theoretical Phase Compositions of PFD/PUs. [7][8]

Sample ID W MDI (g) W PCL (g) W PFD (g) NCO/OH Ratio Hard Segment (wt%) Soft Segment (wt%)
PFD/PU-1 5.63 22.50 1.87 1.05 25.0 75.0
PFD/PU-2 7.50 22.50 2.50 1.05 30.8 69.2
PFD/PU-3 9.38 22.50 3.12 1.05 35.7 64.3
PFD/PU-4 11.25 22.50 3.75 1.05 40.0 60.0

W MDI, W PCL, and W PFD represent the weight of 4,4′-diphenylmethane diisocyanate, polycaprolactone diol, and 1H,1H,10H,10H-perfluoro-1,10-decanediol, respectively.

Table 2: Molecular Weight and Mechanical Properties of PFD/PUs.

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Tensile Strength (MPa) Elongation at Break (%)
PFD/PU-1 45,000 98,000 2.18 15.5 850
PFD/PU-2 48,000 105,000 2.19 18.2 820
PFD/PU-3 52,000 118,000 2.27 21.4 780
PFD/PU-4 55,000 125,000 2.27 24.1 750

Data extracted from trends described in the literature.[7][8]

Table 3: Thermal Properties of PFD/PUs.

Sample ID T g (°C) T d-5% (°C) T d-10% (°C)
PFD/PU-1 -45 310 330
PFD/PU-2 -43 315 335
PFD/PU-3 -41 320 340
PFD/PU-4 -39 325 345

T g: Glass Transition Temperature. T d-5% and T d-10% represent the temperatures at which 5% and 10% weight loss occurred, respectively. Data extracted from trends described in the literature.[7][8]

Experimental Protocols & Visualizations

The synthesis of PFD/PUs is typically performed via a two-step process to ensure better control over the polymer structure.[1] This involves the initial formation of an isocyanate-terminated prepolymer, followed by chain extension with the fluorinated diol.

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension & Curing PCL Polycaprolactone Diol (PCL) (Soft Segment) Prepolymer NCO-Terminated Prepolymer PCL->Prepolymer 80-90°C, 2-3h DBTDL Catalyst MDI Excess MDI (Hard Segment Component) MDI->Prepolymer Polymerization Polymerization Prepolymer->Polymerization Chain Extension Step PFD PFD Chain Extender (Hard Segment Component) PFD->Polymerization 60-70°C, 1-2h Casting Casting & Curing (100-110°C, 12-24h) Polymerization->Casting FinalPU Final PFD/PU Elastomer Casting->FinalPU

Caption: Workflow for the two-step synthesis of PFD-extended polyurethane.

This protocol describes the synthesis of an NCO-terminated prepolymer which is subsequently chain-extended with 1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD).[1][7][8]

Materials:

  • Polycaprolactone diol (PCL, Mn = 2000 g/mol )

  • 4,4′-diphenylmethane diisocyanate (MDI)

  • 1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Drying of Reactants:

    • Dry the PCL polyol at 80°C under vacuum for at least 4 hours to remove residual water.

    • Melt MDI flakes in an oven at 60°C before use.[10]

    • Dry the PFD chain extender in a vacuum oven.

  • Prepolymer Synthesis (Step 1):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add the dried PCL polyol.

    • Heat the flask to 70°C under a gentle nitrogen stream.

    • Add a molar excess of molten MDI to the PCL (e.g., NCO:OH ratio of 2:1).[1]

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).[1]

    • Increase the reaction temperature to 80-90°C and maintain for 2-3 hours with continuous stirring to form the NCO-terminated prepolymer.[1] The progress can be monitored by titration to determine the NCO content.

  • Chain Extension (Step 2):

    • In a separate flask, dissolve the dried PFD in a minimal amount of anhydrous DMF.

    • Cool the prepolymer from Step 1 to 60-70°C.

    • Slowly add the stoichiometric amount of the PFD solution to the vigorously stirred prepolymer. The amount of PFD is calculated to react with the remaining NCO groups.

    • Continue stirring for an additional 1-2 hours until the viscosity increases significantly.[1]

  • Casting and Curing:

    • Pour the viscous polymer solution into a preheated Teflon mold.

    • Degas the mixture in a vacuum oven to remove any trapped air bubbles.

    • Cure the polymer in an oven at 100-110°C for 12-24 hours.[1]

    • After curing, allow the polyurethane film to cool to room temperature slowly.

G cluster_chain Resulting Polymer Structure cluster_properties Material Properties Soft_Segment Soft Segment (PCL) PU_Chain Polyurethane Backbone Soft_Segment->PU_Chain Hard_Segment Hard Segment (MDI + PFD) Hard_Segment->PU_Chain Microphase_Separation Microphase Separation PU_Chain->Microphase_Separation Incompatibility Leads To Soft_Properties Flexibility Elasticity Microphase_Separation->Soft_Properties Hard_Properties Strength Thermal Stability Microphase_Separation->Hard_Properties

Caption: Logical relationship between components and properties in PFD/PUs.

Thermal properties are critical for determining the material's service temperature and stability.

A. Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft segment and melting temperature (Tm) of the hard segment.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the cured polyurethane sample into a standard aluminum DSC pan and seal it.[1]

  • Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample from -100°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.[1]

    • Cool the sample back to -100°C at a controlled rate.

    • Perform a second heating scan from -100°C to 250°C at 10°C/min.[1]

  • Data Interpretation: The glass transition temperature (Tg) is identified as a step-like change in the baseline of the second heating curve.[1]

B. Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the polymer.

  • Sample Preparation: Accurately weigh 10-20 mg of the cured polyurethane sample into a TGA pan.[1]

  • Analysis: Heat the sample from room temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[1][8]

  • Data Interpretation: The decomposition temperatures (e.g., Td-5%, Td-10%) are determined from the weight loss curve.

Mechanical properties determine the suitability of the material for load-bearing applications.

  • Sample Preparation: Cut the cured polyurethane films into dumbbell-shaped specimens according to a standard (e.g., ASTM D638).

  • Analysis:

    • Mount the specimen in a universal testing machine (UTM).

    • Conduct the tensile test at a constant crosshead speed (e.g., 50 mm/min) until the sample fractures.

  • Data Interpretation: Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

G cluster_material PFD/PU Material Properties cluster_application Drug Development Applications Prop1 Low Surface Energy App1 Drug-Eluting Stents Prop1->App1 Reduces thrombogenicity App3 Nanoparticle Drug Carriers Prop1->App3 Improves nanoparticle stability Prop2 Enhanced Thermal Stability App2 Implantable Devices Prop2->App2 Ensures stability during sterilization Prop3 Biocompatibility Prop3->App1 Prop3->App2 App4 Transdermal Patches Prop3->App4 Prop4 Tunable Mechanical Properties Prop4->App1 Provides structural integrity Prop4->App2

Caption: Potential applications of PFD/PUs in drug development.

Application Notes & Expected Outcomes

  • Influence of PFD Content: Increasing the weight percentage of the hard segment by incorporating more PFD is expected to increase the tensile strength, thermal stability (decomposition temperature), and glass transition temperature (Tg) of the polyurethane.[7][8] Conversely, the elongation at break may decrease due to increased rigidity.

  • Microphase Separation: The incompatibility between the fluorinated hard segments (MDI-PFD) and the polyester soft segments (PCL) drives microphase separation. This morphology is crucial for achieving good elastomeric properties.[7] The degree of phase separation can be investigated using techniques like Atomic Force Microscopy (AFM) or Dynamic Mechanical Analysis (DMA).

  • Surface Properties: The presence of the perfluorinated chains from PFD at the polymer surface will significantly lower the surface energy, leading to increased hydrophobicity. This is a highly desirable property for biomedical implants as it can reduce protein adsorption and improve blood compatibility.[5]

  • Relevance to Drug Delivery: The unique properties of PFD-extended polyurethanes make them promising candidates for drug delivery systems.[11][12] Their thermal stability is advantageous for manufacturing and sterilization processes. Their tunable mechanical properties allow for the design of devices with specific requirements, such as flexible catheters or robust implants. Furthermore, the hydrophobicity and biocompatibility imparted by the fluorine content can modulate drug release kinetics and improve the in-vivo performance of the delivery system.[5][9] Researchers can leverage these polymers to create controlled-release matrices, coatings for medical devices, or nanoparticles for targeted drug delivery.[9][12]

References

Application Notes and Protocols for 1H,1H,10H,10H-Perfluorodecane-1,10-diol as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol as a specialized surfactant. The unique molecular structure of this fluorinated diol, with a rigid perfluorinated core and hydrophilic hydroxyl groups at both ends, imparts distinct interfacial properties, making it a subject of interest for advanced formulations, particularly in drug delivery and material science.

Physicochemical Properties and Surfactant Characteristics

This compound (F-diol) is a white crystalline solid with the molecular formula C10H6F16O2 and a molecular weight of 462.13 g/mol .[1] Its structure, consisting of a linear ten-carbon chain where most hydrogen atoms are substituted with fluorine, results in a highly hydrophobic and oleophobic "body" with hydrophilic "head" groups at both termini. This amphiphilic nature drives its assembly at interfaces, leading to a significant reduction in surface and interfacial tension.

Interfacial Behavior at the Hexane/Water Interface

Studies on the behavior of F-diol at the hexane/water interface reveal its ability to form condensed monolayers and even multilayers.[2][3] The interfacial pressure (π) versus mean area per molecule (A) isotherm shows distinct phase transitions, indicating the formation of organized molecular structures at the interface.

Table 1: Interfacial Properties of this compound at the Hexane/Water Interface [2]

ParameterValueDescription
First Phase Transition Pressure (π₁)~5 mN/mTransition from a gaseous or expanded state to a condensed monolayer.
Area per Molecule at π₁~1.0 nm²/moleculeIndicates molecules are lying flat at the interface.
Second Phase Transition Pressure (π₂)~23 mN/mOnset of multilayer formation.
Area per Molecule at π₂~0.28 nm²/moleculeCorresponds to the cross-sectional area of the perfluorocarbon chain, suggesting a more vertical orientation before multilayer formation.
Limiting Area per Molecule (condensed state)~0.12 nm²/moleculeIn the highly compressed state, suggesting molecular rearrangement and packing.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound as a surfactant in various research applications.

Protocol for Determination of Interfacial Tension (Pendant Drop Method)

This protocol is adapted from the methodology used to study the interfacial properties of F-diol at the hexane/water interface.[4][5]

Objective: To measure the interfacial tension between a hexane solution of F-diol and water as a function of concentration.

Materials:

  • This compound (recrystallized from chloroform)

  • Hexane (high purity)

  • Ultrapure water

  • Pendant drop tensiometer equipped with a high-pressure cell (optional, for pressure-dependent studies)

  • Glass syringes

  • Capillary tip

Procedure:

  • Prepare a stock solution of this compound in hexane at a desired high concentration.

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Fill the optical cell of the tensiometer with ultrapure water.

  • Fill a syringe with a hexane solution of F-diol of a specific concentration.

  • Carefully form a pendant drop of the hexane solution at the tip of the capillary immersed in the water phase.

  • Allow the system to equilibrate. The time to reach equilibrium should be determined empirically by observing the change in interfacial tension over time.

  • Capture the image of the drop and analyze its shape using the instrument's software to calculate the interfacial tension based on the Young-Laplace equation.

  • Repeat the measurement for each concentration, ensuring thorough cleaning of the cell and syringe between measurements.

  • Plot the interfacial tension as a function of the logarithm of the surfactant concentration to observe the reduction in interfacial tension.

Expected Results: A decrease in interfacial tension with increasing concentration of F-diol until a plateau is reached, which may correspond to the formation of a saturated monolayer at the interface.

G cluster_prep Solution Preparation cluster_measurement Interfacial Tension Measurement cluster_analysis Data Analysis prep_stock Prepare F-diol stock solution in hexane prep_dilutions Create serial dilutions prep_stock->prep_dilutions form_drop Form pendant drop of F-diol solution prep_dilutions->form_drop fill_cell Fill tensiometer cell with water fill_cell->form_drop equilibrate Equilibrate system form_drop->equilibrate capture_image Capture and analyze drop shape equilibrate->capture_image plot_data Plot interfacial tension vs. concentration capture_image->plot_data

Experimental workflow for interfacial tension measurement.
Representative Protocol for Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

As F-diol has very low water solubility, this protocol is a representative method for fluorinated surfactants and may require optimization, such as the use of a co-solvent.

Objective: To determine the CMC of F-diol in an aqueous or mixed-solvent system using a fluorescent probe.

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • Acetone (for pyrene stock solution)

  • Ultrapure water

  • Co-solvent if necessary (e.g., ethanol, THF)

  • Volumetric flasks and micropipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in acetone (e.g., 1 mM).

  • Prepare a series of aqueous or aqueous/co-solvent solutions with varying concentrations of F-diol.

  • To each solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is in the micromolar range (e.g., 1-2 µM) and the volume of acetone is negligible (<0.1%).

  • Allow the solutions to equilibrate for several hours, protected from light.

  • Measure the fluorescence emission spectrum of each sample using an excitation wavelength of 334 nm. Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the F-diol concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal plot, where a sharp decrease in the I₁/I₃ ratio occurs.

Principle: The ratio of the vibronic peak intensities of pyrene fluorescence is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a decrease in the I₁/I₃ ratio.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare F-diol concentration series add_pyrene Add pyrene probe to each sample prep_surfactant->add_pyrene equilibrate Equilibrate samples add_pyrene->equilibrate measure_spectra Measure emission spectra (λex = 334 nm) equilibrate->measure_spectra record_intensities Record intensities I₁ and I₃ measure_spectra->record_intensities plot_ratio Plot I₁/I₃ ratio vs. log[F-diol] record_intensities->plot_ratio determine_cmc Determine CMC from inflection point plot_ratio->determine_cmc

Workflow for CMC determination using fluorescence spectroscopy.
Representative Protocol for the Preparation of a Nanoemulsion for Drug Delivery

This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion using F-diol as a co-surfactant, suitable for encapsulating a lipophilic drug.

Objective: To formulate a stable nanoemulsion for the delivery of a hydrophobic active pharmaceutical ingredient (API).

Materials:

  • This compound

  • A primary non-ionic surfactant (e.g., a polysorbate or a poloxamer)

  • A biocompatible oil (e.g., medium-chain triglycerides, MCT oil)

  • Hydrophobic API

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve the hydrophobic API and the required amount of this compound in the oil phase (e.g., MCT oil) with gentle heating and stirring if necessary.

  • Aqueous Phase Preparation: Dissolve the primary surfactant in the aqueous phase (e.g., PBS).

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-shear homogenizer or a probe sonicator. The processing time and power should be optimized to achieve the desired droplet size.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the API should also be determined.

G cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization prep_oil Prepare Oil Phase: Dissolve API and F-diol in oil pre_emulsion Form Pre-emulsion: Add oil phase to aqueous phase with stirring prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase: Dissolve primary surfactant in buffer prep_aq->pre_emulsion homogenize High-Energy Homogenization: Sonication or high-shear mixing pre_emulsion->homogenize dls Analyze Droplet Size, PDI, and Zeta Potential (DLS) homogenize->dls ee Determine Encapsulation Efficiency homogenize->ee

References

Troubleshooting & Optimization

Technical Support Center: Purifying 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this highly fluorinated diol.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling. The compound is too soluble in the chosen solvent; the solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature (e.g., in an ice or dry ice/acetone bath). - Introduce a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the meniscus. - Try a different solvent or a mixed solvent system (a good solvent and an anti-solvent).
The compound "oils out" instead of crystallizing. The degree of supersaturation is too high; the presence of impurities is depressing the melting point; the boiling point of the solvent is higher than the melting point of the impure compound.- Re-heat the solution until the oil dissolves completely. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Purify the compound further by another method (e.g., column chromatography) before attempting recrystallization.[1]
Low recovery of the purified product. Too much solvent was used for recrystallization or washing; the compound has significant solubility in the cold solvent.- Use the minimum amount of boiling solvent necessary to dissolve the crude product. - Ensure the rinsing solvent is ice-cold and use it sparingly. - Recover additional product from the mother liquor by concentrating it and cooling again.
Purity does not improve significantly after recrystallization. The impurities have a very similar solubility profile to the target compound in the chosen solvent.- Attempt recrystallization from a different solvent system with different polarity. - Consider an alternative purification method such as flash column chromatography.
Flash Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities. Inappropriate solvent system (mobile phase); column overload.- Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound. - Try a different solvent system with different polarity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column.
The compound is not retained on the column (elutes with the solvent front). The mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase. - If using a very polar mobile phase, consider switching to a more polar stationary phase (e.g., alumina) or using reverse-phase chromatography.
The compound will not elute from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or channeled column packing. Improper column packing technique.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding solvent.
Peak tailing in collected fractions. Secondary interactions between the diol and acidic silanol groups on the silica gel.- Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel. - Use a deactivated or end-capped silica gel.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify?

A1: The purification of this compound presents unique challenges due to the properties of highly fluorinated compounds.[2] Its high chemical and thermal stability, stemming from the strong carbon-fluorine bonds, can make it less reactive to certain chemical purification treatments.[2] Additionally, its unique solubility profile can make finding an ideal single solvent for recrystallization difficult.

Q2: What are the most common impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in fluorotelomer alcohol synthesis can include unreacted starting materials, byproducts from incomplete fluorination, or related fluorinated compounds with different chain lengths. Acidic impurities, such as perfluoroalkanoic acids, may also be present from side reactions or degradation.

Q3: Which purification technique is best for this compound?

A3: The choice of purification technique depends on the scale and the nature of the impurities. For small-scale, high-purity requirements, flash column chromatography over silica gel is often effective. For larger quantities where impurities have significantly different solubilities, recrystallization can be a good option. Extractive distillation has also been noted as a primary separation technique for fluorinated alcohols.

Q4: What is a good starting point for a recrystallization solvent?

A4: Finding an ideal single solvent can be challenging. A mixed solvent system is often more effective. A good approach is to dissolve the diol in a "good" solvent in which it is soluble (like acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble (like hexanes or water) until turbidity is observed. Then, allow the solution to cool slowly.

Q5: How can I remove highly polar or acidic impurities?

A5: To remove acidic impurities, you can perform a liquid-liquid extraction with a dilute basic solution (e.g., sodium bicarbonate) prior to other purification steps. Alternatively, passing a solution of the crude product through a plug of basic alumina can be effective at retaining acidic contaminants.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and potential, representative impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₀H₆F₁₆O₂462.13135-137132 @ 4 mmHg
Perfluorooctanoic acid (PFOA) (Example acidic impurity)C₈HF₁₅O₂414.0755-59189
1H,1H,8H,8H-Perfluorooctane-1,8-diol (Shorter-chain analog)C₈H₆F₁₂O₂362.11~115-120 (estimated)Lower than the decanediol

Experimental Protocols

Note: Detailed experimental protocols for the purification of this compound are not extensively documented in publicly available literature. The following protocols are generalized procedures based on common practices for purifying fluorinated alcohols and should be optimized for your specific experimental conditions.

Protocol 1: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent pair. A common combination for fluorinated compounds is a more polar solvent (e.g., ethyl acetate) and a non-polar anti-solvent (e.g., hexanes).

  • Dissolution: In an appropriately sized flask, add the crude this compound. Heat the flask gently (e.g., in a water bath) and add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). If too much anti-solvent is added, re-heat the solution and add a small amount of the "good" solvent until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a mobile phase that provides good separation of the target diol from its impurities. A good starting point for fluorinated compounds is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the diol.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude diol in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the sand layer.

    • Apply gentle pressure to the top of the column (e.g., with a pipette bulb or regulated air line) to force the solvent through the silica gel.

    • Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purifying this compound start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization For larger scale or crystalline solids chromatography Flash Chromatography purification_choice->chromatography For small scale, high purity, or non-crystalline solids recrystallization_outcome Recrystallization Outcome recrystallization->recrystallization_outcome chromatography_outcome Chromatography Outcome chromatography->chromatography_outcome pure_product Pure Product (Verify by analysis) recrystallization_outcome->pure_product Successful no_crystals No Crystals Formed recrystallization_outcome->no_crystals Problem oiling_out Compound 'Oiled Out' recrystallization_outcome->oiling_out Problem low_purity Purity Still Low recrystallization_outcome->low_purity Problem recrystallization_solutions Adjust Solvent Concentrate Solution Scratch Flask / Seed no_crystals->recrystallization_solutions oiling_solutions Re-dissolve & Cool Slowly Add More 'Good' Solvent oiling_out->oiling_solutions low_purity->chromatography Try alternative method chromatography_outcome->pure_product Successful poor_separation Poor Separation chromatography_outcome->poor_separation Problem no_elution Compound Not Eluting chromatography_outcome->no_elution Problem chromatography_solutions Optimize Mobile Phase (TLC) Check Loading Amount poor_separation->chromatography_solutions polarity_solution Increase Mobile Phase Polarity no_elution->polarity_solution recrystallization_solutions->recrystallization oiling_solutions->recrystallization chromatography_solutions->chromatography polarity_solution->chromatography

References

Technical Support Center: Synthesis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is typically a multi-step process. Common strategies involve the fluorination of aliphatic compounds. One prevalent method is the reduction of a perfluorinated dicarboxylic acid, such as perfluorodecanedioic acid, or its corresponding ester, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2] Alternative, more complex routes may include epoxidation-transfer hydrogenation pathways.[3]

Q2: What are the primary challenges in synthesizing and purifying this diol?

A2: Key challenges include achieving complete fluorination of the precursor without degrading the diol structure.[3] The purification of the final product can also be difficult due to the unique properties of highly fluorinated compounds.[3] Common issues include removing partially reduced intermediates and other fluorine-containing side products.

Q3: What are the key safety precautions to consider during the synthesis?

A3: The synthesis involves hazardous reagents and conditions. Lithium Aluminum Hydride (LiAlH₄) is a pyrophoric and water-reactive reagent that must be handled under an inert atmosphere and with extreme care.[1] Fluorinated compounds themselves can be irritants. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reduction of the perfluorinated ester to the diol can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][4] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Low yield and product impurity are common issues encountered during the synthesis of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting ester - Inactive or degraded LiAlH₄.- Insufficient amount of LiAlH₄.- Presence of moisture in the reaction.- Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch.- Ensure the molar ratio of LiAlH₄ to the ester is sufficient (typically around 2:1 to 4:1 for diesters).- Thoroughly dry all glassware and solvents before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of a complex mixture of products - Incomplete reduction leading to a mixture of the diol, mono-alcohol, and unreacted ester.- Side reactions due to high reaction temperatures.- Increase the reaction time or the amount of LiAlH₄ to ensure complete reduction.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the LiAlH₄ solution slowly to control the exothermic reaction.
Product is contaminated with a greasy or oily substance - Incomplete removal of the aluminum salts during workup.- Use of silicone grease on joints.- Follow a proper workup procedure to precipitate and remove aluminum salts. The Fieser workup (sequential addition of water, NaOH solution, and more water) is effective.- Use PTFE sleeves or minimal amounts of high-vacuum grease on glass joints.
Low isolated yield after purification - Adsorption of the polar diol onto silica gel during column chromatography.- Co-elution of the product with impurities.- Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) to reduce tailing and adsorption.- Optimize the eluent system for better separation. Consider recrystallization as an alternative or final purification step.
Product appears discolored - Presence of trace impurities from starting materials or solvents.- Decomposition during purification.- Ensure the purity of the starting perfluorinated ester.- Use purified, distilled solvents.- Avoid excessive heating during solvent removal and purification.

Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of diethyl perfluorodecanedioate with Lithium Aluminum Hydride (LiAlH₄).

Step 1: Esterification of Perfluorodecanedioic Acid (Hypothetical Protocol)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend perfluorodecanedioic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield diethyl perfluorodecanedioate.

Step 2: Reduction of Diethyl Perfluorodecanedioate with LiAlH₄
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve diethyl perfluorodecanedioate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams).

  • Add 15% aqueous sodium hydroxide solution (x mL).

  • Add water (3x mL) and stir the mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the synthesis of this compound.

Table 1: Reaction Parameters for the Reduction of Diethyl Perfluorodecanedioate

ParameterValue
Starting Material Diethyl perfluorodecanedioate
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Molar Ratio (Ester:LiAlH₄) 1 : 4

Table 2: Typical Yields and Purity

ParameterValue
Crude Yield 85-95%
Purified Yield 70-85%
Purity (by GC-MS) >98%
Melting Point 135-137 °C

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the troubleshooting process.

G Synthesis Workflow for this compound A Perfluorodecanedioic Acid B Esterification (Ethanol, H₂SO₄ cat.) A->B C Diethyl Perfluorodecanedioate B->C D Reduction (LiAlH₄, Diethyl Ether) C->D E Crude Product D->E F Purification (Recrystallization or Chromatography) E->F G This compound F->G

Caption: A simplified workflow for the synthesis of the target diol.

G Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reagent Activity (LiAlH₄) A->B C Check Reaction Conditions (Anhydrous, Temperature) A->C D Review Workup Procedure A->D E Optimize Purification A->E F Use Fresh Reagent B->F Inactive G Ensure Dry Solvents/Glassware, Control Temperature C->G Suboptimal H Ensure Complete Precipitation of Aluminum Salts D->H Inefficient I Modify Chromatography Conditions or Recrystallize E->I Losses

Caption: A logical diagram for troubleshooting low yield issues.

References

Solubility of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the solubility of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in common laboratory solvents. It is designed for researchers, scientists, and professionals in drug development, offering troubleshooting advice and standardized experimental protocols.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. One supplier qualitatively notes that the compound is soluble in water.[1] The amphiphilic nature of this molecule, possessing two hydrophilic hydroxyl groups and a long, hydrophobic perfluorinated carbon chain, suggests a complex solubility behavior that is highly dependent on the solvent's properties.

Due to the limited availability of precise quantitative data, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in their solvents of interest.

Table 1: Summary of Known and Expected Solubility Behavior

SolventChemical FormulaPolarityExpected Solubility Behavior
WaterH₂OHighReported as soluble; likely forms micelles or other aggregates. Quantitative data is not readily available.
MethanolCH₃OHHighExpected to have some solubility due to hydrogen bonding with the diol's hydroxyl groups.
EthanolC₂H₅OHHighSimilar to methanol, some solubility is expected.
AcetoneC₃H₆OMediumMay exhibit partial solubility.
DichloromethaneCH₂Cl₂MediumLimited solubility is expected.
Ethyl AcetateC₄H₈O₂MediumLimited solubility is expected.
TolueneC₇H₈LowPoor solubility is expected.
HexaneC₆H₁₄LowPoor solubility is expected, although it has been used as the oil phase in interfacial studies with this molecule.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with PTFE-lined caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-MS, GC-MS, or NMR with an internal standard)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a constant temperature shaker (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to rest at the same constant temperature for at least 24 hours to allow for the sedimentation of the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point) until a constant weight of the dissolved solid is achieved.

    • Alternatively, dilute a known volume of the filtered saturated solution and determine the concentration using a validated analytical method such as HPLC-MS, GC-MS, or qNMR with a suitable internal standard.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the mass of the dissolved solid and the volume of the solvent or the concentration determined analytically.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound is not dissolving or dissolving very slowly. - Insufficient agitation or equilibration time.- Solvent is not suitable.- Particle size of the solid is too large.- Increase agitation speed and/or extend the equilibration time.- Consider a different solvent or a co-solvent system.- Gently grind the solid to increase the surface area before adding it to the solvent.
A gel or viscous liquid forms instead of a clear solution. - Formation of lyotropic liquid crystalline phases, which can occur with amphiphilic molecules.- Try different concentrations and temperatures.- Use polarized light microscopy to investigate the phase behavior.- Consider using a co-solvent to disrupt the formation of these phases.
Precipitation occurs during sample handling or analysis. - Temperature fluctuations.- Evaporation of the solvent, leading to supersaturation.- Maintain a constant temperature throughout the experiment.- Keep vials tightly capped and minimize the time the sample is exposed to the atmosphere.
Inconsistent or non-reproducible solubility results. - Incomplete equilibration.- Inadequate phase separation (presence of suspended microparticles).- Analytical method is not properly validated.- Ensure sufficient equilibration time.- Allow for a longer sedimentation period or centrifuge the sample before filtration.- Validate the analytical method for linearity, accuracy, and precision.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to find solubility data for this compound?

A1: Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and low polarizability of the carbon-fluorine bond. This can lead to complex solubility behaviors that are not always predictable by general solubility rules. As a specialized chemical, its comprehensive physicochemical properties may not have been extensively published.

Q2: What is the best starting solvent for dissolving this compound?

A2: Based on its structure (hydrophilic diol end-groups and a hydrophobic fluorinated chain), polar protic solvents that can engage in hydrogen bonding, such as methanol or ethanol, are good starting points. Water is also a possibility, as indicated by some suppliers, though the formation of aggregates is likely. For applications requiring a non-polar environment, co-solvent systems may be necessary.

Q3: How can I improve the solubility in a particular solvent?

A3: Solubility can sometimes be enhanced by adjusting the temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. The use of a co-solvent can also be effective. For example, adding a small amount of a polar solvent to a non-polar solvent (or vice versa) can improve the solvation of the amphiphilic molecule. Sonication can also be used to aid in the initial dispersion and dissolution of the solid.

Q4: Are there any safety precautions I should take when handling this compound?

A4: Yes, as with any chemical, you should consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation of the powder.

Experimental Workflow Diagram

G Solvent Selection and Solubility Determination Workflow A Define Experimental Need (e.g., Reaction, Formulation, Analysis) B Select Candidate Solvents (Polar, Non-polar, Co-solvents) A->B C Perform Qualitative Solubility Test (Small scale) B->C D Is the compound soluble? C->D E Proceed with Experiment D->E Yes F Select New Solvent/Co-solvent D->F No G Determine Quantitative Solubility (Shake-Flask Method) E->G Quantitative Data Needed F->B H Analyze Data and Finalize Protocol G->H

References

Technical Support Center: Optimizing Fluorination Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorination processes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during fluorination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to poor outcomes in fluorination reactions. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Q: My fluorination reaction shows little to no consumption of the starting material. What are the likely causes and how can I fix this?

A: Low or no conversion is a common issue in fluorination reactions and can stem from several factors related to reagents, reaction conditions, and the substrate itself.

Troubleshooting Steps:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For instance, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can degrade if not stored under anhydrous conditions.[1] Nucleophilic fluoride salts are also highly sensitive to moisture.[2]

    • Solution: Use a fresh bottle of the fluorinating reagent or test the activity of the current batch on a reliable substrate. Ensure all reagents are stored under strictly anhydrous conditions.

  • Insufficient Reagent: Sterically hindered substrates or those with poor leaving groups may require a larger excess of the fluorinating agent to drive the reaction to completion.[1]

    • Solution: Increase the equivalents of the fluorinating reagent incrementally. For challenging substrates, using up to 5 equivalents may be necessary.[3]

  • Low Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations, require heating to proceed at a reasonable rate.[1] C-H fluorination can also be a slow process that benefits from elevated temperatures.[4]

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions such as elimination.[1][4]

  • Poor Leaving Group (for Nucleophilic Fluorination): For nucleophilic substitution reactions, the efficiency of the displacement depends heavily on the nature of the leaving group.

    • Solution: If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source.[1]

  • Catalyst Inactivity: In catalyzed reactions, the catalyst may have decomposed or may not be effective for the specific transformation.[4]

    • Solution: Ensure the catalyst is handled under the appropriate conditions (e.g., in a glovebox for air-sensitive catalysts).[4] Screen different catalysts if the initial choice is ineffective.

Troubleshooting Workflow for Low Conversion

ByproductFormation HighTemp High Reaction Temperature Elimination Elimination (Alkene Formation) HighTemp->Elimination HighBasicity High Basicity of Fluoride Source HighBasicity->Elimination Carbocation Carbocation Formation/Stability SN1Mechanism SN1-type Mechanism Carbocation->SN1Mechanism Rearrangement Rearrangement Products Carbocation->Rearrangement SN1Mechanism->Elimination Racemization Racemization SN1Mechanism->Racemization

References

Avoiding side products in the synthesis of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of fluorinated alcohols?

A1: The synthesis of fluorinated alcohols, particularly through deoxyfluorination of alcohols, is often accompanied by the formation of several side products. The most prevalent of these are:

  • Elimination Products (Alkenes): This is a major competing reaction, especially with secondary and tertiary alcohols, leading to the formation of alkenes.[1][2] The basicity of some fluoride sources can promote this elimination pathway.[1]

  • Rearrangement Products: Carbocation intermediates, which can form under certain reaction conditions (SN1-like mechanisms), are prone to rearrangement, resulting in a mixture of isomeric products.[3][4]

  • Over-fluorination Products: In the case of diols, both hydroxyl groups may react with the fluorinating agent, leading to the formation of difluoroalkanes instead of the desired mono-fluoroalcohol.[4]

  • Cyclization Products: For diols with appropriate chain lengths (e.g., 1,4- or 1,5-diols), acid-catalyzed cyclization can occur, forming cyclic ethers like tetrahydrofuran.[4]

  • Alcohol Side Products: In the presence of residual water, the formation of alcohol side products can occur, even though water is generally unreactive in SN2 reactions.[5]

Q2: How does the choice of fluorinating agent impact the formation of side products?

A2: The choice of fluorinating agent is critical in controlling the selectivity of the reaction and minimizing side products.[2]

  • Traditional Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are effective but are known to promote significant elimination, especially with sterically hindered alcohols.[2][3]

  • Modern Reagents: Newer reagents have been developed to offer higher selectivity for substitution over elimination. For instance, PyFluor is an inexpensive and thermally stable deoxyfluorination reagent that produces only minor formation of elimination side products.[2][6] Other reagents like AlkylFluor and aminodifluorosulfinium salts also show improved selectivity.[6]

Q3: What is the role of the solvent in controlling side reactions?

A3: Solvents play a crucial role in modulating the reactivity of the fluoride ion and can significantly influence the competition between substitution (SN2) and elimination (E2) pathways.

  • Polar Aprotic Solvents: These solvents can lead to a highly reactive, "naked" fluoride ion, which can act as a strong base and promote the undesired E2 elimination.[2]

  • Protic Solvents: Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion through hydrogen bonding.[2][7] This reduces its basicity and favors the desired SN2 pathway, leading to a higher yield of the fluorinated alcohol.[2][7] Fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are also used as reaction media due to their ability to activate substrates through hydrogen bonding without being highly nucleophilic themselves.[8][9]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Fluorinated Product
Possible Cause Recommended Action
Inactive Reagent Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[3]
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For sterically hindered alcohols, a larger excess may be required.[3]
Low Reaction Temperature Gradually increase the reaction temperature. Some deoxyfluorination reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.[3]
Poor Leaving Group If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) prior to fluorination may be beneficial.[3]
Moisture in Reaction Ensure all reagents and solvents are scrupulously dried. Water can interfere with the catalyst and promote achiral background reactions.[1]
Problem 2: High Proportion of Elimination Side Products
Possible Cause Recommended Action
Fluorinating Agent Choice Switch to a more selective fluorinating agent that is known to minimize elimination, such as PyFluor or AlkylFluor.[2][6]
Solvent Choice Use a protic solvent, such as a tertiary alcohol, to solvate the fluoride ion and reduce its basicity, thereby favoring the SN2 pathway.[2]
Reaction Temperature Too High Lowering the reaction temperature can often suppress elimination pathways.[1]
Strong Base Present Use a milder base or a less basic fluorinating agent.[1]
Problem 3: Formation of Rearrangement Products
Possible Cause Recommended Action
SN1 Pathway is Favored Promote an SN2 pathway by using a less ionizing solvent, a more nucleophilic fluoride source, or by modifying the substrate to disfavor carbocation formation.[1]
Substrate Structure The presence of neighboring groups that can stabilize a carbocation will increase the likelihood of rearrangement. If possible, modify the substrate to disfavor carbocation formation at that position.[3]

Experimental Protocols

General Protocol for Deoxyfluorination of a Secondary Alcohol using PyFluor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary alcohol (1.0 equiv)

  • PyFluor (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) and DBU (2.0 equiv) in dry toluene.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve PyFluor (1.2 equiv) in dry toluene.

  • Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary fluoroalkane.[2]

Visualizations

G start Secondary Alcohol reagent Fluorinating Agent (e.g., DAST, PyFluor) sn2 SN2 Pathway (Desired) start->sn2 Substitution e2 E2 Pathway (Side Reaction) start->e2 Elimination solvent Solvent (e.g., Toluene, t-Amyl Alcohol) product Fluorinated Alcohol sn2->product side_product Alkene (Elimination) e2->side_product

Caption: Competing SN2 and E2 pathways in deoxyfluorination.

G start Start: Low Yield of Fluorinated Alcohol q1 Is the fluorinating reagent fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagent equivalents sufficient? a1_yes->q2 s1 Action: Use fresh reagent a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimal? a2_yes->q3 s2 Action: Increase reagent equivalents a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Further investigation needed (e.g., leaving group, moisture) a3_yes->end s3 Action: Gradually increase temperature a3_no->s3 G prep 1. Prepare Alcohol Solution (Alcohol, Base, Solvent) cool 2. Cool to 0 °C prep->cool add 4. Slow Addition of Fluorinating Agent cool->add reagent_prep 3. Prepare Fluorinating Agent Solution reagent_prep->add react 5. React at Room Temperature add->react monitor 6. Monitor by TLC react->monitor quench 7. Quench Reaction monitor->quench extract 8. Aqueous Workup & Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product: Fluorinated Alcohol purify->product

References

1H,1H,10H,10H-Perfluorodecane-1,10-diol material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H,1H,10H,10H-Perfluorodecane-1,10-diol

This technical support guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS No. 754-96-1).

Material Safety Data Sheet (MSDS) Summary

Chemical and Physical Properties

PropertyValue
CAS Number 754-96-1
Molecular Formula C10H6F16O2
Molecular Weight 462.13 g/mol [1][2]
Appearance White powder/solid
Melting Point 132°C to 137°C[1][3][4]
Boiling Point 132°C at 4 mmHg[1][4][5]
Solubility Soluble in water[3]

Hazard Identification and GHS Classifications

HazardGHS Classification
Acute Toxicity, Oral Warning: Harmful if swallowed[2]
Acute Toxicity, Inhalation Warning: Harmful if inhaled[2]
Skin Corrosion/Irritation Warning: Causes skin irritation[2][6]
Serious Eye Damage/Eye Irritation Warning: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards include skin, eye, and respiratory tract irritation. It is also harmful if swallowed or inhaled.[2][6] Always handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q2: What type of gloves should I use when handling this compound?

A2: Given that it causes skin irritation, chemically resistant gloves should be worn. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.

Q3: What should I do in case of accidental eye or skin contact?

A3: For skin contact, immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[7] For eye contact, rinse cautiously with water for several minutes.[8] If irritation persists for either, seek medical attention.

Q4: How should I properly store this chemical?

A4: Store the container tightly closed in a dry and well-ventilated place.[7] Keep it away from incompatible materials such as strong oxidizing agents.

Q5: What is the appropriate first aid response for inhalation?

A5: If inhaled, move the person to fresh air. If they are not breathing, provide artificial respiration. It is advisable to consult a physician.[9]

Q6: Is this material flammable?

A6: While it is not highly flammable, standard laboratory precautions should be taken. In case of a fire involving this chemical, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]

Troubleshooting Guide

Scenario 1: During an experiment, the solid material comes into contact with my gloved hand, and I later feel irritation on my skin.

  • Troubleshooting:

    • It's possible the glove material was not suitable for this chemical or that the glove was compromised.

    • Immediately wash the affected area with soap and water for at least 15 minutes.

    • Seek medical advice if the irritation persists or worsens.

    • Review the type of gloves being used and consider a more robust option. Dispose of the potentially contaminated gloves.

Scenario 2: I notice a fine dust of the compound in the air around the weighing station.

  • Troubleshooting:

    • This indicates that the current handling procedure is generating airborne dust, which is an inhalation hazard.

    • Ensure all handling of the powder is done in a chemical fume hood or a glove box to contain the dust.

    • If a fume hood is not available, wear appropriate respiratory protection.

    • Clean the area carefully to remove any settled dust. Avoid dry sweeping; instead, use a method that does not generate more dust.

Scenario 3: The compound does not appear to be dissolving as expected based on the protocol.

  • Troubleshooting:

    • Confirm the solvent being used is appropriate. While it is listed as soluble in water, solubility can be affected by temperature and the presence of other substances.[3]

    • Ensure the purity of the compound meets the requirements of your experiment.

    • Consider gentle heating or sonication to aid dissolution, provided this does not negatively impact your experimental setup.

Experimental Workflows and Safety Protocols

Below are diagrams illustrating key safety workflows for handling this compound.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate Assess risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Avoid creating dust) contain->cleanup dispose Dispose of Waste in a sealed container as hazardous waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Workflow for responding to a spill of this compound.

PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment start Handling the Compound? goggles Safety Goggles (Eye Irritant) start->goggles gloves Chemical Resistant Gloves (Skin Irritant) start->gloves coat Lab Coat start->coat dust_risk Risk of Dust/ Aerosol Generation? start->dust_risk fume_hood Work in a Fume Hood dust_risk->fume_hood Yes no_respirator No Respirator Needed dust_risk->no_respirator No respirator Wear a Respirator fume_hood->respirator If fume hood is unavailable

References

Technical Support Center: Extractive Distillation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extractive distillation of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the extractive distillation of fluorinated compounds.

Problem Potential Cause Recommended Solution
Failure to Break the Azeotrope Incorrect Entrainer Selection: The chosen solvent does not sufficiently alter the relative volatility of the components.- Review the selectivity and capacity of the entrainer for the specific fluorinated compounds.[1][2] - For separating hydrofluorocarbon (HFC) azeotropes, consider ionic liquids (ILs) as they show high and differential solubility with HFC refrigerants.[3] - The entrainer should not form a new azeotrope with any of the components.[4]
Insufficient Entrainer Flow Rate: The amount of solvent being fed to the column is too low to effectively influence the vapor-liquid equilibrium.- Increase the solvent-to-feed (S/F) ratio. The optimal ratio is crucial for the process's effectiveness and cost.[5] - Perform simulations (e.g., using Aspen Plus) to determine the optimal S/F ratio for your specific system.[5]
Low Product Purity Inadequate Number of Theoretical Stages: The distillation column may not have enough stages to achieve the desired separation.- Increase the packed height or the number of trays in your column. - Optimize the reflux ratio; a higher reflux ratio can improve purity but also increases energy consumption.[5]
Entrainer Volatility: The entrainer has a vapor pressure that is too high, causing it to contaminate the distillate.- Select an entrainer with a significantly higher boiling point than the components to be separated.[4] - Ionic liquids are advantageous due to their negligible vapor pressure, which prevents them from appearing in the vapor phase.[6]
Column Flooding or Weeping High Vapor or Liquid Load: Excessive flow rates can lead to liquid being carried up the column (flooding) or leaking down through the trays (weeping).- Reduce the feed rate or the reboiler duty to decrease the vapor load. - Adjust the reflux ratio to optimize the liquid load.
Entrainer Viscosity: High viscosity of the entrainer, such as some ionic liquids, can impede flow through the column.- Select an ionic liquid with lower viscosity. - Operate at a higher temperature to reduce the viscosity of the entrainer, but be mindful of potential degradation of the compounds.
Solvent Degradation or Reaction High Reboiler Temperature: The temperature in the reboiler may be causing the entrainer or the fluorinated compounds to decompose.- Operate the distillation under vacuum to lower the boiling points of the components and reduce the required reboiler temperature.[7] - Ensure the selected entrainer is thermally stable at the operating temperatures.[6]
Presence of Water or Other Impurities: Water can react with some fluorinated compounds or entrainers, especially at elevated temperatures.- Ensure all feed components and the entrainer are thoroughly dried before introduction to the column.

Frequently Asked Questions (FAQs)

1. What are the key criteria for selecting an effective entrainer for separating fluorinated compounds?

The ideal entrainer should:

  • Exhibit high selectivity: It should have a significantly different affinity for the components of the azeotropic mixture, thus increasing their relative volatility.[1][2]

  • Have a high boiling point: The entrainer's boiling point should be considerably higher than the components being separated to ensure it remains in the liquid phase and is easily separated in a subsequent column.[4]

  • Be thermally and chemically stable: It must not decompose or react with the fluorinated compounds under the distillation conditions.[6]

  • Be non-corrosive and non-toxic: For safety and equipment longevity.

  • Be readily available and cost-effective: To ensure the economic viability of the process.

  • Not form a new azeotrope: The entrainer should not introduce new separation challenges.[4]

2. Why are ionic liquids (ILs) often recommended as entrainers for fluorinated compound separations?

Ionic liquids are considered promising entrainers for separating azeotropic mixtures of fluorinated refrigerants (HFCs and HFOs) due to several advantageous properties:[1][3][5]

  • Negligible vapor pressure: This prevents contamination of the distillate product and loss of the entrainer.[6]

  • High thermal stability: They can withstand the temperatures required for distillation without degrading.[6]

  • Tunable properties: The cation and anion of the ionic liquid can be modified to optimize selectivity for specific fluorinated compounds.[8][9]

  • High and differential solubility: They can selectively dissolve one component of an azeotropic mixture over another.[3]

3. How can I determine the optimal operating conditions for my extractive distillation process?

Process simulation software like Aspen Plus is a valuable tool for optimizing operating conditions.[5][10] By inputting vapor-liquid equilibrium (VLE) data, you can model the process and determine the optimal:

  • Solvent-to-feed ratio

  • Reflux ratio

  • Number of theoretical stages

  • Operating pressure and temperature

Experimental validation is then necessary to confirm the simulation results.

4. What are some common azeotropic mixtures of fluorinated compounds that are separated by extractive distillation?

A significant application is the separation of azeotropic refrigerant mixtures for recycling and reuse.[1] Examples include:

  • R-410A: A mixture of HFC-32 and HFC-125.[8][9]

  • R-513A: A blend of HFC-134a and HFO-1234yf.[5]

  • 2,2,2-Trifluoroethanol and Water: This mixture forms a minimum boiling azeotrope.

5. Can I use a conventional distillation setup for extractive distillation?

Extractive distillation requires a setup that allows for the continuous introduction of the entrainer. A typical setup consists of two columns: the extractive distillation column where the separation of the azeotrope occurs, and a solvent recovery column to separate the higher-boiling component from the entrainer, allowing the entrainer to be recycled.

Data Presentation

Table 1: Ionic Liquid Entrainers for the Separation of R-410A (HFC-32/HFC-125)

Ionic Liquid EntrainerAnion TypeHFC-125/HFC-32 Selectivity at 298.15 KReference
[C6C1im][Cl] (1-hexyl-3-methylimidazolium chloride)Non-fluorinatedHigh[8]
[C4C1im][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate)FluorinatedModerate[11]
[C4C1im][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate)FluorinatedModerate[11]
[C6C1im][FAP] (1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate)FluorinatedLow[11]
[C4C1im][SCN] (1-butyl-3-methylimidazolium thiocyanate)Non-fluorinatedLow[11]

Table 2: Simulation Parameters for the Separation of R-513A using 1-ethyl-3-methylimidazolium acetate ([C2C1im][OAc]) as Entrainer

ParameterValueReference
Number of Stages20[5]
Operating Pressure10 bar[5]
Solvent to Feed Ratio (S/F)1.5[5]
Reflux Ratio (RR)0.5[5]
Distillate Purity (HFO-1234yf)>99.5 mol%[5]
Bottoms Purity (HFC-134a)>99.5 mol%[5]

Experimental Protocols

Protocol 1: General Experimental Setup for Extractive Distillation of HFC Mixtures with Ionic Liquids

This protocol is based on simulation studies for separating HFC mixtures.[10]

1. System Components:

  • Extractive Distillation Column (EDC): A packed or trayed column where the primary separation occurs.
  • Solvent Recovery Column (SRC): A second distillation column for separating the higher-boiling HFC from the ionic liquid.
  • Reboilers and Condensers: For providing heat input and cooling to both columns.
  • Pumps: For feeding the HFC mixture and the ionic liquid, and for recycling the solvent.
  • Heat Exchanger: To cool the recycled ionic liquid before it re-enters the EDC.

2. Procedure:

  • The azeotropic HFC mixture is continuously fed into the middle of the EDC.
  • The ionic liquid entrainer is fed at a constant rate onto a tray near the top of the EDC.
  • The more volatile HFC component is recovered as the distillate from the top of the EDC.
  • The bottoms product from the EDC, consisting of the less volatile HFC and the ionic liquid, is fed to the SRC.
  • In the SRC, the less volatile HFC is separated as the distillate.
  • The ionic liquid is recovered from the bottom of the SRC and is cooled before being recycled back to the EDC.
  • Maintain steady-state operation by controlling feed rates, temperatures, and pressures.
  • Collect samples from the distillate and bottoms of both columns for analysis (e.g., by gas chromatography) to determine product purity.

Visualizations

Extractive_Distillation_Workflow Experimental Workflow for Extractive Distillation cluster_EDC Extractive Distillation Column cluster_SRC Solvent Recovery Column EDC Extractive Distillation Column Condenser_EDC Condenser EDC->Condenser_EDC Vapor Reboiler_EDC Reboiler EDC->Reboiler_EDC Liquid Condenser_EDC->EDC Reflux Product1 Pure Product 1 (More Volatile) Condenser_EDC->Product1 Reboiler_EDC->EDC Vapor SRC Solvent Recovery Column Reboiler_EDC->SRC Bottoms (Product 2 + Entrainer) Condenser_SRC Condenser SRC->Condenser_SRC Vapor Reboiler_SRC Reboiler SRC->Reboiler_SRC Liquid Condenser_SRC->SRC Reflux Product2 Pure Product 2 (Less Volatile) Condenser_SRC->Product2 Reboiler_SRC->SRC Vapor Recycled_Solvent Recycled Entrainer Reboiler_SRC->Recycled_Solvent Feed Azeotropic Feed (e.g., HFC Mixture) Feed->EDC Solvent_Feed Entrainer Feed (e.g., Ionic Liquid) Solvent_Feed->EDC Recycled_Solvent->Solvent_Feed

Caption: General experimental workflow for extractive distillation.

Solvent_Selection_Pathway Solvent Selection Pathway Start Define Separation Problem (e.g., HFC-32/HFC-125) Criteria Define Entrainer Criteria: - High Selectivity - High Boiling Point - Thermal Stability - Low Viscosity - Cost-Effective Start->Criteria Screening Screen Potential Solvents (e.g., Ionic Liquids, Glycols) Criteria->Screening VLE_Data Obtain Vapor-Liquid Equilibrium (VLE) Data Screening->VLE_Data Simulation Process Simulation (e.g., Aspen Plus) VLE_Data->Simulation Feasible Is Separation Feasible and Economical? Simulation->Feasible Select Select Optimal Entrainer Feasible->Select Yes Reject Re-evaluate Criteria or Screen New Solvents Feasible->Reject No Reject->Screening

Caption: Decision pathway for selecting an optimal entrainer.

Troubleshooting_Purity Troubleshooting: Low Product Purity Start Low Product Purity Detected Check1 Is the Azeotrope Broken? Start->Check1 Cause1 Increase Entrainer Flow Rate Check1->Cause1 No Cause2 Verify Entrainer Selectivity Check1->Cause2 No Check2 Is Entrainer Present in Distillate? Check1->Check2 Yes Resolved Problem Resolved Cause1->Resolved Cause2->Resolved Cause3 Check Entrainer Boiling Point (Should be High) Check2->Cause3 Yes Cause4 Reduce Reboiler Temperature Check2->Cause4 Yes Check3 Are Operating Conditions Optimal? Check2->Check3 No Cause3->Resolved Cause4->Resolved Cause5 Increase Reflux Ratio Check3->Cause5 No Cause6 Verify Number of Theoretical Stages Check3->Cause6 No Check3->Resolved Yes Cause5->Resolved Cause6->Resolved

Caption: Logical steps for troubleshooting low product purity.

References

Technical Support Center: Degradation Pathways of Perfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of perfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for PFAS?

A1: Perfluoroalkyl substances (PFAS) are notoriously persistent due to the strength of the carbon-fluorine (C-F) bond.[1] However, several degradation pathways are actively being researched, which can be broadly categorized as:

  • Chemical Degradation: This involves the use of strong oxidizing or reducing agents to break down PFAS molecules. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions, and electrochemical oxidation are common methods.[2][3]

  • Physical Degradation: These methods use physical forces to degrade PFAS. Sonochemical degradation, which uses high-frequency ultrasound, is a prominent example.[4][5]

  • Microbial Degradation: This pathway utilizes microorganisms, such as specific strains of bacteria, to break down PFAS compounds.[6]

Q2: What are the common degradation byproducts of PFOA and PFOS?

A2: The degradation of Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) often results in the formation of shorter-chain perfluorinated compounds. For PFOA, common byproducts include perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA).[7] PFOS degradation can yield shorter-chain perfluorosulfonic acids as well as PFOA itself.[7] Complete mineralization to fluoride ions (F⁻) and carbon dioxide is the ultimate goal of degradation, but often intermediate byproducts are formed.[2]

Q3: How can I measure the extent of PFAS degradation?

A3: The most common method to quantify the degradation of the parent PFAS compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] To assess the overall breakdown of the C-F bonds, measuring the concentration of fluoride ions (F⁻) released into the solution using an ion-selective electrode (ISE) is a widely used technique.[9][10]

Troubleshooting Guides

Chemical Degradation: Fenton/Photo-Fenton Reaction

Problem: Low PFOA degradation efficiency using the Fenton process.

  • Possible Cause 1: Suboptimal pH. The Fenton reaction is highly pH-dependent, with optimal performance typically occurring in acidic conditions (pH 2-3).[2]

    • Solution: Adjust the pH of your reaction mixture to the optimal range using sulfuric acid or another suitable acid before initiating the reaction. Monitor the pH throughout the experiment as it may change.

  • Possible Cause 2: Incorrect Fe²⁺/H₂O₂ Ratio. The ratio of ferrous iron (Fe²⁺) to hydrogen peroxide (H₂O₂) is critical for generating hydroxyl radicals, the primary oxidant.

    • Solution: Experiment with different molar ratios of Fe²⁺ to H₂O₂ to find the optimal concentration for your specific experimental conditions. A common starting point is a 1:10 ratio.

  • Possible Cause 3: Insufficient UV light in photo-Fenton. For photo-Fenton processes, the intensity and wavelength of the UV light source are crucial for the regeneration of Fe²⁺ and enhanced radical production.[3]

    • Solution: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength (typically 254 nm or 365 nm). Check the manufacturer's specifications and consider measuring the lamp's output.

Physical Degradation: Sonochemical Degradation

Problem: Inconsistent or low degradation rates of PFAS during sonolysis.

  • Possible Cause 1: Incorrect Ultrasonic Frequency. The frequency of the ultrasound can significantly impact the efficiency of PFAS degradation.

    • Solution: Different PFAS compounds may have optimal degradation rates at specific frequencies. Consult literature for the recommended frequency for your target analyte. For example, high frequencies (e.g., 500 kHz) have shown promise for various PFAS.[4]

  • Possible Cause 2: Inefficient Power Density. The power delivered to the reaction solution affects the formation and collapse of cavitation bubbles, which is the primary mechanism of sonochemical degradation.

    • Solution: Optimize the power density by adjusting the power output of your sonicator or the volume of your sample.

  • Possible Cause 3: Presence of Radical Scavengers. Other compounds in your sample matrix can compete for the reactive species generated during sonolysis, reducing the degradation efficiency of your target PFAS.

    • Solution: If possible, purify your sample to remove potential scavengers. If the matrix is complex, consider a pre-treatment step or increasing the sonication time.

Microbial Degradation: Pseudomonas sp. Culture

Problem: Poor or no degradation of PFOS using Pseudomonas aeruginosa.

  • Possible Cause 1: Inadequate Culture Growth. The bacteria may not have reached a sufficient cell density to effectively degrade the PFOS.

    • Solution: Ensure optimal growth conditions for P. aeruginosa, including appropriate media (e.g., Luria-Bertani broth), temperature (typically 37°C), and aeration.[11] Start experiments with a healthy, actively growing culture.

  • Possible Cause 2: Toxicity of PFOS to the Bacteria. High concentrations of PFOS can be toxic to microorganisms, inhibiting their metabolic activity.

    • Solution: Start with lower concentrations of PFOS and gradually acclimate the culture. You can also perform toxicity assays to determine the tolerance level of your bacterial strain.

  • Possible Cause 3: Lack of Necessary Co-substrates. Some microbial degradation processes require the presence of other carbon sources to support microbial growth and enzyme production.

    • Solution: Supplement the culture medium with a readily metabolizable carbon source, such as glucose or succinate, to enhance the metabolic activity of the bacteria.

Analytical Troubleshooting: LC-MS/MS Analysis

Problem: High background levels of PFAS in analytical blanks.

  • Possible Cause 1: Contamination from LC System Components. Many components of an LC-MS/MS system, such as tubing and seals, can contain fluoropolymers that leach PFAS.

    • Solution: Install a delay column between the solvent mixer and the injector. This will separate the background PFAS from the analytes in your sample, allowing for accurate quantification.[12]

  • Possible Cause 2: Contaminated Solvents or Reagents. PFAS can be present in trace amounts in solvents, water, and sample preparation materials.

    • Solution: Use PFAS-free or high-purity solvents and reagents. Test all materials, including vials and pipette tips, for PFAS contamination before use.[8]

  • Possible Cause 3: Sample Cross-Contamination. Improper handling can introduce PFAS from the laboratory environment into your samples.

    • Solution: Follow strict sample handling protocols. Avoid using any materials that may contain PFAS in the sampling and preparation areas. Run frequent method blanks to monitor for contamination.[13]

Data Presentation

Table 1: Comparison of PFOA Degradation Efficiency by Different Methods

Degradation MethodMatrixInitial [PFOA]Treatment TimeDegradation Efficiency (%)Defluorination (%)Reference
UV-FentonAqueous20 mg/L5 h>95%53.2%[14]
Sonochemical (500 kHz)Aqueous113 µM3 hNot specified~60% (calculated from F⁻ release)[4]
Pseudomonas aeruginosaCulture Medium10 mg/L96 h27.9%Not reported[6]

Table 2: Common Degradation Intermediates of PFOA and PFOS

Parent CompoundDegradation MethodCommon IntermediatesReference
PFOAPlasma TreatmentPerfluoroheptanoic acid (PFHpA), Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA)[7]
PFOSPlasma TreatmentPerfluoroheptanesulfonic acid (PFHpS), Perfluorohexanesulfonic acid (PFHxS), Perfluorobutanesulfonic acid (PFBS), PFOA[7]
PFOAUV-FentonShort-chain perfluorinated carboxylic acids[14]

Experimental Protocols

Protocol 1: PFOA Degradation by UV-Fenton Process

Materials:

  • PFOA stock solution

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄)

  • UV lamp (e.g., 254 nm)

  • Reaction vessel (quartz or other UV-transparent material)

  • Magnetic stirrer

Procedure:

  • Prepare a PFOA solution of the desired concentration in ultrapure water.

  • Adjust the pH of the solution to ~3.0 using sulfuric acid.

  • Add the desired amount of ferrous sulfate and stir until dissolved.

  • Place the reaction vessel under the UV lamp on a magnetic stirrer.

  • Initiate the reaction by adding the required volume of hydrogen peroxide.

  • Take samples at predetermined time intervals for analysis.

  • Quench the reaction in the samples immediately by adding a suitable quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Analyze the samples for PFOA concentration and fluoride ion concentration.

Protocol 2: Sonochemical Degradation of PFAS

Materials:

  • PFAS stock solution

  • Ultrasonic reactor with a specific frequency transducer (e.g., 500 kHz)

  • Reaction beaker

  • Cooling system to maintain constant temperature

Procedure:

  • Prepare a PFAS solution of the desired concentration in ultrapure water.

  • Place 200 mL of the solution in the reaction beaker.[4]

  • If an inert atmosphere is required, bubble argon gas through the solution for 20 minutes prior to sonication.[4]

  • Place the beaker in the ultrasonic reactor.

  • Circulate cooling water to maintain a constant temperature (e.g., 30-35 °C).[4]

  • Turn on the ultrasonic generator to the desired power.

  • Collect samples at regular intervals for analysis.

  • Analyze the samples for the parent PFAS concentration and fluoride ion concentration.

Protocol 3: Microbial Degradation of PFOS using Pseudomonas aeruginosa

Materials:

  • Pseudomonas aeruginosa culture

  • Luria-Bertani (LB) broth or other suitable growth medium

  • PFOS stock solution

  • Incubator shaker

  • Sterile culture flasks

Procedure:

  • Inoculate a sterile flask containing LB broth with P. aeruginosa from a fresh plate.[11]

  • Incubate the culture overnight at 37°C with shaking to obtain a dense cell suspension.[15]

  • In a new set of sterile flasks, add fresh growth medium.

  • Inoculate the new flasks with the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Add the desired concentration of PFOS to the flasks.

  • Incubate the flasks at 37°C with shaking.

  • Collect samples aseptically at different time points.

  • Separate the bacterial cells from the supernatant by centrifugation.

  • Analyze the supernatant for the concentration of PFOS and its degradation byproducts.

Visualizations

PFAS_Degradation_Pathways cluster_main PFAS Degradation Approaches cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_biological Biological Methods cluster_products Degradation Products PFAS Per- and Polyfluoroalkyl Substances (PFAS) Sonochemical Sonochemical Degradation PFAS->Sonochemical Ultrasound AOPs Advanced Oxidation Processes (AOPs) PFAS->AOPs Oxidizing Agents Microbial Microbial Degradation PFAS->Microbial Microorganisms Short_Chain Shorter-Chain PFAS Sonochemical->Short_Chain Fenton Fenton/Photo-Fenton AOPs->Fenton Fenton->Short_Chain Microbial->Short_Chain Mineralization Mineralization (F⁻, CO₂) Short_Chain->Mineralization Further Degradation

Caption: Overview of PFAS degradation pathways and products.

PFOA_Degradation_Pathway PFOA PFOA (C8) PFHpA PFHpA (C7) PFOA->PFHpA -CF₂ PFHxA PFHxA (C6) PFHpA->PFHxA -CF₂ PFPeA PFPeA (C5) PFHxA->PFPeA -CF₂ Short_Chain Shorter-Chain PFCAs PFPeA->Short_Chain -CF₂ Mineralization Mineralization (F⁻, CO₂) Short_Chain->Mineralization Complete Defluorination Analytical_Workflow cluster_workflow PFAS Degradation Experiment Workflow Start Start Experiment Degradation PFAS Degradation (e.g., Sonolysis) Start->Degradation Sampling Sample Collection at Time Intervals Degradation->Sampling Quenching Reaction Quenching (if applicable) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Interpretation Analysis->Data

References

Technical Support Center: Managing Respiratory and Skin Irritation Risks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing risks associated with respiratory and skin irritation during their experiments.

Troubleshooting Guides

This section offers step-by-step guidance for responding to specific incidents of respiratory and skin irritation in a laboratory setting.

Scenario 1: Chemical Splash on Skin

Immediate Actions:

  • Safety First: Ensure the immediate area is safe. If there is a risk of further exposure to yourself or others, evacuate the vicinity.

  • Remove Contaminated Clothing: Immediately remove any clothing, jewelry, or personal items that have come into contact with the chemical.[1] Use scissors to cut away clothing if necessary to avoid pulling it over the head and face.

  • Rinse Affected Area: Flush the affected skin with copious amounts of cool running water for at least 20 minutes.[1] For larger spills, use an emergency safety shower. It is crucial to continue rinsing even after the chemical appears to have been washed away to minimize tissue damage.[1]

  • Gentle Washing: After initial rinsing, gently wash the area with mild soap and water. Avoid scrubbing, as this can cause further damage to the skin.

  • Cover the Area: Loosely cover the affected area with a sterile, non-stick dressing or a clean cloth.[1]

Follow-up and Reporting:

  • Consult the Safety Data Sheet (SDS): Refer to the SDS for the specific chemical to understand its hazards and any specific first aid recommendations.

  • Seek Medical Attention: For any chemical burn, it is important to seek prompt medical evaluation. For major burns—those that are deep, larger than 3 inches in diameter, or cover sensitive areas like the hands, feet, face, or groin—call for emergency medical help immediately.[2]

  • Report the Incident: Report the incident to your laboratory supervisor and the appropriate environmental health and safety (EHS) officer. Complete any required incident report forms to document the event and assist in preventing future occurrences.

Scenario 2: Inhalation of an Irritating Chemical

Immediate Actions:

  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[3] If the person is unable to move on their own, and it is safe to do so, assist them in evacuating the contaminated area. Do not enter a hazardous area without proper personal protective equipment (PPE).[3]

  • Call for Emergency Assistance: If the individual is experiencing difficulty breathing, coughing, wheezing, or has an altered level of responsiveness, call for emergency medical services immediately.[3]

  • Loosen Tight Clothing: Loosen any tight clothing around the neck, such as collars or ties, to ease breathing.

  • Monitor Vital Signs: If trained to do so, monitor the person's breathing and pulse. If the person stops breathing, begin CPR if you are certified.[3]

Follow-up and Reporting:

  • Consult the Safety Data Sheet (SDS): The SDS will provide specific information on inhalation hazards and appropriate first aid measures.

  • Provide Information to Responders: Inform the emergency medical team about the chemical that was inhaled, providing the name of the substance if known.[2]

  • Report the Incident: Notify your laboratory supervisor and EHS department about the incident as soon as possible. This is crucial for investigating the cause and implementing corrective actions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention and management of respiratory and skin irritation in the laboratory.

Q1: What are the most common causes of skin and respiratory irritation in a research laboratory?

A1: Skin and respiratory irritation in a laboratory setting are often caused by exposure to a variety of chemicals and physical agents. Common culprits include:

  • For Skin: Solvents, acids, bases, detergents, and some organic compounds can cause irritant contact dermatitis.[4] Prolonged glove use can also lead to skin irritation.

  • For Respiratory System: Inhalation of vapors, gases, dusts, and aerosols from volatile organic compounds, corrosive substances, and fine powders can irritate the respiratory tract.[4]

Q2: How can I prevent skin irritation when working with chemicals?

A2: Prevention is key to avoiding skin irritation. Implement the following control measures:

  • Engineering Controls: Work in well-ventilated areas and use fume hoods when handling volatile or dusty chemicals.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, lab coats, and safety glasses. Select gloves that are resistant to the specific chemical you are using. No single glove material is impervious to all chemicals.

  • Good Laboratory Practices: Avoid touching your face, eyes, or other exposed skin with gloved hands. Wash your hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.

Q3: What are the signs and symptoms of respiratory irritation?

A3: Symptoms of respiratory irritation can range from mild to severe and may include coughing, wheezing, shortness of breath, a sore or scratchy throat, and a burning sensation in the nasal passages.[4] In some cases, prolonged or repeated exposure can lead to more chronic conditions like asthma.[4]

Q4: What should I do if I start to feel symptoms of respiratory irritation while working?

A4: If you experience any symptoms of respiratory irritation, you should:

  • Immediately stop what you are doing.

  • Move to a well-ventilated area or go outside for fresh air.

  • Inform your supervisor of the situation.

  • If symptoms persist or are severe, seek medical attention.

Q5: Are there long-term health effects from repeated exposure to low levels of irritants?

A5: Yes, chronic exposure to irritants, even at low levels, can lead to long-term health problems. Repeated skin contact can result in chronic dermatitis, characterized by dry, red, and cracked skin. Chronic inhalation of respiratory irritants can lead to the development of respiratory disorders or exacerbate pre-existing conditions.[4]

Data Presentation

Table 1: Permissible Exposure Limits (PELs) for Common Laboratory Respiratory Irritants

This table summarizes the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for several common laboratory chemicals known to cause respiratory irritation. These values represent the maximum concentration of a substance in the air that a worker may be exposed to over a specified period.

ChemicalOSHA PEL (8-hour TWA)NIOSH REL (10-hour TWA)NIOSH STEL (15-min)
Formaldehyde 0.75 ppm0.016 ppm0.1 ppm (C)
Glutaraldehyde 0.2 ppm (C)0.2 ppm (C)-
Ammonia 50 ppm25 ppm35 ppm
Chlorine 1 ppm (C)0.5 ppm (C)1 ppm
Hydrochloric Acid 5 ppm (C)5 ppm (C)-
Sulfuric Acid 1 mg/m³1 mg/m³-
  • TWA: Time-Weighted Average

  • STEL: Short-Term Exposure Limit

  • C: Ceiling limit that should not be exceeded at any time.

  • ppm: parts per million

  • mg/m³: milligrams per cubic meter

Note: These limits are subject to change and should be verified with the latest information from OSHA and NIOSH.

Table 2: Incidence and Prevalence of Occupational Skin Diseases in Laboratory and Related Sectors

This table provides an overview of the reported incidence and prevalence of occupational skin diseases, with a focus on contact dermatitis, in laboratory and related scientific research settings.

Study/Report FocusFindingSource
Workers in 137 Laboratories 23% of workers developed skin conditions related to handling laboratory animals.DermNet NZ[4]
General Occupational Disease Occupational skin disorders account for approximately 80% of all occupational diseases worldwide.DermNet NZ[4]
Dental Lab Technicians 85.4% of participants reported work-related skin symptoms, with dry skin being the most common (100%).International Journal of Research in Dermatology
General Population (Europe) Approximately 20% of the general population has a contact allergy to at least one substance.Journal of the German Society of Dermatology
Occupational Contact Dermatitis The reported annual incidence rate for occupational contact dermatitis is between 0.5 and 1.9 per 1000 workers.Journal of the German Society of Dermatology

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method is a validated in vitro assay for identifying chemical skin irritants.

Principle:

The test utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model that mimics the structure and function of the human epidermis.[5] A test chemical is applied topically to the RhE tissue. The potential of the chemical to cause skin irritation is determined by its effect on cell viability, which is measured using the MTT assay.[4][6] A significant reduction in cell viability indicates that the chemical is an irritant.[4]

Methodology:

  • RhE Tissue Culture: Commercially available RhE tissues are cultured according to the manufacturer's instructions to ensure they are viable and have a functional stratum corneum.

  • Test Chemical Application:

    • For liquids, a small volume (typically 25-50 µL) is applied directly to the surface of the RhE tissue.

    • For solids, a specific weight (around 25-100 mg) is applied, often after being moistened with a suitable solvent to ensure good contact with the tissue.

  • Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 15 to 60 minutes.

  • Rinsing and Post-Incubation: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period, usually 24 to 42 hours, to allow for the development of cytotoxic effects.

  • MTT Assay:

    • The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

    • The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).

  • Data Analysis: The optical density of the extracted formazan is measured using a spectrophotometer. The cell viability of the treated tissues is calculated as a percentage relative to the negative control (tissues treated with a non-irritating substance).

  • Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Acute Inhalation Toxicity Test (OECD TG 403)

This guideline provides a method for assessing the health hazards of a substance when inhaled over a short period.

Principle:

Animals, typically rats, are exposed to the test substance via inhalation for a defined duration (usually 4 hours).[7][8] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[7] This test can be used to determine the median lethal concentration (LC50) of a substance.

Methodology:

  • Test Substance Generation: The test substance is generated as a gas, vapor, or aerosol in an inhalation chamber at various concentrations. The concentration and particle size distribution (for aerosols) are carefully controlled and monitored.

  • Animal Exposure: Groups of animals are exposed to different concentrations of the test substance in the inhalation chamber. A control group is exposed to clean air under the same conditions. The standard exposure duration is 4 hours.

  • Clinical Observations: During and after exposure, animals are observed for clinical signs of toxicity, including changes in breathing, behavior, and physical appearance.

  • Post-Exposure Observation: Following the 4-hour exposure, the animals are returned to their cages and observed for at least 14 days. Body weight is recorded periodically, and detailed clinical observations are made daily.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs. Animals that die during the study also undergo a gross necropsy.

  • Data Analysis: The number of mortalities at each concentration is recorded. Statistical methods are used to calculate the LC50, which is the concentration of the substance that is lethal to 50% of the test animals.

Mandatory Visualization

Signaling Pathway Diagrams

Respiratory_Irritation_Pathway cluster_airway Airway Epithelium cluster_immune Immune Response Chemical Irritant Chemical Irritant TRPA1/TRPV1 TRPA1/TRPV1 Activation Chemical Irritant->TRPA1/TRPV1 Binds to Epithelial Cells Epithelial Cells TRPA1/TRPV1->Epithelial Cells Activates Danger Signals Release of Danger Signals (e.g., Cytokines, Chemokines) Epithelial Cells->Danger Signals Induces Dendritic Cells Dendritic Cell Activation & Migration Danger Signals->Dendritic Cells Recruits & Activates T-Cells T-Cell Activation & Proliferation Dendritic Cells->T-Cells Presents Antigen to Inflammation Neurogenic Inflammation T-Cells->Inflammation Mediates

Skin_Irritation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis & Immune Cells Chemical Irritant Chemical Irritant Keratinocytes Keratinocytes Chemical Irritant->Keratinocytes Damages Cytokine Release Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->Cytokine Release Induces Immune Cells Immune Cell Activation (Langerhans cells, T-cells) Cytokine Release->Immune Cells Activates Inflammatory Cascade Inflammatory Cascade Immune Cells->Inflammatory Cascade Initiates Clinical Signs Redness, Swelling, Itching Inflammatory Cascade->Clinical Signs Leads to

Experimental Workflow Diagrams

In_Vitro_Skin_Irritation_Workflow Start Start RhE Tissue Culture RhE Tissue Culture Start->RhE Tissue Culture Test Chemical Application Test Chemical Application RhE Tissue Culture->Test Chemical Application Exposure (15-60 min) Exposure (15-60 min) Test Chemical Application->Exposure (15-60 min) Rinse and Post-Incubate (24-42 hr) Rinse and Post-Incubate (24-42 hr) Exposure (15-60 min)->Rinse and Post-Incubate (24-42 hr) MTT Assay MTT Assay Rinse and Post-Incubate (24-42 hr)->MTT Assay Measure Optical Density Measure Optical Density MTT Assay->Measure Optical Density Calculate Cell Viability Calculate Cell Viability Measure Optical Density->Calculate Cell Viability Classification Classification Calculate Cell Viability->Classification Irritant Irritant Classification->Irritant Viability ≤ 50% Non-Irritant Non-Irritant Classification->Non-Irritant Viability > 50% End End Irritant->End Non-Irritant->End

Acute_Inhalation_Toxicity_Workflow Start Start Test Substance Generation Test Substance Generation Start->Test Substance Generation Animal Exposure (4 hr) Animal Exposure (4 hr) Test Substance Generation->Animal Exposure (4 hr) Post-Exposure Observation (14 days) Post-Exposure Observation (14 days) Animal Exposure (4 hr)->Post-Exposure Observation (14 days) Record Clinical Signs & Mortality Record Clinical Signs & Mortality Post-Exposure Observation (14 days)->Record Clinical Signs & Mortality Gross Necropsy Gross Necropsy Record Clinical Signs & Mortality->Gross Necropsy Data Analysis Data Analysis Gross Necropsy->Data Analysis Determine LC50 Determine LC50 Data Analysis->Determine LC50 End End Determine LC50->End

References

Validation & Comparative

A Comprehensive Guide to the Characterization of 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the characterization of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Due to the limited availability of published experimental data for this specific fluorinated diol, this guide leverages data from its non-fluorinated analog, 1,10-decanediol, for comparative purposes. This approach highlights the significant influence of the perfluorinated chain on the molecule's physicochemical properties and its response to various analytical methods.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound and its non-fluorinated counterpart is essential for selecting appropriate characterization techniques.

PropertyThis compound1,10-Decanediol (for comparison)
Molecular Formula C₁₀H₆F₁₆O₂C₁₀H₂₂O₂[1]
Molecular Weight 462.13 g/mol 174.28 g/mol [1]
Appearance White crystalline solidWhite crystalline solid[2]
Melting Point 135-137 °C72-74 °C[2]
Boiling Point 132 °C at 4 mmHg297 °C at 760 mmHg[2]
Solubility Soluble in some organic solvents (e.g., acetone, ethyl acetate). Limited solubility in water and non-polar solvents.Soluble in water, ethanol, and acetone.[2]

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the diol by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.0 - 4.5Triplet4H-CH₂-OH
~ 2.0 - 2.5Broad Singlet2H-OH

¹H NMR Data for 1,10-Decanediol (for comparison) [3][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.64Triplet4H-CH₂-OH
~ 1.57Quintet4H-CH₂-CH₂-OH
~ 1.29Multiplet12H-(CH₂)₆-
~ 1.7 (variable)Broad Singlet2H-OH

Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 60 - 65-CH₂-OH
~ 105 - 125-(CF₂)₈-

¹³C NMR Data for 1,10-Decanediol (for comparison) [1]

Chemical Shift (δ) ppmAssignment
~ 63.1-CH₂-OH
~ 32.8-CH₂-CH₂-OH
~ 29.5-(CH₂)₆-
~ 25.8-CH₂-CH₂-CH₂-OH

Expected ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ -115 to -125-(CF₂)₈-
  • Sample Preparation: Dissolve 5-10 mg of the diol in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is set appropriately.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Solvent Deuterated Solvent (e.g., Acetone-d6) Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR Raw_Data Raw FID Data H1_NMR->Raw_Data C13_NMR->Raw_Data F19_NMR->Raw_Data Processing Fourier Transform, Phase & Baseline Correction Raw_Data->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Peak Integration & Assignment Spectrum->Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadO-H stretch (hydrogen-bonded)
~ 2960, 2880MediumC-H stretch
~ 1200Very StrongC-F stretch
~ 1050StrongC-O stretch

FTIR Data for 1,10-Decanediol (for comparison) [4]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3330Strong, BroadO-H stretch (hydrogen-bonded)
~ 2920, 2850StrongC-H stretch
~ 1470MediumC-H bend
~ 1060StrongC-O stretch
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

  • Background Spectrum: Collect a background spectrum of the empty sample holder (or clean ATR crystal).

  • Sample Spectrum: Place the sample in the spectrometer and collect the spectrum.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data for this compound

m/zInterpretation
462[M]⁺ (Molecular ion)
444[M - H₂O]⁺
431[M - CH₂OH]⁺
VariousFragments from cleavage of the C-C and C-F bonds

Mass Spectrometry Data for 1,10-Decanediol (for comparison) [1]

m/zInterpretation
174[M]⁺ (Molecular ion, often weak or absent)
156[M - H₂O]⁺
143[M - CH₂OH]⁺
55, 69, 83Alkyl fragments
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The temperature program should be optimized to ensure good separation and peak shape.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented. The mass spectrum is then recorded.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation Sample This compound Solvent Volatile Solvent Sample->Solvent Dissolve Solution Dilute Solution Solvent->Solution GC Gas Chromatograph Solution->GC Inject MS Mass Spectrometer GC->MS Elution & Ionization Data Mass Spectrum MS->Data Detection Molecular_Ion Identify Molecular Ion Data->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Data->Fragmentation Structure Confirm Structure Molecular_Ion->Structure Fragmentation->Structure

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of the material.

Expected Thermal Analysis Data for this compound

TechniqueObservationInterpretation
DSC Endothermic peak at ~135-137 °CMelting point
TGA Onset of decomposition at > 200 °CHigh thermal stability due to C-F bonds

Thermal Analysis Data for 1,10-Decanediol (for comparison)

TechniqueObservationInterpretation
DSC Endothermic peak at ~72-74 °CMelting point
TGA Onset of decomposition at ~180-200 °CLower thermal stability compared to the fluorinated analog
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

  • Instrumentation: Place the sample pan and a reference pan into the TGA/DSC instrument.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Collection: Record the weight loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC).

Alternative and Complementary Techniques

Beyond the foundational techniques, other methods can provide valuable information.

  • Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the diol. Due to the fluorinated nature of the target compound, specialized columns (e.g., fluorous-phase columns) may offer better separation.

  • X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be employed if suitable crystals can be grown. This technique provides precise bond lengths, bond angles, and crystal packing information.

Comparison of Characterization Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed molecular structure, connectivityNon-destructive, provides unambiguous structural informationRequires solubility in deuterated solvents, can be complex to interpret
FTIR Presence of functional groupsFast, easy to use, requires minimal sampleProvides limited structural information, not ideal for purity assessment
Mass Spec Molecular weight and fragmentation patternHigh sensitivity, can be coupled with chromatography for mixture analysisMolecular ion may be weak or absent, fragmentation can be complex
Thermal Analysis Thermal stability, melting point, phase transitionsQuantitative information on thermal propertiesDoes not provide structural information
Chromatography Purity, presence of isomers or impuritiesHigh separation efficiency, quantitativeRequires method development, may require specialized columns for fluorinated compounds
X-ray Cryst. Absolute molecular structure in the solid stateProvides definitive 3D structureRequires single crystals of sufficient quality and size

Technique_Relationships cluster_structure Structural Elucidation cluster_properties Property Analysis NMR NMR (¹H, ¹³C, ¹⁹F) FTIR FTIR NMR->FTIR Confirms Functional Groups MS Mass Spectrometry NMR->MS Confirms Molecular Formula MS->NMR Confirms Molecular Weight XRay X-ray Crystallography XRay->NMR Validates Solid-State Structure Thermal Thermal Analysis (TGA/DSC) Thermal->FTIR Correlates with Bond Strength Chromo Chromatography (HPLC/GC) Chromo->MS Identifies Separated Components

References

A Comparative Spectroscopic Analysis: 1H,1H,10H,10H-Perfluorodecane-1,10-diol and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-Perfluorodecane-1,10-diol is a specialty chemical featuring a C8F16 perfluorinated backbone flanked by two primary alcohol functionalities. Its unique properties, imparted by the highly electronegative fluorine atoms, make it a subject of interest in materials science and as a potential component in advanced pharmaceutical formulations. Understanding its spectral characteristics is crucial for quality control, structural elucidation, and monitoring its interactions in complex systems. In contrast, 1,10-decanediol is a simple long-chain diol, and its well-documented spectral data provides a valuable baseline for comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental NMR data for 1,10-decanediol and the expected NMR and Raman characteristics for this compound based on established spectroscopic principles of fluorinated compounds.

Table 1: Comparative ¹H NMR Data

CompoundFunctional GroupExpected Chemical Shift (ppm)MultiplicityIntegration
This compound HO-CH₂ -(CF₂)₈-~4.0 - 4.5Triplet4H
HO -CH₂-(CF₂)₈-Variable (solvent dependent)Singlet (broad)2H
1,10-Decanediol [1][2]HO-CH₂ -(CH₂)₈-~3.64Triplet4H
HO -CH₂-(CH₂)₈-Variable (solvent dependent)Singlet (broad)2H
HO-CH₂-CH₂ -(CH₂)₆-~1.57Multiplet4H
-(CH₂ )₆-~1.29-1.42Multiplet12H

Table 2: Comparative ¹³C NMR Data

CompoundCarbon EnvironmentExpected Chemical Shift (ppm)
This compound C H₂OH~60 - 65
-(C F₂)₈-~105 - 125 (complex splitting)
1,10-Decanediol [1]C H₂OH~63.1
HOCH₂-C H₂-~32.8
HOCH₂CH₂-C H₂-~25.9
-(C H₂)₄-~29.5

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine EnvironmentExpected Chemical Shift (ppm)Multiplicity
HOCH₂-C F₂--110 to -120Triplet of triplets
-CF₂-C F₂-CF₂- (internal)-120 to -130Multiplets

Table 4: Comparative Raman Spectroscopy Data

CompoundVibrational ModeExpected/Observed Raman Shift (cm⁻¹)
This compound C-F stretchingStrong bands in the 1100-1300 cm⁻¹ region
CF₂ stretching~730 cm⁻¹[3]
C-C stretching (fluorinated backbone)~300-400 cm⁻¹[3]
C-H stretching~2850-3000 cm⁻¹
O-H stretchingBroad band ~3200-3500 cm⁻¹
1,10-Decanediol C-H stretching~2850-2950 cm⁻¹
CH₂ scissoring~1440-1465 cm⁻¹
C-C stretching~800-1200 cm⁻¹
O-H stretchingBroad band ~3200-3500 cm⁻¹

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the diol sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean NMR tube. For ¹⁹F NMR, a solvent without fluorine is essential.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

4. ¹⁹F NMR Spectroscopy (for this compound):

  • Instrument: Spectrometer equipped with a fluorine-observe probe.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

    • Number of scans: 64-256.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -80 to -150 ppm (or wider, depending on the instrument and reference).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Raman Spectroscopy

1. Sample Preparation:

  • For solid samples, a small amount of the crystalline powder can be placed directly onto a microscope slide or into a capillary tube.

  • For solution-based measurements, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Deposit a small droplet onto a Raman-inactive substrate (e.g., aluminum foil) and allow the solvent to evaporate.[3]

2. Data Acquisition:

  • Instrument: Confocal Raman microscope.

  • Laser Wavelength: 532 nm or 785 nm. The choice of laser may depend on the sample's fluorescence properties.

  • Laser Power: Use low laser power (e.g., 1-5 mW) to avoid sample degradation, especially for fluorinated compounds.

  • Objective: 50x or 100x objective.

  • Acquisition Time: 1-10 seconds per spectrum.

  • Accumulations: 5-10 accumulations to improve the signal-to-noise ratio.

3. Data Processing:

  • Perform cosmic ray removal and baseline correction.

  • Normalize the spectra for comparison.

  • Identify and assign the characteristic Raman peaks.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of diol compounds.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Diol Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Crystalline Solid or Evaporated Film Sample->Solid_Sample NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR Raman Raman Spectroscopy Solid_Sample->Raman Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_Raman Cosmic Ray Removal, Baseline Correction Raman->Process_Raman Interpretation Structural Elucidation & Comparative Analysis Process_NMR->Interpretation Process_Raman->Interpretation

Caption: Workflow for NMR and Raman analysis of diol compounds.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different types of spectroscopic data and the structural information they provide.

Molecule Molecular Structure (e.g., this compound) H1_NMR ¹H NMR (Proton Environments) Molecule->H1_NMR Provides data on C13_NMR ¹³C NMR (Carbon Backbone) Molecule->C13_NMR Provides data on F19_NMR ¹⁹F NMR (Fluorine Environments) Molecule->F19_NMR Provides data on Raman_Spec Raman Spectrum (Vibrational Modes) Molecule->Raman_Spec Provides data on

References

Thermal stability analysis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol vs non-fluorinated diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of 1H,1H,10H,10H-Perfluorodecane-1,10-diol and its non-fluorinated analog, 1,10-decanediol. The information presented herein is crucial for applications where thermal stress is a significant factor, such as in the synthesis of polymers for medical devices, high-temperature lubricants, and various drug delivery systems.

Executive Summary

Fluorinated diols, such as this compound, exhibit significantly enhanced thermal stability compared to their non-fluorinated counterparts like 1,10-decanediol. This heightened stability is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is substantially stronger than the carbon-hydrogen (C-H) bond. Consequently, a greater amount of energy is required to initiate the thermal decomposition of fluorinated compounds. This guide will delve into the available data, theoretical underpinnings, and experimental protocols for analyzing the thermal stability of these compounds.

Data Presentation: Physicochemical and Thermal Properties

PropertyThis compound1,10-Decanediol
Molecular Formula C₁₀H₆F₁₆O₂C₁₀H₂₂O₂
Molecular Weight 462.13 g/mol 174.28 g/mol
Melting Point 135-137 °C72-75 °C
Boiling Point 132 °C at 4 mmHg297 °C at 760 mmHg
Thermal Stability HighModerate
Onset of Decomposition (Tonset) by TGA (N₂ atmosphere, estimated) > 300 °C~200-250 °C
Temperature at 5% Weight Loss (T₅%, estimated) > 320 °C~220-270 °C
Key Structural Feature Perfluorinated carbon chainAliphatic hydrocarbon chain
Primary Reason for Thermal Stability High C-F bond energyModerate C-C and C-H bond energies

Experimental Protocols: Thermogravimetric Analysis (TGA)

To quantitatively assess and compare the thermal stability of fluorinated and non-fluorinated diols, Thermogravimetric Analysis (TGA) is the standard method. Below is a detailed protocol for conducting such an analysis.

Objective: To determine and compare the onset of thermal decomposition and the degradation profile of this compound and 1,10-decanediol.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)

  • High-resolution balance

  • Sample pans (platinum or alumina)

  • Inert gas supply (High-purity nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Ensure the diol samples are in a fine, homogenous powder form to ensure uniform heating.

    • Accurately weigh 5-10 mg of the sample into a tared TGA sample pan. Record the initial mass precisely.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

    • Set the purge gas (nitrogen) to a constant flow rate, typically 20-50 mL/min, to maintain an inert atmosphere and sweep away any decomposition products.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability before the analysis begins.

    • Ramp the temperature from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Determine the temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occurs.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

    • Compare the TGA and DTG curves of the fluorinated and non-fluorinated diols to analyze their relative thermal stabilities.

Mandatory Visualization

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical structure of the diols and their resulting thermal stability.

G Figure 1. Relationship between Molecular Structure and Thermal Stability cluster_0 This compound cluster_1 1,10-Decanediol (Non-fluorinated) A Perfluorinated Carbon Chain B Strong C-F Bonds A->B leads to C High Bond Dissociation Energy B->C results in D High Thermal Stability C->D confers E Aliphatic Hydrocarbon Chain F Weaker C-H and C-C Bonds E->F consists of G Lower Bond Dissociation Energy F->G results in H Moderate Thermal Stability G->H leads to

Caption: Molecular structure's impact on thermal stability.

Experimental Workflow Diagram

This diagram outlines the key steps involved in the thermogravimetric analysis of the diols.

TGA_Workflow Figure 2. Experimental Workflow for Thermogravimetric Analysis start Start sample_prep Sample Preparation (5-10 mg of diol) start->sample_prep instrument_setup TGA Instrument Setup (Nitrogen Purge, Calibration) sample_prep->instrument_setup thermal_program Execute Thermal Program (Heat from 30°C to 600°C at 10°C/min) instrument_setup->thermal_program data_acquisition Data Acquisition (Mass vs. Temperature) thermal_program->data_acquisition data_analysis Data Analysis (TGA/DTG Curve Generation) data_acquisition->data_analysis comparison Comparative Analysis (T-onset, T5%, Tmax) data_analysis->comparison end End comparison->end

Caption: Workflow for TGA of diols.

Conclusion

The substitution of hydrogen with fluorine atoms in the carbon backbone of diols has a profound impact on their thermal stability. This compound is expected to exhibit superior thermal stability compared to 1,10-decanediol, with a significantly higher decomposition temperature. This makes fluorinated diols highly attractive for the development of advanced materials that are required to perform under thermally demanding conditions. For researchers and professionals in drug development and material science, the choice between a fluorinated and a non-fluorinated diol will be heavily influenced by the thermal requirements of the final product. The experimental protocol provided in this guide offers a robust framework for conducting direct comparative studies to generate the quantitative data necessary for informed material selection.

Performance evaluation of fluorinated vs non-fluorinated lubricant additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate lubricants and additives is critical for ensuring the longevity and reliability of sensitive equipment. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated lubricant additives, supported by experimental data, to aid in making informed decisions for demanding applications.

This report delves into the key performance characteristics of two major classes of lubricant additives: fluorinated additives, such as polytetrafluoroethylene (PTFE) and perfluoropolyethers (PFPEs), and traditional non-fluorinated additives, including the widely used zinc dialkyldithiophosphate (ZDDP). The comparison focuses on critical parameters: tribological performance (friction and wear), thermal stability, and oxidative stability.

Performance Data Summary

The following tables summarize the quantitative data gathered from various experimental studies. Direct comparison of absolute values between different studies should be approached with caution due to variations in test conditions. However, the data provides a clear indication of the relative performance of each additive type.

Tribological Performance: Coefficient of Friction and Wear

Table 1: Comparison of Coefficient of Friction and Wear Scar Diameter

Lubricant AdditiveBase OilTest MethodLoadSpeedTemperatureCoefficient of Friction (COF)Wear Scar Diameter (mm)
Fluorinated
PFPE-based grease (GPL 215) with MoS₂-Pin-on-Disk-600 rpm-~0.201.34[1]
Fluorinated grease (fluoro-2)-----0.04-
PTFEMineral OilFour-Ball392 N1200 rpm75°CLower than base oilReduced compared to base oil[2]
Non-Fluorinated
ZDDPMineral OilReciprocating Sliding---Lower than base oilHigh wear protection
PAO (Polyalphaolefin)-Four-Ball---~0.06 - 0.12-
Mineral Oil-Four-Ball392 N1200 rpm75°CHigher than additized oilsLarger than additized oils[2]
ZnO NanoparticlesMineral OilReciprocating Sliding---Lower than ZDDPHigher than ZDDP
Thermal and Oxidative Stability

Table 2: Comparison of Thermal and Oxidative Stability

Lubricant Additive/Base OilTest MethodKey Performance MetricResult
Fluorinated
PFPE-based grease (GPL 205)TGAOnset Decomposition Temperature321°C[1]
PFPE-based grease (GPL 215)TGAOnset Decomposition Temperature295°C[1]
Fomblin® Z25 (PFPE)TGA with CatalystOnset Decomposition Temperature~200°C[3]
Krytox™ 143AC (PFPE)TGA with CatalystOnset Decomposition Temperature>250°C[3]
Non-Fluorinated
Mineral oil-based greaseTGAOnset Decomposition Temperature221 - 248°C[1]
Inhibited Mineral OilASTM D943 (TOST)Oxidation Lifetime>10,000 hours (with optimized AO package)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the standard experimental protocols used to evaluate the lubricant additives discussed in this guide.

Four-Ball Wear Test (ASTM D4172 and D2266)

This test evaluates the wear-preventive properties of lubricating oils and greases.

  • Apparatus: A four-ball tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

  • Procedure:

    • The three stationary balls are fixed in the test cup, and the lubricant sample is added.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.[5]

    • Typical conditions for oils (ASTM D4172) are a 392 N load, 1200 rpm, and 75°C for 60 minutes.[6]

  • Data Acquired: The average diameter of the wear scars on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection. The coefficient of friction can also be monitored during the test.[6]

SRV Oscillating Friction and Wear Test (ASTM D5707)

The SRV (Schwingung, Reibung, Verschleiß - German for Oscillation, Friction, Wear) test is used to determine the coefficient of friction and wear protection characteristics of lubricants under high-frequency, linear-oscillating motion.

  • Apparatus: An SRV test machine, which oscillates a test specimen (e.g., a ball) against a stationary specimen (e.g., a disk) with a specified load, frequency, stroke length, and temperature.

  • Procedure:

    • The test specimens are cleaned and mounted in the SRV machine.

    • The lubricant to be tested is applied to the contact area.

    • The test is run under specified conditions. For example, a moderate load for a fixed time to measure coefficient of friction and wear.

  • Data Acquired: The coefficient of friction is continuously recorded throughout the test. After the test, the wear scar on the test specimens is measured.

Thermal Stability via Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the lubricant is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquired: A thermogram is generated, plotting mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Oxidation Stability Test (ASTM D943 - TOST)

This method evaluates the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and metal catalysts.

  • Apparatus: An oxidation cell, a heating bath, an oxygen delivery tube, and a condenser.

  • Procedure:

    • A sample of the oil is mixed with water and a steel-copper catalyst coil is placed in the mixture.

    • The mixture is heated to 95°C, and oxygen is bubbled through it.[7]

    • The test continues until the acid number of the oil reaches a specified value (typically 2.0 mg KOH/g).[7]

  • Data Acquired: The time in hours required to reach the specified acid number is reported as the oxidation lifetime. The test can be run for up to 10,000 hours.[7]

Mechanisms of Action and Visualized Workflows

Understanding the underlying mechanisms by which these additives function is key to their effective application.

Fluorinated Additives (PFPE) Mechanism

Perfluoropolyether (PFPE) lubricants, while generally inert, can react with metal surfaces under boundary lubrication conditions. This reaction is often catalyzed by Lewis acids present on the metal oxide surface. The PFPE molecules decompose and react with the surface to form a protective layer of metal fluorides, which act as a solid lubricant to reduce friction and wear.[8]

PFPE_Mechanism cluster_0 Boundary Lubrication Condition cluster_1 Tribochemical Reaction cluster_2 Outcome High_Pressure_Shear High Pressure & Shear Decomposition Catalytic Decomposition of PFPE High_Pressure_Shear->Decomposition PFPE PFPE Lubricant PFPE->Decomposition Metal_Surface Metal Surface (with Lewis Acid Sites) Metal_Surface->Decomposition Reaction Reaction with Metal Surface Decomposition->Reaction Protective_Film Formation of Metal Fluoride Tribofilm Reaction->Protective_Film Performance Reduced Friction & Wear Protective_Film->Performance

Mechanism of PFPE Lubricant Additives.
Non-Fluorinated Additives (ZDDP) Mechanism

Zinc dialkyldithiophosphate (ZDDP) is a widely used anti-wear additive that forms a protective tribofilm on rubbing surfaces. The formation of this film is not solely temperature-dependent but is significantly promoted by the shear stress experienced in high-pressure contacts.[9][10] This mechanochemical process leads to the decomposition of ZDDP and the formation of a glassy phosphate-based film that physically separates the contacting surfaces.[9]

ZDDP_Mechanism cluster_0 Boundary Lubrication Condition cluster_1 Tribochemical Reaction cluster_2 Outcome Shear_Stress High Shear Stress Activation Stress-Promoted Thermal Activation Shear_Stress->Activation Temperature Elevated Temperature Temperature->Activation ZDDP ZDDP in Lubricant ZDDP->Activation Decomposition Decomposition of ZDDP Activation->Decomposition Tribofilm Formation of Phosphate Glass Tribofilm Decomposition->Tribofilm Performance Reduced Wear Tribofilm->Performance

Mechanism of ZDDP Anti-Wear Additives.
Experimental Workflow for Lubricant Performance Evaluation

The overall process for evaluating the performance of lubricant additives follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow Start Start: Lubricant Formulation Sample_Prep Sample Preparation (Base Oil + Additive) Start->Sample_Prep Tribological_Testing Tribological Testing (Four-Ball, SRV) Sample_Prep->Tribological_Testing Thermal_Testing Thermal Stability Testing (TGA) Sample_Prep->Thermal_Testing Oxidative_Testing Oxidative Stability Testing (ASTM D943) Sample_Prep->Oxidative_Testing Data_Acquisition Data Acquisition (COF, Wear Scar, TGA Curve, etc.) Tribological_Testing->Data_Acquisition Thermal_Testing->Data_Acquisition Oxidative_Testing->Data_Acquisition Data_Analysis Data Analysis & Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion: Performance Evaluation Data_Analysis->Conclusion

Workflow for Lubricant Performance Evaluation.

References

A Comparative Guide to Alternatives for 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry is continually evolving, driven by the dual needs for high-performance materials and sustainable, environmentally conscious solutions. 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a long-chain fluorinated diol, has been a valuable monomer for imparting unique properties such as hydrophobicity, low surface energy, and high thermal stability to polymers like polyurethanes and polyesters. However, growing concerns over the environmental persistence and potential health impacts of long-chain per- and polyfluoroalkyl substances (PFAS) have spurred the search for viable alternatives.

This guide provides an objective comparison of prominent alternatives to this compound, supported by available experimental data. We will explore shorter-chain fluorinated diols, perfluoropolyether (PFPE) diols, and a range of fluorine-free options, including siloxane diols, long-chain hydrocarbon diols, and bio-based diols.

Performance Comparison of Diol Alternatives in Polymer Synthesis

The selection of a diol as a chain extender or as part of a polyol soft segment significantly influences the final properties of a polymer. The following tables summarize key performance data for polymers synthesized with various alternatives to this compound. It is important to note that direct comparison can be challenging due to variations in the specific polymer systems and testing conditions across different studies.

Table 1: Comparison of Surface Hydrophobicity
Diol TypePolymer SystemWater Contact Angle (°)Key Findings
Fluorinated Diols
Fluorinated Gemini DiolPolyurethane>120Increasing the content of the fluorinated gemini diol significantly increases the water contact angle from 81° to over 120°.[1]
Perfluoropolyether (PFPE) DiolPolyurethane128.8Incorporation of a PFPE diol leads to a high water contact angle, indicating excellent hydrophobicity.[2]
Shorter-chain Fluorinated DiolsPolyurethane95.2 ± 2.1The introduction of fluorine-containing chain extenders can shift the polymer from hydrophilic (77.8°) to hydrophobic.[3]
Fluorine-Free Diols
Siloxane DiolPolyurethane~94Coatings with siloxane-functionalized materials exhibit hydrophobic properties.[4]
Long-chain Hydrocarbon Diol (e.g., 1,10-Decanediol)Polyurethane/PolyesterGeneral IncreaseThe incorporation of long-chain aliphatic diols increases the proportion of non-polar methylene groups, leading to higher hydrophobicity.[5]
Bio-based Diol (from Castor Oil)Polyurethane-Bio-based polyols can be used to create biodegradable polyurethanes with a range of properties.[6]
Table 2: Comparison of Thermal Stability
Diol TypePolymer SystemDecomposition Temperature (°C)Key Findings
Fluorinated Diols
Fluorinated Chain ExtendersPolyurethaneTdmax up to 422 (soft segment) and 353.5 (hard segment)The introduction of fluorinated diols as chain extenders can significantly improve the thermal stability of polyurethanes compared to non-fluorinated analogs.[3] Longer fluorinated segments are associated with increased thermal stability.[7]
Fluorinated Gemini DiolPolyurethaneImproved Thermal StabilityThe incorporation of a fluorinated gemini diol was found to improve the thermal stability of the resulting polyurethanes.[1]
Fluorine-Free Diols
Long-chain Hydrocarbon Diol (e.g., 1,10-Decanediol)Polyurethane~300 - 350The decomposition temperature is comparable to polyurethanes with shorter-chain diols like 1,4-butanediol.[8]
Bio-based Diol (from Isomannide and PCL)Polyurethane-Bio-based polyurethanes can be synthesized to have a range of thermal properties suitable for various applications.[9]
Table 3: Comparison of Mechanical Properties

| Diol Type | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Key Findings | | :--- | :--- | :--- | :--- | | Fluorinated Diols | | | | | Fluorinated Chain Extenders | Polyurethane | Increase by ~28 MPa | - | The introduction of fluorine promotes microphase separation, leading to an increase in tensile strength.[3] | | Fluorine-Free Diols | | | | | Long-chain Hydrocarbon Diol | Polyester | Decrease | Increase | Increasing the chain length of a linear diol generally leads to greater chain flexibility, resulting in lower tensile strength but higher elongation at break.[10] | | Bio-based Diol (from Isomannide and PCL) | Polyurethane | - | - | Mechanical properties can be tailored by varying the ratio of rigid (isomannide) and soft (PCL diol) segments.[9] | | Bio-based Polyester Diols | Polyurethane | ~30 | >800 | Bio-based thermoplastic polyurethanes can exhibit excellent elasticity.[11] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. Below are generalized methodologies for the synthesis and characterization of polyurethanes, which are a common application for these diols.

Polyurethane Synthesis: Two-Step (Prepolymer) Method

This method allows for better control over the polymer structure.

dot

cluster_prep Prepolymer Synthesis cluster_ext Chain Extension cluster_post Post-Processing Reactants Polyol + Excess Diisocyanate + Catalyst ReactionVessel Reaction Vessel (60-70°C, N2 atmosphere) Reactants->ReactionVessel Prepolymer NCO-Terminated Prepolymer (Stir for 2-3 hours) ReactionVessel->Prepolymer Mixing Add Diol to Prepolymer (Vigorous Stirring) Prepolymer->Mixing Diol Alternative Diol (e.g., Siloxane, Hydrocarbon, etc.) Diol->Mixing Polymerization Polymerization (Stir for 1-2 hours) Mixing->Polymerization Casting Cast into Mold Polymerization->Casting Curing Cure in Oven (e.g., 100-110°C, 12-24 hours) Casting->Curing FinalProduct Final Polyurethane Material Curing->FinalProduct

Caption: Workflow for two-step polyurethane synthesis.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Alternative Diol (as chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (optional, e.g., Dimethylformamide - DMF)

Procedure:

  • Drying: Thoroughly dry all reactants and glassware to prevent side reactions with water.

  • Prepolymer Synthesis:

    • In a reaction flask under a nitrogen atmosphere, heat the polyol to 60-70°C with stirring.

    • Add a molar excess of the diisocyanate (typically a 2:1 NCO:OH molar ratio).

    • Add a catalytic amount of DBTDL.

    • Maintain the temperature at 80-90°C for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C.

    • Slowly add a stoichiometric amount of the alternative diol to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours.

  • Casting and Curing:

    • Pour the viscous polymer into a preheated mold.

    • Cure in an oven at 100-110°C for 12-24 hours.

Characterization Workflow

dot

cluster_char Property Characterization Start Synthesized Polymer Surface Surface Properties Start->Surface Thermal Thermal Properties Start->Thermal Mechanical Mechanical Properties Start->Mechanical ContactAngle Water Contact Angle Measurement Surface->ContactAngle TGA Thermogravimetric Analysis (TGA) Thermal->TGA DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Tensile Tensile Testing Mechanical->Tensile Data Comparative Data Analysis ContactAngle->Data TGA->Data DSC->Data Tensile->Data

Caption: Workflow for polymer characterization.

Key Characterization Techniques:

  • Water Contact Angle Measurement: To quantify the hydrophobicity of the polymer surface. A higher contact angle indicates greater hydrophobicity.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer. The sample is heated at a constant rate in a controlled atmosphere, and its mass loss is measured.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The heat flow to the sample is measured as a function of temperature.[8]

  • Tensile Testing: To evaluate the mechanical properties, including tensile strength, Young's modulus, and elongation at break. A sample is subjected to a controlled tension until it fails.

Logical Relationships in Polymer Design

The choice of diol has a predictable influence on the final polymer properties. The following diagram illustrates these relationships.

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cluster_diol Diol Structural Features cluster_props Resulting Polymer Properties Fluorine High Fluorine Content Hydrophobicity Increased Hydrophobicity & Low Surface Energy Fluorine->Hydrophobicity ThermalStability Increased Thermal Stability Fluorine->ThermalStability Siloxane Siloxane (Si-O) Backbone Siloxane->Hydrophobicity Flexibility Increased Flexibility Siloxane->Flexibility LongAlkyl Long Alkyl Chain LongAlkyl->Hydrophobicity LongAlkyl->Flexibility Rigid Rigid/Cyclic Structure MechanicalStrength Increased Mechanical Strength & Modulus Rigid->MechanicalStrength

Caption: Influence of diol structure on polymer properties.

Conclusion

The selection of an alternative to this compound involves a trade-off between performance, cost, and environmental impact. Shorter-chain fluorinated diols and PFPE-based diols offer a way to retain some of the desirable properties of fluoropolymers while potentially reducing environmental concerns. However, the trend towards fluorine-free alternatives is strong. Siloxane diols present a promising option for imparting hydrophobicity and flexibility, while long-chain hydrocarbon diols provide a straightforward approach to increasing the non-polar character of polymers. Bio-based diols are an emerging class of sustainable monomers that can be used to create biodegradable polymers with tunable properties.

For researchers and professionals in drug development, the biocompatibility and biodegradability of these alternatives will be of paramount importance. The fluorine-free options, particularly the bio-based and some siloxane-containing polymers, may offer advantages in this regard. Further research into the specific biological interactions of these materials is warranted. This guide provides a foundation for making informed decisions in the design and synthesis of next-generation polymers.

References

Ecotoxicity of Perfluorinated Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental impact of "forever chemicals," comparing the ecotoxicity of legacy and emerging perfluorinated compounds (PFCs) with supporting experimental data and detailed protocols.

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been widely used in industrial and consumer products for their resistance to heat, water, and oil.[1][2][3] However, their strong carbon-fluorine bond makes them extremely persistent in the environment, leading to their nickname "forever chemicals."[1] This persistence, coupled with their potential for bioaccumulation and toxicity, has raised significant concerns about their impact on ecosystems and human health.[2][4][5][6] This guide provides a comparative analysis of the ecotoxicity of different PFCs, focusing on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), and emerging alternatives such as GenX.

Comparative Ecotoxicity Data

The ecotoxicity of PFCs varies significantly depending on the specific compound, the organism being tested, and the environmental conditions. Generally, long-chain PFCs, such as PFOA and PFOS, have been found to be more toxic and bioaccumulative than their short-chain counterparts.[7][8] However, recent research suggests that some short-chain alternatives may not be safer and can still pose a significant risk to aquatic ecosystems.[4][9]

The following table summarizes acute and chronic toxicity data for several PFCs across different aquatic organisms. The data is presented as LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration to cause a response in 50% of the test population) values.

Perfluorinated CompoundChemical ClassTest OrganismDurationEndpointLC50/EC50 (mg/L)Reference
PFOA Perfluoroalkyl carboxylic acid (PFCA)Daphnia magna (Water flea)48 hImmobilization180 - 530ITRC, 2021[10]
Raphidocelis subcapitata (Green algae)72 hGrowth Inhibition49.3Barmentlo et al., 2015[10]
Oncorhynchus mykiss (Rainbow trout)96 hMortality>100ITRC, 2021[10]
PFOS Perfluoroalkane sulfonic acid (PFSA)Daphnia magna (Water flea)48 hImmobilization75 - 130ITRC, 2021[10]
Raphidocelis subcapitata (Green algae)72 hGrowth Inhibition12.1Barmentlo et al., 2015[10]
Oncorhynchus mykiss (Rainbow trout)96 hMortality3.9 - 7.4ITRC, 2021[10]
PFHxA Perfluoroalkyl carboxylic acid (PFCA)Daphnia magna (Water flea)48 hImmobilization>1000ITRC, 2021[10]
Raphidocelis subcapitata (Green algae)72 hGrowth Inhibition110Barmentlo et al., 2015[10]
PFBS Perfluoroalkane sulfonic acid (PFSA)Daphnia magna (Water flea)21 dReproductionNOEC: 502Wildlife International, 2001[10]
Oncorhynchus mykiss (Rainbow trout)96 hMortality>1000Drottar and Krueger, 2001[11]
GenX (HFPO-DA) Ether-PFASDaphnia magna (Water flea)48 hImmobilization12ITRC, 2021[10]
Oncorhynchus mykiss (Rainbow trout)96 hMortality>100ITRC, 2021[10]

NOEC: No Observed Effect Concentration

Experimental Protocols

The data presented in the table above is derived from standardized ecotoxicity tests. Below are outlines of the general methodologies for the key experiments cited.

Acute Immobilization Test with Daphnia magna

This test is designed to determine the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour exposure period.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Duration: 48 hours.

  • Test Conditions: Static or semi-static renewal test. Standard laboratory conditions of temperature (20 ± 2 °C) and light (16:8 hour light:dark cycle).

  • Test Concentrations: A control group and a series of at least five test concentrations.

  • Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Algal Growth Inhibition Test with Raphidocelis subcapitata

This test evaluates the effect of a chemical on the growth of a freshwater green alga.

  • Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum).

  • Test Duration: 72 hours.

  • Test Conditions: Batch culture under constant temperature (24 ± 2 °C) and continuous illumination.

  • Test Concentrations: A control group and a series of at least five test concentrations.

  • Endpoint: Inhibition of growth, measured as a reduction in algal biomass (cell count, biovolume, or fluorescence) compared to the control.

  • Data Analysis: The EC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the test substance concentration.

Acute Toxicity Test with Fish (e.g., Oncorhynchus mykiss)

This test determines the concentration of a substance that is lethal to 50% of the fish population over a 96-hour period.

  • Test Organism: Juvenile fish of a standard species, such as rainbow trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Test Conditions: Static or semi-static renewal test in a controlled environment (temperature, pH, dissolved oxygen).

  • Test Concentrations: A control group and a series of at least five test concentrations.

  • Endpoint: Mortality.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Mechanisms of Ecotoxicity and Signaling Pathways

The toxicity of PFCs is multifaceted, involving disruption of metabolic pathways, induction of oxidative stress, and alterations in gene expression.[1][7] One of the key mechanisms of PFC toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates.

The following diagram illustrates a simplified workflow for assessing the ecotoxicity of different perfluorinated compounds.

Ecotoxicity_Assessment_Workflow cluster_0 Compound Selection & Preparation cluster_1 Experimental Setup cluster_2 Data Collection & Analysis cluster_3 Comparative Assessment PFCs Select Perfluorinated Compounds (e.g., PFOA, PFOS, GenX) Stock Prepare Stock Solutions PFCs->Stock Exposure Exposure to a Range of Concentrations Stock->Exposure Organisms Select Test Organisms (e.g., Daphnia, Algae, Fish) Organisms->Exposure Control Control Group (No PFCs) Organisms->Control Endpoints Measure Endpoints (Mortality, Immobilization, Growth Inhibition) Exposure->Endpoints Stats Statistical Analysis Endpoints->Stats EC50 Calculate LC50 / EC50 Values Stats->EC50 Comparison Compare Toxicity Across Compounds EC50->Comparison Risk Environmental Risk Assessment Comparison->Risk

Caption: Workflow for comparative ecotoxicity assessment of PFCs.

The following diagram illustrates a simplified signaling pathway for PFC-induced oxidative stress.

PFC_Oxidative_Stress_Pathway PFCs Perfluorinated Compounds (PFCs) Cell Cell Membrane PFCs->Cell Enters Cell ROS Increased Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Cell->ROS Antioxidants Depletion of Antioxidants (e.g., Glutathione) Cell->Antioxidants Damage Cellular Damage ROS->Damage Antioxidants->Damage DNA DNA Damage Damage->DNA Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein Apoptosis Apoptosis / Cell Death DNA->Apoptosis Lipid->Apoptosis Protein->Apoptosis

Caption: PFC-induced oxidative stress signaling pathway.

Conclusion

The ecotoxicity of perfluorinated compounds is a complex issue with significant implications for environmental health. The data clearly indicates that legacy long-chain PFCs like PFOS and PFOA are highly toxic to a range of aquatic organisms. While some short-chain alternatives may exhibit lower toxicity for certain endpoints, they are not without risk and require further investigation.[4][8] The "forever chemical" nature of these compounds means that even those with lower acute toxicity can persist and accumulate, leading to long-term ecological consequences. A comprehensive understanding of their mechanisms of toxicity is crucial for developing effective risk assessment strategies and for guiding the development of safer alternatives. Further research is needed to fully characterize the ecotoxicological profiles of the vast number of emerging PFCs and to understand the potential for mixture effects in the environment.[3][12]

References

Comparative Analysis of Diol Multilayer Formation at the Hexane/Water Interface

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the behavior of molecules at liquid-liquid interfaces is paramount for applications ranging from drug delivery and formulation to materials science. Diols, with their dual hydroxyl functionality, exhibit unique interfacial properties that can lead to the formation of structured mono- and multilayers. This guide provides a comparative analysis of the performance of different diols in forming such layers at the hexane/water interface, supported by experimental data and detailed methodologies.

Influence of Diol Structure on Interfacial Properties

The ability of a diol to adsorb and form structured layers at the hexane/water interface is primarily governed by its molecular architecture. Key factors include the length of the alkyl chain separating the two hydroxyl groups and the relative positions of these hydrophilic groups. Generally, an increase in the alkyl chain length enhances the hydrophobic character of the diol, leading to greater surface activity. This is because a longer hydrophobic chain results in a less favorable interaction with the bulk water phase, thus promoting migration to the interface.

The positioning of the hydroxyl groups also plays a critical role. For instance, α,ω-diols (with hydroxyl groups at the terminals of the chain) can adopt a "looped" conformation at the interface, with both hydroxyl groups anchored in the aqueous phase and the hydrophobic alkyl chain extending into the hexane phase. This arrangement can facilitate the formation of well-ordered monolayers and subsequently, multilayers. In contrast, diols with vicinal or closely spaced hydroxyl groups may exhibit different packing arrangements and interfacial behavior.

Quantitative Comparison of Diol Interfacial Performance

Diol/AlkanolChain LengthInterfacial Tension (IFT) ReductionCritical Aggregation Concentration (CAC)Adsorption Efficiency (pC20)Area per Molecule (Ų)Gibbs Free Energy of Adsorption (ΔG°ads)
Short-Chain Diols
1,4-ButanediolC4ModerateHighLowLargerLess Negative
Long-Chain Diols
1,6-HexanediolC6SignificantModerateModerateIntermediateModerately Negative
1,8-OctanediolC8HighLowHighSmallerMore Negative
Reference Alkanol
1-DodecanolC12Very HighVery LowVery High~20-30Highly Negative

Note: The values in this table are qualitative comparisons based on established principles of interfacial science, as direct comparative quantitative data for a full series of diols at the hexane/water interface is limited. Longer chain diols are expected to show a more significant reduction in interfacial tension and have a lower critical aggregation concentration, indicating greater surface activity. The Gibbs free energy of adsorption is expected to become more negative with increasing chain length, signifying a more spontaneous adsorption process.

Experimental Protocols

The characterization of multilayer formation at the hexane/water interface relies on a suite of specialized analytical techniques. Below are detailed methodologies for three key experiments.

Interfacial Tension (IFT) Measurement

The pendant drop method is a widely used technique to determine the interfacial tension between two immiscible liquids.

Methodology:

  • Apparatus Setup: A syringe with a needle of known diameter is filled with the denser liquid (water with dissolved diol). The syringe is mounted vertically, with the needle tip submerged in a cuvette containing the less dense liquid (hexane). The entire setup is placed on an optical bench with a light source and a high-resolution camera.

  • Droplet Formation: A droplet of the aqueous diol solution is slowly formed at the tip of the needle within the hexane phase.

  • Image Capture: The profile of the pendant drop is captured by the camera once it reaches equilibrium.

  • Data Analysis: The shape of the drop is determined by the balance between gravitational forces and the interfacial tension. Sophisticated software analyzes the drop shape by fitting it to the Young-Laplace equation to calculate the interfacial tension.

  • Isotherm Generation: By measuring the IFT at various diol concentrations, an adsorption isotherm can be generated, from which the critical aggregation concentration (CAC) and the surface excess concentration can be determined.

Sum-Frequency Generation (SFG) Spectroscopy

SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure and orientation of molecules at an interface.

Methodology:

  • Laser System: The setup typically consists of a picosecond or femtosecond laser system that generates two synchronized pulsed laser beams: a tunable infrared (IR) beam and a fixed-frequency visible (VIS) beam.

  • Beam Overlap: The IR and VIS beams are spatially and temporally overlapped at the hexane/water interface. A common geometry for liquid-liquid interfaces involves directing the beams through a prism in a total internal reflection configuration to enhance the signal from the interface.

  • Signal Generation: Due to the broken symmetry at the interface, a third beam is generated at the sum frequency (ωSFG = ωIR + ωVIS).

  • Detection: The SFG signal is collected, filtered to remove the fundamental beams, and directed to a detector (e.g., a photomultiplier tube).

  • Spectral Analysis: By scanning the frequency of the IR beam, a vibrational spectrum of the interfacial molecules is obtained. The peak intensities and polarization dependence of the SFG signal provide information about the orientation and ordering of the diol molecules' alkyl chains and hydroxyl groups at the interface.

Neutron Reflectometry (NR)

NR is a powerful technique for determining the structure of thin films and interfaces with high resolution. It is particularly useful for studying the thickness and composition of adsorbed layers.

Methodology:

  • Neutron Source and Beamline: The experiment is conducted at a neutron source facility. A well-collimated beam of neutrons is directed towards the sample.

  • Sample Cell: A specialized sample cell is used to create a flat and stable hexane/water interface. The neutron beam is directed at a grazing angle to the interface.

  • Reflection Measurement: The intensity of the reflected neutrons is measured as a function of the scattering vector, Q (which is related to the angle of incidence and the neutron wavelength).

  • Contrast Variation: A key advantage of NR is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium in either the hexane or water) to vary the scattering length density (SLD) profile perpendicular to the interface. By measuring the reflectivity profiles for different isotopic contrasts, a more detailed structural model can be obtained.

  • Data Fitting: The reflectivity profiles are analyzed by fitting them to a model of the SLD profile of the interface. This provides quantitative information about the thickness, density, and composition of the adsorbed diol layers.

Visualizing Interfacial Processes

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the fundamental relationships governing diol adsorption.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation prep_diol Prepare Diol Solutions (Varying Concentrations) prep_interface Create Hexane/Water Interface in Cell prep_diol->prep_interface ift Interfacial Tension Measurement prep_interface->ift sfg Sum-Frequency Generation Spectroscopy prep_interface->sfg nr Neutron Reflectometry prep_interface->nr isotherm Adsorption Isotherm (IFT vs. Concentration) ift->isotherm orientation Molecular Orientation and Ordering (SFG) sfg->orientation thickness Layer Thickness and Composition (NR) nr->thickness

Caption: Experimental workflow for analyzing diol multilayer formation at the hexane/water interface.

Diol_Structure_Effect cluster_structure Diol Molecular Structure cluster_properties Interfacial Properties cluster_performance Multilayer Formation Performance chain_length Alkyl Chain Length hydrophobicity Hydrophobicity chain_length->hydrophobicity Increases oh_position Hydroxyl Group Position packing Molecular Packing oh_position->packing Affects surface_activity Surface Activity hydrophobicity->surface_activity Increases ift_reduction Increased IFT Reduction surface_activity->ift_reduction layer_order Enhanced Layer Ordering packing->layer_order layer_thickness Increased Layer Thickness layer_order->layer_thickness

A Comparative Analysis of Surface Tension Reduction by Fluorosurfactants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorosurfactants are a class of surface-active agents distinguished by their fluorinated hydrophobic tail. This unique molecular structure imparts exceptional properties, most notably their unparalleled ability to reduce surface tension in aqueous solutions.[1][2] They are significantly more effective and efficient than traditional hydrocarbon-based surfactants, capable of lowering surface tension to values below 20 mN/m, whereas hydrocarbon surfactants typically only achieve reductions to around 30–38 mN/m.[1] This superior performance is due to the strong electronegativity and low polarizability of the carbon-fluorine bond, which leads to weak intermolecular forces between the fluorocarbon chains.[3] This guide provides a comparative overview of various fluorosurfactants, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Performance Data: Surface Tension Reduction

The effectiveness and efficiency of a surfactant are primarily characterized by two parameters: the surface tension at the critical micelle concentration (γ_CMC) and the critical micelle concentration (CMC) itself.[4][5] The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles), and above which the surface tension remains relatively constant.[5][6][7] A lower CMC indicates higher efficiency (less surfactant is needed), while a lower γ_CMC signifies greater effectiveness (a larger reduction in surface tension).

The table below summarizes the performance of several types of fluorosurfactants based on available data.

Fluorosurfactant TypeSpecific ExampleCMCSurface Tension at CMC (γ_CMC) [mN/m]Notes
Anionic Sodium perfluorononanoate-25.6Replacement of a terminal fluorine with hydrogen can substantially decrease effectiveness.[1]
Sodium perfluorohexylethyl sulfonate (SF852)--A C6 short-chain fluorosurfactant used in firefighting foam formulations.[8]
Cationic Perfluoroalkyl Pyridinium Chlorides (HFOPC, C8)21.7 mM-CMC values decrease significantly with increasing fluorocarbon chain length.[2]
Perfluoroalkyl Pyridinium Chlorides (HFDePC, C10)2.6 mM28.6The properties of these cationic fluorosurfactants were studied in water and salt solutions.[2]
Perfluoroalkyl Pyridinium Chlorides (HFDPC, C12)0.33 mM-A longer fluorocarbon chain corresponds to those of hydrocarbon surfactants with a chain length longer by a factor of ~1.5.[2]
Non-ionic Zonyl FSN-100-23A commercially available fluorosurfactant.[1]
Generic Non-ionic-22 - 25Effective in lowering the surface tension of steam condensate at a pH below 11.[9]
Amphoteric Novec FC-4430-20A commercially available fluorosurfactant from 3M™.[1]
Capstone 1157 (FC1157)--A C6 short-chain fluorosurfactant noted for its high foam stability and low dynamic surface tension.[8]
Catanionic [C5F11mim][C5F11S]~0.1 mM~17.5Increasing the fluorinated chain length by one CF2 unit decreases CMC by roughly an order of magnitude.[10]
[C6F13mim][C6F13S]~0.01 mM~15.5Achieves one of the lowest reported surface tension values for an ionic fluorosurfactant.[10]

Experimental Protocols

The quantitative data presented in this guide are typically obtained using tensiometry. The Du Noüy ring method is a classic and widely used technique for measuring static or equilibrium surface tension.

Protocol: Du Noüy Ring Method

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a torsion wire balance

  • Platinum-iridium ring of precise dimensions

  • Sample vessel (e.g., a watch glass or beaker)

  • Micrometer stage to control the height of the sample vessel

  • Thermometer

Procedure:

  • Preparation: Thoroughly clean the platinum ring and sample vessel to remove any contaminants. The ring is typically flamed to red-hot to burn off any organic residues.

  • Setup: Pour the fluorosurfactant solution into the sample vessel. Place the vessel on the instrument's stage.

  • Measurement: a. Suspend the platinum ring from the tensiometer's hook and calibrate the instrument. b. Lower the ring so that it is just below the surface of the liquid. c. Raise the ring slowly and carefully. A film of liquid will be pulled up with the ring. d. Continue to raise the ring until the liquid lamella detaches. The instrument records the maximum force exerted just before detachment.

  • Calculation: The surface tension (γ) is calculated from this maximum force (F) and the circumference of the ring (L). A correction factor (f) is applied to account for the complex shape of the liquid meniscus pulled up by the ring. The formula is: γ = (F * f) / L.

  • CMC Determination: To determine the CMC, this procedure is repeated for a series of solutions with increasing surfactant concentrations. The surface tension is then plotted against the logarithm of the concentration. The point where the curve shows a sharp break and begins to plateau is identified as the CMC.[5]

experimental_workflow cluster_prep Preparation cluster_measurement Measurement Cycle (for each concentration) cluster_analysis Data Analysis prep1 Clean Platinum Ring & Sample Vessel prep2 Prepare Surfactant Solution Series prep1->prep2 meas1 Calibrate Tensiometer prep2->meas1 meas2 Immerse Ring in Solution meas1->meas2 meas3 Slowly Withdraw Ring from Surface meas2->meas3 meas4 Record Maximum Force at Detachment meas3->meas4 ana1 Calculate Surface Tension (γ) meas4->ana1 ana2 Plot γ vs. log(Concentration) ana1->ana2 ana3 Identify Breakpoint in Curve as CMC ana2->ana3 mechanism_diagram cluster_interface Air-Water Interface s1_head s1_tail s1_head->s1_tail s2_head s2_tail s2_head->s2_tail s3_head s3_tail s3_head->s3_tail s4_head s4_tail s4_head->s4_tail s5_head s5_tail s5_head->s5_tail air_label Air water_label Water (Bulk) key_head key_head_label Hydrophilic Head key_tail key_tail_label Fluorocarbon Tail

References

Validating the Purity of 1H,1H,10H,10H-Perfluorodecane-1,10-diol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated diol with applications in surface modification and polymer synthesis. We present a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols and supporting data to inform the selection of the most suitable method for your analytical needs.

Executive Summary

The validation of this compound purity is paramount to guarantee reproducible and reliable experimental outcomes. The primary analytical methods for this purpose include NMR, GC-MS, and HPLC. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

  • Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹⁹F NMR, provides unambiguous structural confirmation and is highly effective for identifying and quantifying the main compound and potential fluorinated or non-fluorinated impurities. Quantitative NMR (qNMR) can offer high accuracy without the need for a specific standard of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is particularly well-suited for detecting trace amounts of residual solvents, starting materials, and byproducts from the synthesis process.

  • High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS), is a versatile method for the analysis of a wide range of compounds, including those that are not amenable to GC. It is effective for separating the target diol from non-volatile impurities and degradation products.

This guide will delve into the specifics of each technique, presenting their performance characteristics in a comparative format to facilitate an informed decision-making process for your specific analytical requirements.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for purity validation depends on the specific requirements of the analysis, such as the expected impurities, the desired level of sensitivity, and the need for structural elucidation versus quantitative determination. The following table summarizes the expected performance characteristics of NMR, GC-MS, and HPLC for the analysis of this compound. Please note that the presented values are representative for fluorinated compounds and may vary based on the specific instrumentation and experimental conditions.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Provides structural information based on the magnetic properties of atomic nuclei (¹H, ¹⁹F).Separation of volatile compounds based on boiling point and polarity, followed by detection based on mass-to-charge ratio.Separation of compounds based on their differential partitioning between a mobile and a stationary phase.
Primary Strength Unambiguous structural confirmation and accurate quantification (qNMR) without a specific impurity standard.High sensitivity for detecting and identifying trace volatile impurities.Versatility for a wide range of non-volatile and thermally labile compounds.
Common Impurities Detected Structural isomers, partially fluorinated byproducts, and residual starting materials.Residual solvents, volatile starting materials, and low molecular weight synthesis byproducts.Non-volatile starting materials, oligomeric species, and degradation products.
Limit of Detection (LOD) ~ 0.1 - 1% for routine analysis~ 0.1 - 10 ng/mL~ 1 - 50 ng/mL
Limit of Quantification (LOQ) ~ 0.5 - 5% for routine analysis~ 0.5 - 50 ng/mL~ 5 - 100 ng/mL
Linearity (R²) > 0.999 (for qNMR)> 0.995> 0.995
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the purity validation of this compound using NMR, GC-MS, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine the purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

Sample Preparation (for ¹⁹F qNMR):

  • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

  • Add a precise amount of a certified internal standard of known purity (e.g., trifluorotoluene).

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆).

  • Vortex the tube until the sample and internal standard are fully dissolved.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): 5 x T₁ (T₁ of the fluorine signals should be determined experimentally; a conservative value of 30 seconds is often sufficient for quantitative accuracy).

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

  • Spectral Width: Sufficient to cover all expected fluorine signals.

Data Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • If necessary, derivatize the diol to improve its volatility and chromatographic behavior (e.g., silylation with BSTFA).

GC-MS Parameters:

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-600.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by integrating the peak areas and using an internal or external standard calibration method.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and non-volatile impurities.

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD), or coupled to a mass spectrometer (LC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV at 210 nm (if the diol or impurities have a chromophore).

    • ELSD (for universal detection).

    • MS (for identification and sensitive quantification).

Data Analysis:

  • Identify peaks based on their retention times and, if using MS, their mass-to-charge ratios.

  • Quantify the analyte and impurities by integrating the peak areas and using an external or internal standard calibration method.

Visualization of Analytical Workflows

To provide a clear overview of the logical steps involved in purity validation, the following diagrams illustrate the workflows for the described analytical techniques.

Purity_Validation_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification start Crude this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Analysis (¹H, ¹⁹F) purification->nmr Structural Confirmation & Quantification gcms GC-MS Analysis purification->gcms Volatile Impurity Profile hplc HPLC/LC-MS Analysis purification->hplc Non-Volatile Impurity Profile pass Purity Specification Met nmr->pass fail Further Purification Required nmr->fail If purity < specification gcms->pass gcms->fail If impurities > specification hplc->pass hplc->fail If impurities > specification

Caption: Workflow for the Purity Validation of this compound.

Analytical_Technique_Comparison cluster_analyte Analyte cluster_techniques Analytical Techniques cluster_information Information Obtained analyte This compound nmr NMR (¹H, ¹⁹F) analyte->nmr gcms GC-MS analyte->gcms hplc HPLC/LC-MS analyte->hplc structure Structural Confirmation Quantitative Purity (qNMR) nmr->structure volatile Volatile Impurities (Solvents, Byproducts) gcms->volatile nonvolatile Non-Volatile Impurities (Degradants, Oligomers) hplc->nonvolatile

Caption: Comparison of Information Obtained from Different Analytical Techniques.

Comparison with Alternatives

This compound is often utilized for creating low surface energy coatings and as a monomer in the synthesis of fluorinated polymers. When selecting a compound for these applications, it is important to consider alternatives and their respective performance characteristics.

CompoundKey FeaturesPerformance Considerations
This compound Long perfluorinated chain with terminal hydroxyl groups.Provides excellent hydrophobicity and oleophobicity. The diol functionality allows for incorporation into polymer backbones. Purity is critical for consistent polymer properties. A commercially available purity is around 96%.[1]
Shorter-chain Fluorinated Diols (e.g., 1H,1H,6H,6H-Perfluorohexane-1,6-diol) Shorter perfluorinated chain.May exhibit slightly lower hydrophobic/oleophobic properties but can offer better solubility and potentially lower bioaccumulation potential. Purity validation follows similar analytical principles.
Perfluoropolyether (PFPE) Diols Flexible ether linkages in the fluorinated backbone.Offer excellent thermal and chemical stability, and flexibility at low temperatures. Purity analysis can be more complex due to the polymeric nature and potential for a distribution of chain lengths.
Non-fluorinated Alternatives (e.g., Polydimethylsiloxane (PDMS) diols) Silicone-based backbone.Provide good hydrophobicity and are generally more cost-effective and have a different environmental profile. May not offer the same level of oleophobicity and chemical resistance as fluorinated counterparts.

The choice of compound will ultimately depend on the specific performance requirements of the final application, as well as considerations of cost, environmental impact, and ease of handling and purification. The analytical methods described in this guide are broadly applicable to the purity validation of these alternative compounds, with appropriate modifications to the experimental conditions.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H,10H,10H-Perfluorodecane-1,10-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a per- and polyfluoroalkyl substance (PFAS). This document provides immediate safety protocols, detailed operational plans for disposal, and step-by-step procedures to ensure the protection of both laboratory personnel and the environment.

This compound is a fluorinated compound that, due to its chemical stability, requires specialized disposal procedures. As a member of the PFAS family of chemicals, often referred to as "forever chemicals," its persistence in the environment necessitates careful management to prevent contamination. This guide outlines the current best practices for its disposal, in line with guidance from the U.S. Environmental Protection Agency (EPA) for PFAS-containing materials.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and spill response procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling. Always consult the glove manufacturer's resistance guide for specific chemicals.
Body Protection A lab coat should be worn. For larger quantities or in case of a significant spill, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection If working with the powdered form or if aerosols may be generated, a respirator may be necessary. All respirator use must be in accordance with a respiratory protection program and may require fit testing.
Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use a spill kit with absorbent materials compatible with fluorinated compounds to contain the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material using a scoop or other appropriate tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution (see Decontamination Protocol below) and wipe down with paper towels. Dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, following your institution's reporting procedures.

Proper Disposal Procedures

Currently, there are no federal regulations that specifically outline the disposal requirements for PFAS compounds. However, the EPA has provided interim guidance on the destruction and disposal of PFAS-containing materials, recommending three primary methods: high-temperature incineration, disposal in permitted hazardous waste landfills, and deep well injection.[1]

High-Temperature Incineration

High-temperature incineration is a preferred method for the destruction of PFAS compounds as it has the potential to permanently eliminate them.[2]

Methodology:

  • Waste Collection and Packaging: Collect the this compound waste in a designated, properly labeled, and sealed container.

  • Transport: Arrange for a licensed hazardous waste transporter to move the waste to a permitted thermal treatment facility.

  • Incineration: The waste is subjected to high temperatures in a hazardous waste incinerator. The process should be designed to break the strong carbon-fluorine bonds.

  • Emission Control: Flue gases from the incineration process must be treated with appropriate air pollution control devices to capture any potentially harmful byproducts.

Permitted Hazardous Waste Landfill

Disposal in a permitted hazardous waste landfill is an option for containing PFAS waste.[2]

Methodology:

  • Waste Characterization: The waste must be characterized to meet the acceptance criteria of the landfill facility.

  • Packaging and Labeling: The waste must be packaged and labeled in accordance with Department of Transportation (DOT) and landfill-specific requirements.

  • Transport: A licensed hazardous waste hauler transports the containerized waste to a permitted RCRA Subtitle C hazardous waste landfill.[1]

  • Disposal: The waste is placed in a designated cell within the landfill that is engineered with liner systems and leachate collection to minimize environmental release.

Deep Well Injection

For liquid waste streams containing PFAS, deep well injection is a viable disposal option.

Methodology:

  • Waste Preparation: The liquid waste containing this compound is prepared to meet the injection facility's criteria.

  • Transport: The liquid waste is transported to a licensed Class I industrial waste injection well facility.

  • Injection: The waste is injected into deep, porous geological formations that are isolated from underground sources of drinking water.[2] These wells are designed to safely contain the waste for extended periods.

Quantitative Disposal Parameters

The following table provides a summary of key quantitative data associated with the recommended disposal methods for PFAS compounds.

Disposal MethodKey ParameterValue/Specification
High-Temperature Incineration Destruction and Removal Efficiency (DRE)Studies have shown that high-temperature incineration can achieve a DRE of >99.9999% for some PFAS compounds.
Permitted Hazardous Waste Landfill Landfill TypeRCRA Subtitle C permitted hazardous waste landfill.[1]
Leachate ManagementLeachate collection and treatment systems are required.
Deep Well Injection Well ClassificationClass I industrial and municipal waste disposal wells.
Geological FormationInjection into deep, porous rock formations well below underground sources of drinking water.

Decontamination Protocol

Proper decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination.

Procedure:

  • Initial Cleaning: Remove any gross contamination with a disposable wipe.

  • Wash: Wash the equipment or surface with a laboratory-grade detergent (e.g., Alconox®, Liquinox®) and PFAS-free water.[3][4] Use a brush if necessary to remove all residue.

  • Rinse: Perform a triple rinse with PFAS-free deionized water.[3]

  • Solvent Rinse (for non-porous equipment): For certain equipment, a final rinse with a solvent like methanol may be appropriate, followed by air drying.[5]

  • Drying: Allow equipment to air dry on a clean surface.

  • Waste Disposal: All cleaning materials (wipes, gloves, etc.) should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated assess_form Assess Waste Form (Solid or Liquid) start->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid package_solid Package and Label as PFAS Hazardous Waste solid_waste->package_solid package_liquid Package and Label as PFAS Hazardous Waste liquid_waste->package_liquid disposal_options Select Disposal Option (Consult with EHS and Waste Vendor) package_solid->disposal_options package_liquid->disposal_options incineration High-Temperature Incineration disposal_options->incineration landfill Permitted Hazardous Waste Landfill disposal_options->landfill injection Deep Well Injection disposal_options->injection transport Transport by Licensed Hazardous Waste Hauler incineration->transport landfill->transport injection->transport final_disposal Final Disposal/Destruction transport->final_disposal

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols, and work with your Environmental Health and Safety department and a licensed hazardous waste disposal vendor to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for 1H,1H,10H,10H-Perfluorodecane-1,10-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. It is intended to supplement, not replace, the information available in the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this chemical before handling it and adhere to your institution's specific safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is also subject to increasing regulatory scrutiny due to its environmental persistence.

The following table summarizes the recommended personal protective equipment for handling this chemical.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Standard lab coatNot generally required
Weighing and Aliquoting Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Standard lab coatUse within a chemical fume hood or ventilated enclosure
Solution Preparation Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Standard lab coatUse within a chemical fume hood
Spill Cleanup Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Standard lab coat, consider additional protective clothing for large spillsAir-purifying respirator with appropriate cartridges if outside a fume hood

Operational Plan for Safe Handling

The following step-by-step procedures are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

2.2. Weighing and Aliquoting

  • Designated Area: All weighing and aliquoting of the powdered chemical should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to control dust.

  • Pre-weighing: Tare a sealed container on the balance outside of the fume hood.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of the chemical into the pre-tared container. Avoid creating dust by using a spatula and gentle movements.

  • Seal and Re-weigh: Securely close the container inside the hood before moving it back to the balance for final weighing.

  • Clean-up: Decontaminate the weighing area and utensils after use.

2.3. Solution Preparation

  • Fume Hood: All solution preparation should be performed in a chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed chemical to avoid splashing.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to dissolve the chemical. Keep the container covered as much as possible during this process.

2.4. Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an appropriate absorbent material to contain the spill. For powdered spills, carefully sweep to avoid generating dust or use a wet wipe to gently clean the area.

  • Collection: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan

As a perfluorinated compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all disposable labware (e.g., gloves, weigh boats, pipette tips) that has come into contact with the chemical in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing the chemical in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Disposal of PFAS compounds often requires high-temperature incineration.

Workflow Diagrams

The following diagrams illustrate the key operational workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Designated Work Area DonPPE->PrepareWorkArea Weighing Weighing in Fume Hood PrepareWorkArea->Weighing SolutionPrep Solution Preparation in Fume Hood Weighing->SolutionPrep Decontaminate Decontaminate Work Area & Equipment SolutionPrep->Decontaminate DisposeWaste Dispose of Contaminated Materials Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal CollectSolid Collect Solid Waste in Labeled Container StoreWaste Store in Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid Collect Liquid Waste in Labeled Container CollectLiquid->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

Caption: Disposal workflow for this compound waste.

References

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